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  • Product: 4-Hydroxycarbazeran-d4

Core Science & Biosynthesis

Foundational

4-Hydroxycarbazeran-d4 chemical structure and properties

Advanced Bioanalytical Applications & Metabolic Profiling Executive Summary 4-Hydroxycarbazeran-d4 is the stable isotope-labeled internal standard (SIL-IS) utilized for the precise quantitation of 4-hydroxycarbazeran (al...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Bioanalytical Applications & Metabolic Profiling

Executive Summary

4-Hydroxycarbazeran-d4 is the stable isotope-labeled internal standard (SIL-IS) utilized for the precise quantitation of 4-hydroxycarbazeran (also known as 4-oxocarbazeran), the primary human metabolite of the cardiotonic agent Carbazeran .

Unlike many pharmaceutical metabolites formed via cytochrome P450 (CYP) pathways, 4-hydroxycarbazeran is generated exclusively via cytosolic Aldehyde Oxidase (AOX1) .[1] This distinction makes the analyte—and its deuterated standard—critical tools in translational pharmacology for assessing species-specific metabolism (human/baboon vs. dog) and evaluating non-CYP clearance mechanisms.

Chemical Identity & Structural Analysis[2]

The nomenclature "4-hydroxy" refers to the oxidation of the phthalazine ring system.[1] However, in physiological solution and solid state, the compound predominantly exists as the 4-oxo (lactam) tautomer rather than the 4-hydroxy (lactim) form.

1.1 Chemical Data Table
PropertyDetail
Analyte Name 4-Hydroxycarbazeran (Metabolite)
Internal Standard 4-Hydroxycarbazeran-d4 (SIL-IS)
Parent Drug Carbazeran (PDE Inhibitor)
Chemical Structure (Metabolite) Ethyl 1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-ylcarbamate
Isotopic Modification Deuterium incorporation (

), typically on the piperazine ring or ethyl carbamate chain to ensure metabolic stability.
Molecular Formula

(Unlabeled) /

(Labeled)
Molecular Weight ~376.4 g/mol (Unlabeled) / ~380.4 g/mol (Labeled)
pKa ~6.6 (Phthalazinone moiety)
Solubility Low in water; soluble in DMSO, Methanol.
1.2 Structural Tautomerism

Researchers must recognize that the "hydroxy" designation is historical. The oxidation at the C4 position of the phthalazine ring by AOX1 creates a lactam structure.

  • Implication for MS: The fragmentation pattern in MS/MS will reflect the stable amide-like carbonyl (C=O), not a phenolic hydroxyl group.

Pharmacological & Metabolic Context[1][3][4][5][6]

Carbazeran acts as a phosphodiesterase inhibitor (PDE2/PDE3) intended to increase cardiac contractility. Its development was halted, but it remains a "probe drug" for Aldehyde Oxidase (AOX1) activity due to its unique metabolic profile.

2.1 The AOX1 Oxidation Pathway

While dogs clear Carbazeran via O-demethylation, humans and baboons rapidly clear it via 4-hydroxylation.[1] This makes 4-Hydroxycarbazeran-d4 essential for validating "humanized" animal models (e.g., chimeric mice with human hepatocytes).

Mechanism: AOX1 attacks the electron-deficient carbon adjacent to the ring nitrogen (C4 position). This is a nucleophilic attack by the molybdenum cofactor hydroxyl group, distinct from the radical mechanisms of CYP450.

MetabolicPathway cluster_species Species Specificity Carbazeran Carbazeran (Parent Drug) Intermediate Tetrahedral Intermediate Carbazeran->Intermediate Nucleophilic Attack (Mo-OH) AOX1 Aldehyde Oxidase (AOX1 - Cytosolic) AOX1->Intermediate Metabolite 4-Hydroxycarbazeran (4-Oxo Tautomer) Intermediate->Metabolite Hydride Transfer to FAD Clearance Renal/Biliary Excretion Metabolite->Clearance

Figure 1: The cytosolic oxidation of Carbazeran by AOX1.[1][2] Note that this pathway is dominant in humans but negligible in canines.[1]

Application in Bioanalysis (LC-MS/MS)

The primary application of 4-Hydroxycarbazeran-d4 is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1 Why Deuterated (d4)?

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress or enhance ionization.

  • Co-elution: The d4-IS has nearly identical physicochemical properties to the analyte, meaning it elutes at the same retention time.

  • Correction: Any suppression affecting the analyte affects the d4-IS equally. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

3.2 Mass Shift & Cross-Talk

A shift of +4 Da (d4) is ideal. It is sufficient to avoid isotopic overlap (M+4) from the natural abundance of Carbon-13 in the unlabeled analyte, ensuring no "cross-talk" where the analyte signal contributes to the IS channel.

Experimental Protocol: Quantitation in Human Plasma

Objective: Quantify 4-Hydroxycarbazeran in human plasma using 4-Hydroxycarbazeran-d4 as the IS.

4.1 Reagents & Preparation
  • Stock Solutions: Dissolve 4-Hydroxycarbazeran-d4 in DMSO (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock in Acetonitrile (ACN) to 100 ng/mL.

  • Matrix: Human plasma (K2EDTA).

4.2 Extraction Workflow (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution (d4) to all wells (except double blanks).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Agitation: Vortex for 2 minutes at high speed.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

4.3 LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (ESI+).

MRM Transitions (Example):

  • Analyte (4-OH):

    
     (Quantifier)
    
  • IS (d4):

    
     (Quantifier)
    
    • Note: The fragment

      
       220 corresponds to the core phthalazinone structure. The d4 label must be retained on the fragment ion for valid normalization.
      

BioanalysisWorkflow Sample Biological Sample (Plasma/Microsomes) IS_Add Add 4-OH-Carbazeran-d4 (Internal Standard) Sample->IS_Add PPT Protein Precipitation (ACN/MeOH) IS_Add->PPT Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge LC LC Separation (Reverse Phase C18) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantitation (Ratio: Analyte Area / IS Area) MS->Data

Figure 2: Bioanalytical workflow emphasizing the co-elution of the d4-IS to correct for matrix effects.

Synthesis & Stability Considerations
5.1 Isotopic Scrambling

When handling 4-Hydroxycarbazeran-d4, avoid highly acidic conditions (pH < 2) for prolonged periods. While the C-D bonds on the piperazine ring are generally stable, acid-catalyzed exchange can occur at high temperatures, leading to loss of the deuterium label and "signal drift" in the MS.

5.2 Storage
  • Solid State: -20°C, desiccated, protected from light.

  • Solution: Stable in ACN/DMSO for >1 month at -20°C. Avoid repeated freeze-thaw cycles which can induce degradation of the carbamate linkage.

References
  • BenchChem. (2025).[1] Comparing Carbazeran metabolism across different in vitro systems. Retrieved from

  • Kaye, B., Rance, D. J., & Waring, L. (1985).[2] Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[2] Xenobiotica, 15(3), 237-242.[2] Retrieved from

  • PubChem. (2025).[3] 4-Hydroxycarbazeran (Compound Summary). National Library of Medicine. Retrieved from

  • Uehara, S., et al. (2020).[4] Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Drug Metabolism and Disposition, 48(6). Retrieved from

  • WuXi AppTec. (2025).[5] Internal Standards in LC-MS Bioanalysis: Which, When, and How. Retrieved from

Sources

Exploratory

Technical Monograph: 4-Hydroxycarbazeran-d4 in Bioanalytical Applications

Executive Summary 4-Hydroxycarbazeran-d4 is the stable isotope-labeled analogue of 4-hydroxycarbazeran, the primary oxidative metabolite of the cardiotonic agent Carbazeran . It serves as a critical Internal Standard (IS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxycarbazeran-d4 is the stable isotope-labeled analogue of 4-hydroxycarbazeran, the primary oxidative metabolite of the cardiotonic agent Carbazeran . It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis, particularly for establishing metabolic phenotypic assays involving Aldehyde Oxidase (AOX1) .

Unlike cytochrome P450 (CYP) metabolites, the formation of 4-hydroxycarbazeran is exclusively mediated by cytosolic AOX1, making this compound a "gold standard" probe for assessing non-CYP clearance pathways in early drug discovery.

Physicochemical Identity & Specifications

The following data consolidates the chemical identity of the labeled standard and its unlabeled parent metabolite.

PropertyUnlabeled MetaboliteDeuterated Standard (IS)
Compound Name 4-Hydroxycarbazeran4-Hydroxycarbazeran-d4
CAS Number 96724-43-5 Not Officially Assigned (Ref: TRC-H884127)
Molecular Formula C₁₈H₂₄N₄O₅C₁₈H₂₀D₄N₄O₅
Molecular Weight 376.41 g/mol 380.43 g/mol
Chemical Name [1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl] N-ethylcarbamated4-labeled analogue of the left
Solubility DMSO (>10 mg/mL), MethanolDMSO, Methanol
Storage -20°C (Hygroscopic)-20°C (Protect from light/moisture)

Technical Note on CAS: While the unlabeled metabolite (CAS 96724-43-5) is registered, the d4-labeled variant is a specialized research reagent and typically lacks a unique CAS. It is identified by supplier catalog codes (e.g., Toronto Research Chemicals TRC-H884127).

Metabolic Context: The AOX1 Pathway

Understanding the formation of 4-hydroxycarbazeran is essential for designing the bioanalytical assay. Carbazeran undergoes rapid 4-hydroxylation on the phthalazine ring. This reaction is unique because it is catalyzed by Aldehyde Oxidase (AOX1) , a cytosolic molybdo-flavoenzyme, rather than microsomal CYPs.

Mechanism of Action

The reaction involves a nucleophilic attack by the molybdenum cofactor oxygen on the electron-deficient carbon at position 4 of the phthalazine ring, followed by hydride transfer.

AOX_Pathway Carbazeran Carbazeran (Parent Drug) Metabolite 4-Hydroxycarbazeran (Primary Metabolite) Carbazeran->Metabolite 4-Hydroxylation (Phthalazine ring oxidation) AOX_Enzyme Aldehyde Oxidase (AOX1 - Cytosolic) AOX_Enzyme->Carbazeran Catalysis IS 4-Hydroxycarbazeran-d4 (Internal Standard) IS->Metabolite Co-elution in LC-MS (Mass Shift +4 Da)

Figure 1: Metabolic pathway of Carbazeran mediated by Aldehyde Oxidase (AOX1), highlighting the relationship between the analyte and the d4-labeled internal standard.

Bioanalytical Application: LC-MS/MS Protocol

The primary utility of 4-Hydroxycarbazeran-d4 is to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of 4-Hydroxycarbazeran in biological matrices (plasma, cytosol, hepatocytes).

Experimental Design Strategy
  • Mass Shift (+4 Da): The d4 label provides sufficient mass separation to avoid "cross-talk" from the M+0 isotope of the analyte, while maintaining near-identical chromatographic retention.

  • Label Position: Typically located on the piperidine ring or the ethyl side chain to ensure metabolic stability. The label must not be on the phthalazine ring where oxidation occurs.

Sample Preparation Protocol (Protein Precipitation)

This protocol is optimized for human liver cytosol (HLC) or plasma samples.

  • Stock Preparation:

    • Dissolve 4-Hydroxycarbazeran-d4 in DMSO to 1 mg/mL (Stock A).

    • Dilute Stock A in 50:50 Methanol:Water to working concentration (e.g., 100 ng/mL).

  • Extraction:

    • Aliquot 50 µL of biological sample (plasma/cytosol incubation).

    • Add 200 µL of Internal Standard Solution (in cold Acetonitrile). Note: The high organic content precipitates proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Reconstitution:

    • Transfer 100 µL of supernatant to a clean plate.

    • Dilute with 100 µL of Water (Milli-Q) to match initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Recommended):

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
4-Hydroxycarbazeran 377.2 [M+H]⁺ 206.1 30 25

| 4-Hydroxycarbazeran-d4 | 381.2 [M+H]⁺ | 210.1 | 30 | 25 |

Note: Product ions correspond to the fragmentation of the phthalazine core. Researchers must tune their specific instrument (Triple Quadrupole) for optimal sensitivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Cytosol) IS_Add Add IS (d4-Std) + ACN Precipitation Sample->IS_Add Centrifuge Centrifuge (Remove Proteins) IS_Add->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 2: Standardized bioanalytical workflow for the quantification of 4-Hydroxycarbazeran using the d4-labeled internal standard.

Scientific Integrity & Validation

To ensure Trustworthiness in your data, the following validation criteria must be met when using this standard:

  • Isotopic Purity Check: Inject a neat solution of 4-Hydroxycarbazeran-d4. Ensure the signal at the unlabeled mass channel (m/z 377.2) is <0.5% of the labeled response. This prevents the IS from contributing to the analyte signal.

  • Cross-Signal Interference: Inject a high concentration of the unlabeled analyte (Upper Limit of Quantification). Ensure it does not contribute to the IS channel (m/z 381.2).

  • Retention Time Matching: The d4-labeled standard should elute at the same retention time (or slightly earlier due to the deuterium isotope effect) as the analyte, ensuring they experience the same matrix suppression.

References

  • Kaye, B., et al. (1984). The metabolism of carbazeran in dog, baboon and man. Xenobiotica. Retrieved from [Link]

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2024). 4-Hydroxycarbazeran (Compound Summary). National Library of Medicine. Retrieved from [Link]

Foundational

The Metabolic Trap: A Technical Analysis of Carbazeran and its 4-Hydroxy Metabolite

Topic: Difference between Carbazeran and 4-Hydroxycarbazeran Metabolite Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the annals of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Carbazeran and 4-Hydroxycarbazeran Metabolite Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the annals of drug development, Carbazeran serves as a canonical case study for species-specific metabolic divergence. Developed as a potent cardiotonic agent (phosphodiesterase inhibitor) for heart failure, its efficacy in preclinical canine models failed to translate to humans. The culprit was not a lack of target engagement, but a distinct metabolic shunt: the rapid, presystemic conversion of the parent drug to 4-Hydroxycarbazeran (also known as 4-oxo-carbazeran) in humans.

This guide analyzes the physicochemical and pharmacological distinctions between Carbazeran and its primary human metabolite, detailing the specific enzymatic pathways (Aldehyde Oxidase vs. CYP450) and the experimental protocols required to identify such disparities early in the discovery pipeline.

Chemical & Structural Divergence

The structural difference between the parent and metabolite is subtle but pharmacologically catastrophic. It involves the oxidation of the phthalazine pharmacophore, a critical binding element for phosphodiesterase (PDE) inhibition.

Structural Comparison Table
FeatureCarbazeran (Parent) 4-Hydroxycarbazeran (Metabolite)
CAS Number 70724-25-396724-43-5
Molecular Formula C₁₈H₂₄N₄O₄C₁₈H₂₄N₄O₅
IUPAC Name Ethyl 1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl carbamateEthyl [1-(6,7-dimethoxy-4-oxo-3H-phthalazin-1-yl)piperidin-4-yl]carbamate
Key Structural Change Phthalazine ring C4 position is unsubstituted (C-H) .Phthalazine ring C4 position is oxidized (C=O / C-OH) .[1]
Physicochemical State Lipophilic base (moderate solubility).More polar, often exists as the 4-oxo tautomer (lactam).
Primary Enzyme Substrate for CYP450 (in dogs).Product of Aldehyde Oxidase (AOX1) (in humans).[1]
Mechanism of Structural Alteration

The conversion is not a standard P450 hydroxylation. It is a nucleophilic attack on the electron-deficient heterocycle catalyzed by Aldehyde Oxidase (AOX1) .

  • Parent: The phthalazine ring is aromatic and planar, essential for stacking within the PDE active site.

  • Metabolite: The introduction of the carbonyl oxygen at position 4 (tautomerizing to the lactam) disrupts the electronic distribution and planarity required for high-affinity binding to the PDE catalytic pocket.

The Metabolic Bifurcation: Dog vs. Human

The failure of Carbazeran in clinical trials stemmed from a reliance on canine models, which do not possess high hepatic AOX1 activity toward this substrate.

Pathway Visualization

The following diagram illustrates the species-specific divergence that misled early safety and efficacy predictions.

CarbazeranMetabolism Carbazeran Carbazeran (Active Drug) DogLiver Dog Liver (Microsomes) Carbazeran->DogLiver Oral Dosing HumanLiver Human/Baboon Liver (Cytosol) Carbazeran->HumanLiver Oral Dosing ODemethyl O-Desmethyl Carbazeran (Active/Partial Activity) DogLiver->ODemethyl CYP450 (O-Demethylation) FourOH 4-Hydroxycarbazeran (Inactive/Low Potency) HumanLiver->FourOH Aldehyde Oxidase (AOX1) (4-Hydroxylation)

Figure 1: Species-dependent metabolic pathways. Note that the human pathway is cytosolic (AOX1), while the dog pathway is microsomal (CYP450).

Pharmacokinetic Consequences[2]
  • In Dogs: Bioavailability is ~68%. The primary route is O-demethylation via CYP enzymes. The drug persists in plasma long enough to exert inotropic effects.

  • In Humans: Bioavailability is negligible (<5%). The drug undergoes extensive presystemic elimination (first-pass effect) by AOX1 in the liver cytosol, converting almost entirely to 4-hydroxycarbazeran before reaching systemic circulation [1][2].

Pharmacodynamics: Potency & Activity

The clinical failure confirms that 4-hydroxycarbazeran lacks the requisite potency to sustain the therapeutic effect.

  • Carbazeran (Parent): A potent inhibitor of PDE (specifically PDE3/PDE4 subtypes involved in cardiac contractility). It increases intracellular cAMP, leading to positive inotropy and vasodilation.

  • 4-Hydroxycarbazeran (Metabolite): The oxidation at the C4 position renders the molecule pharmacologically inert regarding PDE inhibition at achievable concentrations. While exact IC50 values are often proprietary to the original development programs, the "lack of detectable pharmacological effect" in humans despite high metabolite levels confirms its inactivity [2].

Experimental Protocols for Detection

To distinguish between these pathways in modern drug discovery, researchers must use specific in vitro systems. Standard microsomal stability assays will miss the formation of 4-hydroxycarbazeran because AOX1 is a cytosolic enzyme and is often washed away during microsome preparation.

Protocol: Differentiating AOX1 vs. CYP Metabolism

Objective: Determine if a lead compound is susceptible to the "Carbazeran Defect" (AOX1 metabolism).

Materials:

  • S9 Fraction (contains both microsomes and cytosol) OR Cytosolic Fraction (Human).[1]

  • Liver Microsomes (Human and Dog).

  • Inhibitors:

    • Raloxifene or Hydralazine (Specific AOX1 inhibitors).

    • 1-Aminobenzotriazole (1-ABT) (Pan-CYP inhibitor).

Workflow:

  • Preparation:

    • Prepare 1 µM test compound (Carbazeran) in phosphate buffer (pH 7.4).

    • Group A: Human Liver Cytosol + Cofactor (molybdenum is usually bound, but ensure no NADPH is added if testing pure AOX).

    • Group B: Human Liver Microsomes + NADPH (CYP active).

    • Group C: Dog Liver Microsomes + NADPH.

  • Incubation:

    • Incubate at 37°C for 0, 15, 30, and 60 minutes.

    • Crucial Step: For Group A, run a parallel tube with Hydralazine (AOX inhibitor). If metabolism stops, the pathway is AOX-driven.

  • Analysis (LC-MS/MS):

    • Quench with ice-cold acetonitrile containing internal standard.

    • Centrifuge and inject supernatant.

    • Monitor Transitions:

      • Parent (M+H)+: m/z ~361.

      • Metabolite (M+H)+: m/z ~377 (+16 Da shift).

Detection Logic Diagram

ExperimentalWorkflow Start Test Compound (Carbazeran Analog) SystemChoice Select In Vitro System Start->SystemChoice Microsomes Liver Microsomes (+NADPH) SystemChoice->Microsomes Cytosol Liver Cytosol (No NADPH) SystemChoice->Cytosol ResultMicro Metabolism Observed? Microsomes->ResultMicro ResultCyto Metabolism Observed? Cytosol->ResultCyto CYP_Path CYP450 Pathway (Likely Safe in Dog Model) ResultMicro->CYP_Path Yes AOX_Path AOX1 Pathway (High Risk of Human Failure) ResultCyto->AOX_Path Yes (+16 Da shift)

Figure 2: Decision tree for identifying AOX-mediated liability using subcellular fractions.

Implications for Drug Development

The Carbazeran case underscores a critical "blind spot" in preclinical safety assessment.

  • Choice of Species: The dog is a poor predictor for phthalazine-based drugs because it lacks significant hepatic AOX activity. The Guinea Pig or Monkey (Baboon) are better surrogates for human AOX metabolism [1].

  • Chimeric Models: Modern validation often uses chimeric mice with humanized livers (PXB-mice) to accurately predict the formation of 4-hydroxycarbazeran [2].

  • Structural Design: To avoid 4-hydroxylation, medicinal chemists now block the susceptible C4 position on the phthalazine ring (e.g., with a methyl group or halogen) to sterically or electronically hinder AOX attack.

References

  • Kaye, B., Rance, D. J., & Waring, L. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[2] Xenobiotica, 15(3), 237-242. Link

  • Sanoh, S., et al. (2015). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Drug Metabolism and Disposition. Link

  • Kaye, B., et al. (1984). A species difference in the presystemic metabolism of carbazeran in dog and man. Xenobiotica, 14(12), 935-945. Link

  • PubChem.[3] (n.d.). 4-Hydroxycarbazeran (Compound CID 53320800).[4] National Library of Medicine. Link

Sources

Exploratory

Technical Whitepaper: Aldehyde Oxidase (AOX1) Mediated Metabolism of Carbazeran

The following technical guide details the Aldehyde Oxidase (AOX1)-mediated metabolism of Carbazeran. It is designed for researchers investigating non-CYP450 clearance pathways and species-dependent pharmacokinetics.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Aldehyde Oxidase (AOX1)-mediated metabolism of Carbazeran. It is designed for researchers investigating non-CYP450 clearance pathways and species-dependent pharmacokinetics.

Executive Summary: The Carbazeran Enigma

Carbazeran (6,7-dimethoxy-1-(4-hydroxypiperidin-1-yl)phthalazine) represents a pivotal case study in translational pharmacokinetics. Originally developed as a potent phosphodiesterase (PDE) inhibitor for heart failure, it demonstrated excellent oral bioavailability (~68%) and efficacy in preclinical canine models. However, it failed in Phase I clinical trials due to negligible systemic exposure in humans.

This failure was later attributed to Aldehyde Oxidase 1 (AOX1) , a cytosolic molybdo-flavoenzyme. While dogs possess a defective or functionally distinct AOX system regarding this substrate, human AOX1 rapidly catalyzes the 4-hydroxylation of the phthalazine ring, leading to extensive presystemic clearance. Today, Carbazeran serves as the "gold standard" probe substrate for quantifying cytosolic AOX1 activity and predicting human-specific metabolic shunts.

Mechanistic Foundation

The Enzyme: Human AOX1

Unlike Cytochrome P450s (CYPs), AOX1 is a cytosolic enzyme that requires no external cofactors (like NADPH) for catalytic turnover.[1] It relies on an internal electron transfer chain:

  • Molybdenum Cofactor (Moco): The site of substrate oxidation.[2]

  • FAD (Flavin Adenine Dinucleotide): Intermediate electron acceptor.

  • Iron-Sulfur Clusters (

    
    ):  Transfer electrons to the final acceptor (Molecular Oxygen).
    
The Reaction: Nucleophilic Attack

The metabolism of Carbazeran is a nucleophilic aromatic substitution (


) . The molybdenum center, coordinated with a hydroxyl group (

), attacks the electron-deficient carbon at position 4 of the phthalazine ring.

Key Structural Transformation:

  • Substrate: Carbazeran (Phthalazine core).[3][4]

  • Reaction: Regioselective hydroxylation at C4.

  • Product: 4-hydroxycarbazeran (exists predominantly as the 4-oxo-carbazeran tautomer).

Pathway Visualization

The following diagram illustrates the electron flow and structural conversion during Carbazeran metabolism.

Carbazeran_Metabolism Carbazeran Carbazeran (Substrate) AOX1_Complex AOX1 Enzyme Complex (Mo-OH attack) Carbazeran->AOX1_Complex Binding (Km ~5 µM) Intermediate Tetrahedral Intermediate AOX1_Complex->Intermediate Nucleophilic Attack Product 4-Oxo-Carbazeran (Major Metabolite) Intermediate->Product Hydride Transfer Electron_Flow Electron Transfer: Moco -> Fe-S -> FAD -> O2 Intermediate->Electron_Flow 2e- Release

Figure 1: Mechanism of AOX1-mediated 4-hydroxylation of Carbazeran.[3][5] Note the electron transfer to molecular oxygen.[6]

The Species Difference Paradigm

The "Carbazeran Enigma" arises from the evolutionary divergence of the AOX gene family. Understanding this is critical for selecting appropriate toxicity species.

ParameterHuman (Homo sapiens)Dog (Canis lupus familiaris)Rat (Rattus norvegicus)
AOX Isoforms Single functional gene (hAOX1 )Inactive/Low Affinity for CarbazeranMultiple (AOX1, AOX2, AOX3)
Carbazeran Clearance Extremely High (Presystemic)NegligibleModerate/High (Isoform dependent)
Bioavailability < 5%~68%Variable
Primary Metabolite 4-Oxo-CarbazeranO-demethylated products (CYP mediated)4-Oxo-Carbazeran
Clinical Implication Toxicology Mismatch: Dog data does not predict human clearance.

Critical Insight: Standard allometric scaling from dog data will drastically underestimate human clearance for AOX substrates.

Experimental Protocol: Carbazeran as a Probe

This protocol details the validation of AOX1 activity in human liver cytosol (HLC).

Materials & Reagents
  • Enzyme Source: Human Liver Cytosol (HLC) or S9 fraction (Microsomes are not recommended as AOX is cytosolic; however, microsomal preps often contain cytosolic contamination).

  • Substrate: Carbazeran (10 mM stock in DMSO).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4) containing 1 mM EDTA.

  • Diagnostic Inhibitor: Hydralazine (Specific AOX inhibitor) or Raloxifene (Potent AOX1 inhibitor).

  • Cofactors: NONE (Distinct from CYP assays). Note: If using S9 to check for CYP contribution, NADPH can be added, but for pure AOX phenotyping, omit NADPH to silence CYPs.

Workflow: Kinetic Assay
  • Preparation: Thaw HLC on ice. Dilute to 1.0 mg/mL protein in phosphate buffer.

  • Pre-incubation: Aliquot 198 µL of enzyme mixture into 96-well plates. Incubate at 37°C for 5 minutes.

    • Inhibition Arm: Add Hydralazine (final conc. 25 µM) during pre-incubation.

  • Initiation: Add 2 µL of Carbazeran stock (Final conc. 1–10 µM).

    • Note: Ensure final DMSO < 1%.[7]

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Add to 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Phthalazine or Tolbutamide).

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.

Analytical Parameters (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Transition (MRM):

    • Carbazeran:

      
       Fragment (Specifics depend on synthesis, typically 
      
      
      
      356
      
      
      parent fragments).
    • 4-Oxo-Carbazeran:

      
      .
      
Workflow Diagram

Protocol_Workflow Start Thaw Human Liver Cytosol (HLC) Prep Dilute to 1 mg/mL in 0.1M K-Phosphate (pH 7.4) Start->Prep Split Split into Two Arms Prep->Split Arm_A Arm A: Control (No Inhibitor) Split->Arm_A Arm_B Arm B: Inhibition (+ 25 µM Hydralazine) Split->Arm_B Incubate Pre-incubate 37°C (5 min) Arm_A->Incubate Arm_B->Incubate Initiate Initiate with Carbazeran (No NADPH required) Incubate->Initiate Sample Sample at 0, 10, 30, 60 min Quench with ACN Initiate->Sample Analyze LC-MS/MS Analysis Monitor +16 Da Metabolite Sample->Analyze

Figure 2: Experimental workflow for AOX1 reaction phenotyping using Carbazeran.

Data Interpretation & Validation

To confirm AOX1-mediated metabolism, the data must satisfy the following criteria (The "Triad of Proof"):

  • Cofactor Independence: Clearance occurs in Cytosol without NADPH.

  • Inhibition Profile: Metabolic stability is significantly restored (clearance reduced >80%) in the presence of Hydralazine or Raloxifene.

  • Metabolite Confirmation: Detection of the +16 Da (mono-oxygenated) species, specifically the 4-oxo tautomer.

Quantitative Benchmarks (Human Cytosol):

  • 
    :  ~3.0 – 8.0 µM
    
  • 
    :  ~200 – 500 pmol/min/mg protein
    
  • 
    :  High (often >100 µL/min/mg)
    

References

  • Kaye, B., et al. (1984).[8] "A species difference in the presystemic metabolism of carbazeran in dog and man." Xenobiotica.

  • Kaye, B., Rance, D. J., & Waring, L. (1985). "Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man." Xenobiotica.

  • Pryde, D. C., et al. (2010).[2][9] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[10][11] Journal of Medicinal Chemistry.

  • Barr, J. T., & Jones, J. P. (2011). "Inhibition of Human Aldehyde Oxidase activity by Raloxifene." Drug Metabolism and Disposition.

  • Hutzler, J. M., et al. (2012). "Aldehyde Oxidase 1 (AOX1) in Human Liver Cytosols: Quantitative Characterization of AOX1 Expression Level and Activity Relationship." Drug Metabolism and Disposition.

Sources

Foundational

High-Precision Quantitation of Carbazeran and its 4-Hydroxy Metabolite: A Deuterated Internal Standard Strategy

Executive Summary: The Aldehyde Oxidase Conundrum Carbazeran, a potent phosphodiesterase (PDE) inhibitor, represents a classic case study in species-dependent metabolism. While dogs clear the drug via cytochrome P450-med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aldehyde Oxidase Conundrum

Carbazeran, a potent phosphodiesterase (PDE) inhibitor, represents a classic case study in species-dependent metabolism. While dogs clear the drug via cytochrome P450-mediated O-demethylation, humans and primates primarily utilize cytosolic Aldehyde Oxidase (AO) to generate 4-hydroxy carbazeran (4-oxo-carbazeran).[1][2]

This metabolic divergence presents a unique bioanalytical challenge. AO is a labile cytosolic enzyme, and its metabolites often exhibit keto-enol tautomerism that can complicate chromatographic peak shape and ionization stability.[1][2] Standard analog internal standards (IS) often fail to compensate for the specific matrix effects associated with AO-rich cytosolic fractions or human plasma.[1][2]

This guide details the design, synthesis logic, and application of a Deuterated Internal Standard (Carbazeran-


)  to ensure regulatory-grade quantitation (FDA/ICH M10) of Carbazeran and its primary human metabolite.

Part 1: The Target & The Tool

The Metabolic Landscape

To design an effective assay, one must map the metabolic instability. In humans, the phthalazine core undergoes nucleophilic attack at the C4 position by AO.

  • Parent: Carbazeran (Lipophilic, multiple basic nitrogens).[1][2]

  • Primary Human Metabolite: 4-Hydroxy Carbazeran (Polar, tautomeric).[1][2]

  • Primary Dog Metabolite: O-desmethyl Carbazeran (Not the focus for human clinical work, but relevant for tox species).[1][2]

Designing the Internal Standard: Why Carbazeran- ?

An ideal IS must mimic the analyte's physicochemical properties (retention time, pKa, ionization) without interfering with the mass spectrum.

The Selection: [6,7-bis(trideuteromethoxy)]-Carbazeran (


-Carbazeran) [1][2]
  • Labeling Site: The two methoxy groups at positions 6 and 7.

  • Rationale:

    • Metabolic Stability: The 6,7-methoxy positions are chemically distant from the C4 metabolic soft spot.[1][2] Labeling here ensures the IS is not metabolically swapped or degraded during incubation assays.[2]

    • Isotopic Stability: Unlike N-H or O-H protons, the methyl protons on the ether linkage are non-exchangeable in solution.

    • Mass Shift (+6 Da): A +6 Da shift prevents "cross-talk" (isotopic overlap) between the naturally occurring

      
      C isotopes of the analyte and the IS.
      

Alternative: Carbazeran-


 (labeled on the N-ethyl carbamate side chain).[1][2] This is a valid secondary option but carries a slightly higher risk of side-chain hydrolysis during aggressive extraction.[1][2]

Part 2: Visualization of Metabolic & Analytical Logic

The following diagram illustrates the species-divergent metabolism and the analytical workflow to capture it.

Carbazeran_Analysis Carbazeran Carbazeran (Parent) Human_Path Human/Primate Liver (Aldehyde Oxidase) Carbazeran->Human_Path Major Pathway Dog_Path Dog Liver (Cytochrome P450) Carbazeran->Dog_Path Major Pathway LCMS LC-MS/MS Analysis (MRM Mode) Carbazeran->LCMS Quant Metab_4OH 4-Hydroxy Carbazeran (Target Metabolite) Human_Path->Metab_4OH 4-Hydroxylation Metab_Desmethyl O-Desmethyl Carbazeran (Toxicology Marker) Dog_Path->Metab_Desmethyl O-Demethylation Metab_4OH->LCMS Quant IS_Strategy Internal Standard Carbazeran-d6 (Co-elutes w/ Parent) IS_Strategy->LCMS Normalization

Figure 1: Species-dependent metabolic pathways of Carbazeran and the integration of the Internal Standard for LC-MS normalization.

Part 3: Analytical Workflow & Protocol

Sample Preparation: Protein Precipitation (PPT)

Given the polarity difference between Carbazeran and its 4-OH metabolite, Liquid-Liquid Extraction (LLE) can be difficult to optimize for both simultaneously.[1][2] Protein Precipitation is recommended for broader coverage.[1][2]

Reagents:

  • IS Working Solution: Carbazeran-

    
     at 500 ng/mL in Methanol.
    
  • Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.[1][2]

Protocol:

  • Aliquot: Transfer 50 µL of plasma (Human or Tox species) into a 96-well plate.

  • Spike: Add 20 µL of IS Working Solution . Vortex gently (10 sec).

  • Precipitate: Add 200 µL of chilled ACN (0.1% FA).

  • Agitate: Vortex vigorously for 5 minutes to ensure complete protein disruption.

  • Clarify: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilute: Add 100 µL of HPLC-grade water (to match initial mobile phase strength and prevent peak fronting).

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1][2]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Load/Desalt
0.5 5 Begin Elution
3.0 95 High Organic Wash
3.5 95 Hold
3.6 5 Re-equilibrate

| 5.0 | 5 | End Run |[1][2]

MRM Transitions (Mass Spectrometry)

The following transitions are theoretical baselines. Exact collision energies (CE) must be optimized per instrument.[1][2]

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell (ms)Cone/CE (V)
Carbazeran 361.2

234.150Exp.[1][2] Opt.
4-OH Carbazeran 377.2

250.150Exp.[1][2] Opt.
Carbazeran-

(IS)
367.2

240.150Exp.[1][2] Opt.

Note: The product ions represent the loss of the carbamate side chain and fragmentation of the phthalazine core, which is conserved but mass-shifted in the IS.

Part 4: Validation & Scientific Integrity (ICH M10)[1][2]

To ensure this method is "Trustworthy" and "Authoritative," it must adhere to the ICH M10 Bioanalytical Method Validation guidelines (adopted by FDA/EMA).

Isotope Effect & Retention Time

Deuterated standards can sometimes elute slightly earlier than the non-deuterated parent due to the "Deuterium Isotope Effect" (C-D bonds are shorter/stronger, slightly reducing lipophilicity).

  • Acceptance Criteria: The retention time of Carbazeran-

    
     must be within ±2%  of Carbazeran.[1][2] If separation occurs, matrix suppression zones may differ, invalidating the IS.
    
Cross-Talk Evaluation

You must verify that the IS does not contribute signal to the analyte channel and vice-versa.

  • Experiment: Inject a blank sample spiked only with Carbazeran-

    
     at the working concentration.[1][2]
    
  • Requirement: The response in the Carbazeran (analyte) channel must be < 20% of the LLOQ (Lower Limit of Quantitation).

Matrix Factor (MF)

Because Carbazeran metabolism is highly dependent on cytosolic enzymes (AO), lysed red blood cells or hemolyzed plasma can introduce variable amounts of AO into the matrix, potentially altering stability ex vivo.

  • Control: All blood collection tubes should contain an AO inhibitor (e.g., Hydralazine) if 4-OH metabolite stability is compromised during collection.[1][2]

  • IS Normalization: Calculate the IS-normalized Matrix Factor . It should be close to 1.0, indicating the

    
    -IS is compensating for suppression perfectly.[1][2]
    

References

  • Kaye, B., Rance, D. J., & Waring, L. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[3] Xenobiotica, 15(3), 237–242.[2]

  • Food and Drug Administration (FDA).[1][2][4] (2018). Bioanalytical Method Validation: Guidance for Industry.[1][2][4][5][6] U.S. Department of Health and Human Services.[2][4][6]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.

  • Sugihara, K., Kitamura, S., & Tatsumi, K. (1997). Species differences in the metabolism of carbazeran by liver cytosol. Drug Metabolism and Disposition.

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 4-Hydroxycarbazeran-d4

Here is an in-depth technical guide regarding the solubility and handling of 4-Hydroxycarbazeran-d4. Optimized Protocols for DMSO and Methanol Solvation in Bioanalysis Executive Summary 4-Hydroxycarbazeran-d4 is the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the solubility and handling of 4-Hydroxycarbazeran-d4.

Optimized Protocols for DMSO and Methanol Solvation in Bioanalysis

Executive Summary

4-Hydroxycarbazeran-d4 is the stable isotope-labeled analog of 4-Hydroxycarbazeran, the primary oxidative metabolite of the phosphodiesterase inhibitor Carbazeran. In bioanalytical workflows (LC-MS/MS), it serves as a critical Internal Standard (IS) for normalizing extraction recovery and ionization matrix effects.

Solubility Verdict:

  • Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) is the required solvent for primary stock preparation. The compound exhibits reliable solubility in DMSO at concentrations required for stock solutions (typically 1–5 mg/mL).

  • Working Solvent: Methanol (MeOH) is the preferred solvent for secondary dilutions and working solutions due to its volatility and compatibility with reversed-phase mobile phases.

  • Critical Constraint: The compound is classified as "Slightly Soluble" in many organic solvents. Direct solvation in weak organic solvents (e.g., Acetonitrile) without prior dissolution in DMSO may result in micro-precipitation, leading to quantitation errors.

Chemical Identity & Physicochemical Context

Understanding the molecule's structure is a prerequisite for predicting its behavior in solution. 4-Hydroxycarbazeran possesses a phthalazinone core and a carbamate side chain.[1] The introduction of the hydroxyl group increases polarity compared to the parent Carbazeran, while the deuterium labeling (d4) adds mass without significantly altering the dipole moment or solubility profile.

PropertyDetail
Compound Name 4-Hydroxycarbazeran-d4
Parent Compound Carbazeran (CAS: 70724-25-3)
Chemical Class Phthalazinone / Carbamate derivative
Molecular Weight ~380.43 g/mol (d4 variant) vs 376.41 g/mol (native)
Polarity Moderate-High (Due to -OH and carbamate moieties)
Hygroscopicity Potential (Store desiccated at -20°C)

Isotope Stability Note: The deuterium labeling is typically located on the ethyl group of the carbamate or the piperidine ring (non-exchangeable positions). Solvation in protic solvents like Methanol (CH₃OH) is safe and will not cause deuterium-hydrogen exchange (D/H exchange), provided the label is not on the hydroxyl or amine protons. Always verify the Certificate of Analysis (CoA) for the specific labeling position.

Solubility Profile: DMSO vs. Methanol

The choice of solvent dictates the stability and accuracy of your calibration curve.

A. Dimethyl Sulfoxide (DMSO)[2][3][4]
  • Role: Primary Stock Solvent.

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant and strong dipole. It effectively disrupts the crystal lattice of the phthalazinone core.

  • Capacity: Soluble (typically >5 mg/mL).

  • Risk: DMSO has a high freezing point (19°C). Stocks stored in the fridge/freezer will freeze. Repeated freeze-thaw cycles can cause compound degradation or precipitation if not fully re-solubilized.

B. Methanol (MeOH)
  • Role: Working Solution / Diluent.

  • Mechanism: Polar protic solvent. It forms hydrogen bonds with the hydroxyl and carbonyl groups of the analyte.

  • Capacity: Moderately Soluble. While soluble enough for working concentrations (e.g., 100 ng/mL), it may struggle to dissolve the solid powder at high concentrations (>1 mg/mL) rapidly.

  • Benefit: Methanol evaporates easily (unlike DMSO) and matches the initial mobile phase conditions of most reversed-phase LC methods, preventing peak distortion.

Protocol: Preparation of Standards

Scientific Rationale: This protocol uses a "Step-Wise Solvation" approach. We utilize the high solvating power of DMSO to create a concentrate, then dilute into Methanol to ensure chromatographic compatibility.

Workflow Visualization

G Powder Solid Powder (4-Hydroxycarbazeran-d4) Weigh Weigh ~1 mg (Calibrated Balance) Powder->Weigh DMSO_Add Add DMSO (Target: 1 mg/mL) Weigh->DMSO_Add Sonicate Vortex (30s) + Sonicate (5 min) DMSO_Add->Sonicate Solvation Stock_A Primary Stock A (1 mg/mL in DMSO) Sonicate->Stock_A Visual Check Dilution Dilute 1:100 into Methanol Stock_A->Dilution Working_B Working Soln B (10 µg/mL in MeOH) Dilution->Working_B LCMS Spike into Matrix LC-MS/MS Analysis Working_B->LCMS

Figure 1: Step-wise solvation workflow ensuring complete dissolution before dilution.

Step-by-Step Methodology
Step 1: Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the vial of 4-Hydroxycarbazeran-d4 to reach room temperature before opening to prevent condensation (water absorption).

  • Weighing: Weigh approximately 1.0 mg of the substance into a 1.5 mL amber glass vial. Record the exact weight (e.g., 1.05 mg).

  • Solvent Addition (DMSO): Calculate the volume of DMSO required to achieve exactly 1.0 mg/mL.

    • Formula: Volume (µL) = Mass (mg) / 1.0 (mg/mL) * 1000.

    • Example: For 1.05 mg, add 1050 µL of DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication (Critical): Sonicate the vial in a water bath at ambient temperature for 5–10 minutes.

    • Why? "Slightly soluble" compounds often form micro-crystals that are invisible to the naked eye but settle over time. Sonication ensures a true homogeneous solution.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear with no particulate matter.

Step 2: Secondary Working Solution (10 µg/mL)
  • Solvent: Use LC-MS grade Methanol.

  • Dilution: Transfer 10 µL of the Primary Stock (DMSO) into 990 µL of Methanol.

  • Mixing: Vortex for 10 seconds.

  • Storage: This methanolic solution is your "Working Standard."

Stability & Storage Best Practices

The "Freeze-Thaw" Trap

Because DMSO freezes at 19°C, your stock solution will be solid in the freezer.

  • Thawing: You must completely thaw the DMSO stock and vortex it before use.

  • Stratification: During freezing, the solute can concentrate at the bottom. If you pipet from a semi-frozen vial, the concentration will be wrong.

  • Recommendation: Aliquot the Primary Stock into small volumes (e.g., 50 µL) in single-use vials to avoid repeated freeze-thaw cycles.

ParameterRecommendation
Storage Temp -20°C (Long term), 2-8°C (Working week)
Container Amber Glass (Protect from light)
Shelf Life (Stock) 6 Months (at -20°C)
Shelf Life (Working) 1 Month (at -20°C)

Application in LC-MS/MS

When using 4-Hydroxycarbazeran-d4 as an Internal Standard:

  • Mobile Phase Compatibility: The small amount of DMSO carried over from the stock (<0.1% in final sample) will not affect chromatography.

  • Retention Time: The d4 analog should co-elute (or elute slightly earlier due to the deuterium isotope effect) with the native 4-Hydroxycarbazeran.

  • Mass Transition: Ensure your MS method tracks the specific mass shift.

    • Native: [M+H]+ ~377

    • d4 IS: [M+H]+ ~381 (Verify exact mass based on CoA).

References

  • PubChem. (n.d.).[1][2] 4-Hydroxycarbazeran Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Kaye, B., et al. (1985).[3] The metabolism of carbazeran in the dog, baboon and man. Xenobiotica, 15(3), 237-242. (Establishes 4-hydroxycarbazeran as the major metabolite).

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]

Sources

Foundational

Technical Guide: 4-Hydroxycarbazeran in PDE Inhibition &amp; Metabolic Profiling

This is an in-depth technical guide on the role of 4-Hydroxycarbazeran in phosphodiesterase (PDE) inhibition studies, specifically within the context of cardiovascular drug discovery and metabolic liability assessment. E...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of 4-Hydroxycarbazeran in phosphodiesterase (PDE) inhibition studies, specifically within the context of cardiovascular drug discovery and metabolic liability assessment.

Executive Summary

4-Hydroxycarbazeran (also known as 4-oxo-carbazeran) is the primary metabolite of the cardiotonic agent Carbazeran in humans and non-human primates. While Carbazeran itself is a potent inhibitor of Phosphodiesterase 3 (PDE3) , its clinical utility was compromised by rapid presystemic clearance.

The formation of 4-Hydroxycarbazeran is catalyzed by Aldehyde Oxidase 1 (AOX1) , a cytosolic enzyme, rather than the cytochrome P450 system.[1] Consequently, 4-Hydroxycarbazeran serves a dual role in modern drug development:

  • As a Reference Standard: To quantify AOX1-mediated "metabolic switching" during lead optimization.

  • As a Negative Control: To demonstrate the loss of PDE inhibitory potency following phthalazine ring oxidation.

This guide details the technical protocols for generating, isolating, and assaying 4-Hydroxycarbazeran to validate metabolic stability and PDE selectivity.

Pharmacological Context & Mechanism

The "Species Gap" in PDE Inhibition

Carbazeran was developed as a positive inotropic agent for heart failure. It demonstrated high potency in dogs , significantly increasing cardiac contractility by inhibiting PDE3 and elevating intracellular cAMP.

However, in humans , the drug failed to produce the same hemodynamic effects. This failure was traced to a specific metabolic divergence:

  • Dogs: Metabolize Carbazeran via O-demethylation (slow, retains active parent).

  • Humans: Rapidly oxidize the phthalazine ring to 4-Hydroxycarbazeran (inactive/low potency) via AOX1.

Structural Transformation

The conversion involves the nucleophilic attack of the AOX1 molybdenum cofactor on the electron-deficient C4 position of the phthalazine ring.

  • Parent (Carbazeran): 6,7-dimethoxy-1-(piperidin-4-yl)phthalazine derivative.

  • Metabolite (4-Hydroxycarbazeran): The C4 position is hydroxylated, tautomerizing to the stable 4-phthalazinone (4-oxo) form. This structural change disrupts the flat aromatic topology required for fitting into the narrow hydrophobic pocket (Q-pocket) of the PDE3 active site.

MetabolicPathway Carbazeran Carbazeran (Active PDE3 Inhibitor) AOX1 Aldehyde Oxidase 1 (Cytosolic) Carbazeran->AOX1 Major Route (Human/Baboon) DogMet O-Desmethyl Carbazeran (Minor in Humans) Carbazeran->DogMet CYP450 (Dog) Metabolite 4-Hydroxycarbazeran (4-Oxo-Carbazeran) (Inactive/Low Potency) AOX1->Metabolite 4-Hydroxylation

Figure 1: Species-dependent metabolic divergence of Carbazeran. The human pathway (solid line) leads to 4-Hydroxycarbazeran via AOX1.

Experimental Protocols

Protocol A: Biogeneration of 4-Hydroxycarbazeran

Since synthetic standards may be costly or unavailable, 4-Hydroxycarbazeran can be generated in vitro using human liver cytosol (HLC) which is rich in AOX1.

Materials:

  • Substrate: Carbazeran (10 µM final).[2]

  • Enzyme Source: Human Liver Cytosol (HLC) (protein conc.[3] 1.0 mg/mL). Note: Do not use microsomes, as they lack AOX1.

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4) + 1 mM EDTA.

  • Cofactor: None required for AOX1 (Molybdenum is bound), but omitting NADPH ensures CYP450 inactivity.

Workflow:

  • Pre-incubation: Equilibrate HLC in buffer at 37°C for 5 minutes.

  • Initiation: Add Carbazeran stock (dissolved in DMSO, <1% final v/v).

  • Reaction: Incubate for 60 minutes. AOX1 turnover is rapid; >90% conversion is often achieved.

  • Termination: Add ice-cold Acetonitrile (1:1 volume).

  • Isolation: Centrifuge at 10,000 x g for 10 min. The supernatant contains 4-Hydroxycarbazeran.

  • Purification (Optional): For PDE assays, use semi-preparative HPLC to isolate the metabolite fraction to remove cytosolic proteins and buffer salts.

Protocol B: Comparative PDE3 Inhibition Assay

This protocol validates the loss of potency of the 4-hydroxy metabolite compared to the parent.

Method: Scintillation Proximity Assay (SPA) or Fluorescence Polarization (IMAP).

Step-by-Step:

  • Enzyme Preparation: Recombinant human PDE3A (catalytic domain).

  • Substrate: [³H]-cAMP (approx. 50,000 cpm/well) or Fluorescent-cAMP.

  • Compound Dilution:

    • Carbazeran (Standard): Serial dilution (1 nM to 10 µM).

    • 4-Hydroxycarbazeran (Test): Serial dilution (10 nM to 100 µM).

  • Incubation:

    • Mix Enzyme + Buffer + Test Compound. Incubate 15 min at Room Temp.

    • Add Substrate to initiate. Incubate 30–60 min at 30°C.

  • Termination: Add PDE detection beads (SPA) or Binding Reagent (IMAP).

  • Readout: Measure CPM or Fluorescence Polarization.

Data Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

  • Success Criteria:

    • Carbazeran IC50: < 1 µM (typically high nM range).[4]

    • 4-Hydroxycarbazeran IC50: > 10–50 µM (Significant loss of potency).

Data Interpretation & Visualization

When analyzing the role of 4-Hydroxycarbazeran, the data typically exhibits a "Potency Shift." The table below summarizes the expected pharmacological profile.

ParameterCarbazeran (Parent)4-Hydroxycarbazeran (Metabolite)
Primary Target PDE3 (cGMP-inhibited cAMP PDE)Inactive / Weak Affinity
Metabolic Origin Synthetic ParentAOX1-mediated oxidation
Inotropy (Dog) Positive (Strong)Negligible
Clearance (Human) High (Rapidly metabolized)Renal elimination
Structural State Aromatic Phthalazine4-Oxo-Phthalazinone (Tautomer)
Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing the metabolite's role.

Workflow Start Start: Carbazeran Sample Incubation Incubate with Human Cytosol (AOX1 Activity) Start->Incubation PDE_Assay PDE3 Inhibition Assay (Compare IC50) Start->PDE_Assay Parent Control HPLC HPLC-MS/MS Isolation of 4-Hydroxy Metabolite Incubation->HPLC Extract HPLC->PDE_Assay Purified Metabolite Result Result: >50-fold Potency Loss (Validation of Metabolic Inactivation) PDE_Assay->Result

Figure 2: Workflow for validating the pharmacological inactivity of 4-Hydroxycarbazeran.

Strategic Implications for Drug Discovery

Understanding the role of 4-Hydroxycarbazeran is critical for designing AOX-resistant PDE inhibitors.

  • Liability Screening: If a new PDE inhibitor candidate contains a phthalazine or similar nitrogen-heterocycle, it must be screened against human cytosol early. The formation of a "4-hydroxycarbazeran-like" metabolite indicates a high risk of clinical failure due to rapid clearance.

  • Structural Modification: To prevent the formation of 4-Hydroxycarbazeran, medicinal chemists often block the C4 position with a methyl group or other steric hindrance (e.g., converting the phthalazine to a quinazoline or adding a substituent at C4) to inhibit AOX1 attack.

  • Safety Assessment: While 4-Hydroxycarbazeran is pharmacologically less active, its high circulating concentrations in humans (due to rapid parent conversion) require safety testing to ensure it does not have off-target effects (e.g., hERG inhibition).

References

  • Kaye, B., Rance, D. J., & Waring, L. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[5] Xenobiotica, 15(3), 237–242.

  • BenchChem. (2025).[1] Validation of Carbazeran as a Selective Aldehyde Oxidase 1 (AOX1) Substrate. BenchChem Technical Guides.

  • Uehara, S., et al. (2020). Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Drug Metabolism and Disposition, 48(6).

  • PubChem. (2025). 4-Hydroxycarbazeran (Compound Summary). National Library of Medicine.

  • Weishaar, R. E., et al. (1987). A new generation of phosphodiesterase inhibitors: multiple molecular forms of phosphodiesterase and the potential for drug selectivity. Journal of Medicinal Chemistry, 30(10).

Sources

Exploratory

The Carbazeran Paradox: A Technical Guide to Species-Specific Aldehyde Oxidase Metabolism

The following technical guide details the species-specific metabolic divergence of Carbazeran, focusing on the critical role of Aldehyde Oxidase (AOX). Executive Summary Carbazeran, a potent phosphodiesterase (PDE) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the species-specific metabolic divergence of Carbazeran, focusing on the critical role of Aldehyde Oxidase (AOX).

Executive Summary

Carbazeran, a potent phosphodiesterase (PDE) inhibitor developed for heart failure, represents a canonical case study in the failure of allometric scaling due to non-CYP metabolism. While preclinical evaluation in Canis lupus familiaris (beagle dogs) demonstrated high oral bioavailability (~68%) and efficacy, Phase I human trials revealed negligible systemic exposure (<5%).

This guide dissects the mechanistic cause: a drastic species difference in cytosolic Aldehyde Oxidase (AOX1) activity. While dogs metabolize Carbazeran via hepatic Cytochrome P450s (O-demethylation), humans rapidly oxidize the phthalazine core via AOX to the inactive 4-oxo metabolite. This document provides the metabolic rationale, comparative data, and specific screening protocols to prevent similar attrition in modern drug discovery.

Mechanistic Basis: The Phthalazine Oxidation

The core failure of Carbazeran in humans stems from the susceptibility of its phthalazine heterocycle to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase (AOX1).

The Enzyme: Cytosolic AOX1

Unlike Cytochrome P450 enzymes (CYPs), which are membrane-bound in the endoplasmic reticulum (microsomes), AOX1 is a cytosolic molybdo-flavoenzyme. It requires no NADPH cofactor, utilizing molecular oxygen as the electron acceptor.

  • Human Mechanism: AOX1 attacks the electron-deficient carbon at the C4 position of the phthalazine ring.

  • Dog Mechanism: Dogs possess a functional AOX1 gene, but the expressed enzyme exhibits negligible activity toward Carbazeran-like N-heterocycles. Consequently, canine clearance is shunted to the slower, lower-affinity CYP pathways (O-demethylation).

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Carbazeran in dogs versus humans.

CarbazeranMetabolism Carbazeran Carbazeran (Phthalazine Core) HumanLiver Human Liver (Cytosol) Carbazeran->HumanLiver High Affinity Uptake DogLiver Dog Liver (Microsomes) Carbazeran->DogLiver Systemic Exposure OxoMetabolite 4-Oxo-Carbazeran (Inactive / Rapid Clearance) HumanLiver->OxoMetabolite AOX1 Mediated (Rapid Oxidation) DesmethylMetabolite O-Desmethyl Carbazeran (Active / Slow Clearance) DogLiver->DesmethylMetabolite CYP450 Mediated (O-Demethylation)

Figure 1: Divergent metabolic pathways. In humans, the cytosolic AOX pathway dominates, leading to rapid 4-oxidation.[1] In dogs, this pathway is silent, allowing significant systemic exposure via minor CYP pathways.

Comparative Pharmacokinetics & Data

The disparity in pharmacokinetic (PK) parameters is driven by the intrinsic clearance (


) differences in the liver cytosol.
Table 1: Interspecies PK Parameters (Oral Administration)
ParameterDog (Beagle)HumanMechanistic Driver
Bioavailability (

)
~68%< 5% (Negligible)First-pass hepatic extraction
Primary Enzyme CYP450 (Microsomal)AOX1 (Cytosolic)Enzyme localization/expression
Major Metabolite O-desmethyl carbazeran4-oxo-carbazeranRegioselectivity of oxidation
AOX Affinity (

)
N/A (No Activity)~5 µMSubstrate specificity
Clearance Location Hepatic MicrosomesHepatic CytosolSubcellular fraction

Critical Insight: Standard microsomal stability assays (which discard the cytosol) will predict Carbazeran to be stable in humans, leading to a "false negative" clearance prediction. This was a primary reason for the compound's progression into failing clinical trials.

Experimental Protocols: Detecting AOX Liability

To avoid repeating the Carbazeran error, researchers must employ a "Cytosol-Inclusive" screening strategy.

The "Cytosol Trap" Workflow

If a compound contains N-heterocycles (phthalazine, quinazoline, purine), do not rely solely on microsomal stability.

Protocol: Human Cytosol Stability Assay

  • Preparation: Thaw pooled Human Liver Cytosol (HLC) on ice.

  • Reaction Mix:

    • Substrate (Carbazeran analog): 1 µM final.

    • Protein: 1.0 mg/mL HLC.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: None (AOX does not require NADPH) OR add NADPH to check for concurrent cytosolic reductase activity.

  • Inhibitor Check (Validation):

    • Run a parallel arm with Hydralazine (25–50 µM).[2] Hydralazine is a potent mechanism-based inhibitor of AOX.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins into acetonitrile (quench).

  • Analysis: LC-MS/MS monitoring for the [M+16] peak (oxidation).

Decision Tree for N-Heterocycles

Use the following logic flow to categorize metabolic risks.

AOXWorkflow Start New N-Heterocycle Candidate Microsome Microsomal Stability (+NADPH) Start->Microsome Result1 High Clearance in Microsomes Microsome->Result1 >50% loss Result2 Stable in Microsomes Microsome->Result2 <10% loss Cytosol Cytosolic Stability (No Cofactor) AOXCheck Unstable in Cytosol? Cytosol->AOXCheck ConclusionCYP CYP-Driven Clearance (Standard Scaling) Result1->ConclusionCYP Result2->Cytosol Mandatory Check Hydralazine Add Hydralazine (AOX Inhibitor) AOXCheck->Hydralazine Yes (High CL) ConclusionStable Metabolically Stable AOXCheck->ConclusionStable No (Stable) ConclusionAOX AOX-Driven Clearance (Do NOT use Dog/Rat) Hydralazine->ConclusionAOX Clearance Inhibited Hydralazine->ConclusionStable Clearance Unchanged (Other Cytosolic Enzyme)

Figure 2: Screening workflow for identifying hidden AOX liabilities. Note that stability in microsomes does not guarantee metabolic stability for N-heterocycles.

Implications for Drug Design

The "Carbazeran Effect" dictates specific design and scaling rules:

  • Allometric Scaling Failure: You cannot scale human clearance from Dog or Rat data for AOX substrates. Rats often have multiple AOX isoforms with different specificities, and Dogs are frequently AOX-deficient for these substrates.

    • Alternative: Use Minipig or Guinea Pig (often better predictors of human AOX activity) or rely on in vitro scaling from human hepatocytes/cytosol.

  • Structural Modification: To block AOX metabolism, introduce steric bulk (e.g., a methyl group) or electron-donating groups at the electron-deficient carbon (C4 of phthalazine) to reduce electrophilicity.

  • Zonal Clearance: AOX is highly concentrated in the centrilobular region of the liver. This can have implications for toxicity if the metabolite is reactive, although 4-oxo-carbazeran itself is generally pharmacologically inert.

References

  • Kaye, B., et al. (1984). "A species difference in the presystemic metabolism of carbazeran in dog and man."[3][4] Xenobiotica, 14(12), 935-945. Link

  • Beedham, C. (1987). "Molybdenum hydroxylases as drug-metabolizing enzymes." Drug Metabolism Reviews, 18(1), 13-64. Link

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Zientek, M. A., et al. (2010). "In vitro-in vivo correlation for aldehyde oxidase metabolism." Drug Metabolism and Disposition, 38(8), 1322-1327. Link

  • Hutzler, J. M., et al. (2013). "Strategies for a comprehensive understanding of metabolism by aldehyde oxidase." Expert Opinion on Drug Metabolism & Toxicology, 9(2), 153-168. Link

Sources

Foundational

4-Hydroxycarbazeran-d4 stable isotope labeled standards suppliers

Subtitle: A Technical Guide to Aldehyde Oxidase (AOX1) Probing and Stable Isotope Dilution Assays Executive Summary & Scientific Context In the landscape of drug metabolism and pharmacokinetics (DMPK), Carbazeran (UK-31,...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Technical Guide to Aldehyde Oxidase (AOX1) Probing and Stable Isotope Dilution Assays

Executive Summary & Scientific Context

In the landscape of drug metabolism and pharmacokinetics (DMPK), Carbazeran (UK-31,557) holds a distinct position not merely as a phosphodiesterase inhibitor, but as a quintessential probe substrate for Aldehyde Oxidase 1 (AOX1) activity.[1][2] Unlike the majority of xenobiotics metabolized by Cytochrome P450 (CYP) enzymes, Carbazeran undergoes rapid, extensive oxidation to 4-hydroxycarbazeran (also referred to as 4-oxocarbazeran) exclusively via cytosolic AOX1.[1]

For researchers characterizing non-CYP clearance pathways, the precise quantification of 4-hydroxycarbazeran is critical.[1][2] The use of 4-Hydroxycarbazeran-d4 , a stable isotope-labeled internal standard (SIL-IS), is the gold standard for correcting matrix effects, ionization suppression, and extraction variability in LC-MS/MS assays.[1]

This guide details the sourcing, validation, and experimental application of 4-Hydroxycarbazeran-d4, shifting the focus from simple procurement to rigorous bioanalytical implementation.[1]

Chemical Specifications & The Isotope Effect

The Analyte vs. The Standard

The target metabolite, 4-hydroxycarbazeran, exists in tautomeric equilibrium (phthalazinone/hydroxyphthalazine).[1] The d4-labeled standard typically incorporates four deuterium atoms on the ethyl carbamate side chain.[1][2] This positioning is strategic: it is metabolically stable in standard 4-hydroxylation assays and provides a mass shift (+4 Da) sufficient to avoid isotopic interference (crosstalk) with the analyte's M+2 isotopes.[1][2]

FeatureAnalyte (4-Hydroxycarbazeran)Internal Standard (4-Hydroxycarbazeran-d4)
CAS Number 96724-43-5N/A (Labeled Analog)
Molecular Formula


Molecular Weight 376.41 g/mol ~380.43 g/mol
Precursor Ion (ESI+) m/z 377.2

m/z 381.2

Key Solubility DMSO, MethanolDMSO, Methanol
Critical Quality Attributes (CQA)

When evaluating a standard from the suppliers listed in Section 3, you must audit the Certificate of Analysis (CoA) for:

  • Isotopic Purity: Must be

    
    .[2] Lower enrichment leads to a contribution at m/z 377 (the analyte channel), causing false positives in low-concentration samples.[1][2]
    
  • Chemical Purity:

    
    .[2] Impurities that are isobaric with the analyte are fatal to the assay.[2]
    
  • Deuterium Scrambling: Ensure the label is on a non-exchangeable position (e.g., the ethyl chain) rather than exchangeable protons (e.g., -OH or -NH), which would be lost in protic solvents.[1]

Validated Supply Ecosystem

Procuring high-quality stable isotopes requires navigating between catalog vendors and custom synthesis houses.[1][2] The following suppliers are verified sources for Carbazeran metabolites and their deuterated analogs.

Primary Catalog Suppliers

These vendors typically hold stock or have established synthetic routes, reducing lead time.[2]

  • Toronto Research Chemicals (TRC):

    • Product: 4-Hydroxy Carbazeran-d4 (Cat# H918152 or similar).[1][2]

    • Status: Primary global source.[2] TRC specializes in complex heterocycles and metabolite standards.[2]

    • Validation: Generally provides comprehensive NMR and MS data with the CoA.[2]

  • LGC Standards:

    • Role: Distributor for TRC and other manufacturers; often easier for European logistics.[2]

    • Product: Listed under the TRC catalog codes.[2][3][4]

  • Pharmaffiliates:

    • Product: 4-Hydroxycarbazeran-d4 (Cat# PA STI 048110).[1][2][5]

    • Focus: Strong presence in impurity and metabolite standards.[2]

Supplier Decision Matrix

Use the following logic to select your vendor based on assay stringency.

VendorSelection Start Need 4-Hydroxycarbazeran-d4 CheckStock Check TRC / LGC Stock Start->CheckStock StockAvail In Stock? CheckStock->StockAvail OrderTRC Order TRC/LGC (Fastest, High Trust) StockAvail->OrderTRC Yes CustomReq Check Pharmaffiliates / Alsachim StockAvail->CustomReq No IsGLP Is Assay GLP/Clinical? OrderTRC->IsGLP CustomReq->IsGLP ReqCoA Require Full CoA + qNMR Purity Check IsGLP->ReqCoA Yes StdCoA Standard CoA Acceptable IsGLP->StdCoA No

Figure 1: Decision logic for sourcing stable isotope standards based on regulatory requirements.

Experimental Protocol: The AOX1 Activity Assay

This protocol describes the use of 4-Hydroxycarbazeran-d4 to quantify AOX1 activity in Human Liver Cytosol (HLC).[1][2]

Crucial Note: AOX1 is a cytosolic enzyme.[2][6] Do not use Human Liver Microsomes (HLM) as the primary enzyme source, as AOX activity is negligible in the microsomal fraction compared to the cytosol.[2]

Reagents & Preparation
  • Enzyme Source: Human Liver Cytosol (HLC) or S9 fraction (final protein conc: 1.0 mg/mL).[1][2]

  • Substrate: Carbazeran (1 µM final).

  • Internal Standard (IS): 4-Hydroxycarbazeran-d4.[1][2]

    • Stock: 1 mg/mL in DMSO.[2]

    • Working IS Solution: 200 ng/mL in 100% Acetonitrile (cold).[1][2]

Incubation Workflow
  • Pre-incubation: Mix HLC and 0.1 M Potassium Phosphate buffer (pH 7.4) at 37°C for 5 mins. Note: AOX does not require NADPH.[2] Adding NADPH is unnecessary unless checking for CYP contribution (which is minor).[1][2]

  • Initiation: Add Carbazeran substrate.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching (The Critical Step): Immediately transfer aliquot into 150 µL of Working IS Solution (Acetonitrile + 4-Hydroxycarbazeran-d4).

    • Mechanism:[3][7] Acetonitrile precipitates proteins and stops the reaction; the d4-standard is added simultaneously to correct for any volume variability or adsorption losses during the subsequent spin.[2]

  • Processing: Centrifuge at 4,000 rpm for 15 min. Inject supernatant onto LC-MS/MS.[1][2][6]

LC-MS/MS Conditions
  • Column: Waters XSelect HSS T3 or Phenomenex Kinetex C18 (2.1 x 50 mm).[1][2] Why? HSS T3 retains polar metabolites better.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Positive ESI, MRM mode.

MRM Transitions (Optimized):

  • Analyte (4-OH-Carbazeran):

    
     (Quantifier), 
    
    
    
    (Qualifier).[1][2]
  • IS (4-OH-Carbazeran-d4):

    
     (Quantifier).[1][2]
    
    • Note: The fragment shift (+4 Da) confirms the deuterium label is retained on the fragment ion (likely the carbamate moiety).[2]

Data Interpretation & Mechanistic Pathway

The AOX Pathway Visualization

Understanding the pathway is essential to ensure you are measuring the correct metabolite.[2] The d4-standard validates the extraction of the specific 4-oxo/4-hydroxy tautomer.[1][2]

AOXPathway Carbazeran Carbazeran (Substrate) Metabolite 4-Hydroxycarbazeran (Major Metabolite) Carbazeran->Metabolite Oxidation (Phthalazine ring) AOX1 Aldehyde Oxidase 1 (Cytosolic) AOX1->Carbazeran Catalysis MS LC-MS/MS Quantification Metabolite->MS Analyte Signal (m/z 377) IS 4-Hydroxycarbazeran-d4 (Internal Standard) IS->MS Reference Signal (m/z 381)

Figure 2: The metabolic conversion of Carbazeran mediated by AOX1, and the parallel introduction of the d4-standard for quantification.[1][6]

Calculating Intrinsic Clearance ( )

The depletion of Carbazeran or the formation of 4-Hydroxycarbazeran can be used.[1][2] For formation kinetics (using the d4 standard):

  • Calculate the Area Ratio :

    
    .[1][2][7]
    
  • Convert Ratio to Concentration using a calibration curve prepared in deactivated cytosol.[2]

  • Plot Formation Velocity (

    
    )  vs. Substrate Concentration (
    
    
    
    )
    .[1][2]
  • Fit to Michaelis-Menten kinetics to derive

    
     and 
    
    
    
    .[1][2]
  • 
    .[1][2]
    

References

  • Toronto Research Chemicals. 4-Hydroxy Carbazeran-d4 Product Page. Retrieved from (Search Cat# H918152).[1][2]

  • PubChem. 4-Hydroxycarbazeran Compound Summary. National Library of Medicine.[2] Retrieved from .[1][2]

  • Kaye, B., et al. (1984). The metabolism of carbazeran in dog, baboon and man.[2][8] Xenobiotica.[2] (Establishes 4-hydroxylation as the major pathway).[1][2]

  • Hutzler, J. M., et al. (2012). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[2] Journal of Medicinal Chemistry.[2] (Contextualizes Carbazeran as the AOX probe).

  • Pharmaffiliates. 4-Hydroxycarbazeran-d4 Reference Standard. Retrieved from .[1][2]

Sources

Exploratory

The Species-Specific Metabolic Divergence of Carbazeran: A Case Study in Aldehyde Oxidase-Mediated 4-Hydroxylation

[1][2][3] Executive Summary: The "Dog Paradox" in Drug Development Carbazeran (UK-31,557) represents a seminal case study in translational pharmacology, illustrating the critical failure of standard animal models—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The "Dog Paradox" in Drug Development

Carbazeran (UK-31,557) represents a seminal case study in translational pharmacology, illustrating the critical failure of standard animal models—specifically the beagle dog—to predict human metabolic clearance. Developed as a potent phosphodiesterase (PDE) inhibitor for heart failure, Carbazeran demonstrated excellent oral bioavailability and efficacy in dogs. However, in Phase I human trials, plasma levels were negligible.

The root cause was identified as a rapid, high-affinity oxidation at the C4 position of the phthalazine ring, catalyzed by Aldehyde Oxidase (AOX1) , a cytosolic molybdo-flavoenzyme. While dogs are deficient in this specific catalytic activity, humans (and baboons) exhibit high hepatic AOX1 activity, leading to extensive presystemic clearance.[1]

This guide details the metabolic pathway of Carbazeran to 4-Hydroxycarbazeran (4-oxo-carbazeran), the enzymatic mechanism, and the experimental protocols required to validate this pathway in modern drug discovery.

The Metabolic Pathway: Chemical Mechanism

The primary metabolic route in humans is the conversion of Carbazeran to 4-Hydroxycarbazeran . It is critical to note that while termed "hydroxylation," the reaction is mechanistically an oxidation of a nitrogen-containing heterocycle to a lactam.

Structural Transformation
  • Substrate: Carbazeran (6,7-dimethoxy-1-[4-(ethylcarbamoyloxy)piperidino]phthalazine).[2]

  • Site of Metabolism: The C4 carbon of the phthalazine ring.[1]

  • Product: 4-Hydroxycarbazeran (predominantly exists as the 4-oxo tautomer).

Enzymatic Mechanism (AOX1)

Unlike Cytochrome P450 (CYP) oxidations, which utilize molecular oxygen (


) and NADPH, Aldehyde Oxidase utilizes water (

)
as the source of the oxygen atom.
  • Nucleophilic Attack: The molybdenum cofactor (MoCo) facilitates the nucleophilic attack of a hydroxyl group (from water) onto the electron-deficient C4 carbon of the phthalazine ring.

  • Hydride Transfer: A hydride ion is transferred from the substrate to the sulfido-molybdenum center, reducing Mo(VI) to Mo(IV).

  • Reoxidation: The enzyme is reoxidized via the FAD cofactor and iron-sulfur clusters, eventually passing electrons to molecular oxygen to form hydrogen peroxide (

    
    ).
    
Pathway Visualization

CarbazeranMetabolism Carbazeran Carbazeran (Phthalazine Substrate) Intermediate Transition State [Mo-O-C Complex] Carbazeran->Intermediate Nucleophilic Attack (C4 Position) Product 4-Hydroxycarbazeran (4-Oxo Tautomer) Intermediate->Product Hydride Transfer & Tautomerization Water H2O (Oxygen Source) Water->Intermediate AOX Aldehyde Oxidase (AOX1) AOX->Intermediate

Figure 1: The mechanism of Carbazeran 4-hydroxylation mediated by Aldehyde Oxidase.[3][2][4][5] Note the utilization of water as the oxygen donor.

Enzymology: AOX1 vs. CYP450

Distinguishing AOX-mediated metabolism from CYP-mediated metabolism is the primary challenge in preclinical screening. Carbazeran is a specific probe substrate for AOX activity.[1]

FeatureAldehyde Oxidase (AOX1)Cytochrome P450 (CYP)
Subcellular Location Cytosol (S9/Cytosolic fraction)Endoplasmic Reticulum (Microsomes)
Oxygen Source Water (

)
Molecular Oxygen (

)
Cofactor Requirement None (MoCo is bound)NADPH
Inhibitors Raloxifene, Menadione, HydralazineSKF-525A, 1-ABT, Specific CYP inhibitors
Species Profile High: Human, Baboon, Guinea PigLow/Absent: DogVariable across species
Carbazeran Fate 4-Hydroxylation (Major) O-Demethylation (Minor in humans)

Experimental Protocols

To confirm the metabolic pathway of Carbazeran to 4-Hydroxycarbazeran, researchers must use a "Subcellular Fractionation & Inhibition" strategy.

Protocol: In Vitro Identification of AOX Activity

Objective: Determine if Carbazeran clearance is driven by Cytosolic AOX or Microsomal CYP.

Reagents:

  • Test Compound: Carbazeran (

    
     final concentration).
    
  • Enzyme Sources: Human Liver Cytosol (HLC) and Human Liver Microsomes (HLM).

  • Cofactors: NADPH (for CYP), None (for AOX).

  • Inhibitors: Raloxifene (

    
    , specific AOX inhibitor), SKF-525A (
    
    
    
    , pan-CYP inhibitor).

Workflow:

  • Preparation: Thaw HLC and HLM on ice. Dilute to 1 mg/mL protein in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Incubation Groups:

    • Group A (AOX Test): Cytosol + Carbazeran (No NADPH).

    • Group B (AOX Inhibition): Cytosol + Carbazeran + Raloxifene.

    • Group C (CYP Test): Microsomes + Carbazeran + NADPH.

    • Group D (CYP Inhibition): Microsomes + Carbazeran + NADPH + SKF-525A.

  • Reaction: Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor transition for Carbazeran and 4-Hydroxycarbazeran.[6][7]

Decision Tree for Pathway Assignment

ExperimentalLogic Start Observe Rapid Carbazeran Clearance CheckMicrosome Metabolized in Microsomes + NADPH? Start->CheckMicrosome CheckCytosol Metabolized in Cytosol (No Cofactor)? Start->CheckCytosol CYP_Path Likely CYP450 (O-Demethylation) CheckMicrosome->CYP_Path Yes InhibitorCheck Inhibited by Raloxifene/Hydralazine? CheckCytosol->InhibitorCheck Yes AOX_Path Likely Aldehyde Oxidase (4-Hydroxylation) InhibitorCheck->CYP_Path No (Check XDH) InhibitorCheck->AOX_Path Yes

Figure 2: Diagnostic logic for distinguishing AOX-mediated metabolism.

Quantitative Data Summary: Species Differences

The following data highlights why the dog model failed. The intrinsic clearance (


) via the 4-hydroxylation pathway differs by orders of magnitude.
SpeciesHepatic FractionPathwayRelative ActivityOutcome
Human Cytosol4-HydroxylationHigh (

)
Low Bioavailability
Baboon Cytosol4-HydroxylationHigh Low Bioavailability
Dog (Beagle) Cytosol4-HydroxylationNegligible High Bioavailability
Dog (Beagle) MicrosomesO-DemethylationModerateActive Metabolites

Note: Data derived from Kaye et al. (1985).[6][8]

References

  • Kaye, B., Rance, D. J., & Waring, L. (1985).[6] Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[6][2] Xenobiotica, 15(3), 237-242. Link

  • Kaye, B., Offerman, J. L., Reid, J. L., Elliott, H. L., & Hillis, W. S. (1984).[9] A species difference in the presystemic metabolism of carbazeran in dog and man. Xenobiotica, 14(12), 935-945. Link

  • Obach, R. S., et al. (2006). Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of ziprasidone.[10] Journal of Clinical Psychopharmacology, 26(1), 9-14. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[11][12] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

Sources

Protocols & Analytical Methods

Method

Using 4-Hydroxycarbazeran-d4 as an internal standard in bioanalysis

Application Note: Precision Quantitation of 4-Hydroxycarbazeran in Biological Matrices using 4-Hydroxycarbazeran-d4 Abstract This application note details a robust LC-MS/MS methodology for the quantitation of 4-Hydroxyca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of 4-Hydroxycarbazeran in Biological Matrices using 4-Hydroxycarbazeran-d4

Abstract

This application note details a robust LC-MS/MS methodology for the quantitation of 4-Hydroxycarbazeran (the primary active metabolite of the phosphodiesterase inhibitor Carbazeran) in human plasma. By utilizing the stable isotope-labeled internal standard (SIL-IS) 4-Hydroxycarbazeran-d4 , this protocol corrects for the significant matrix effects and recovery variations often observed with phthalazine-class compounds. This guide emphasizes the critical role of Aldehyde Oxidase (AOX1) metabolism in sample handling and provides a self-validating workflow compliant with ICH M10 guidelines.

Introduction & Scientific Context

Carbazeran is a cardiotonic agent metabolized extensively by cytosolic Aldehyde Oxidase (AOX1) to form 4-Hydroxycarbazeran.[1] Unlike Cytochrome P450 enzymes, AOX1 activity varies drastically across species (high in humans/primates, negligible in dogs), making the accurate quantification of the 4-hydroxy metabolite critical for translating preclinical PK/PD data to human trials.

Why 4-Hydroxycarbazeran-d4? Direct quantification of metabolites often suffers from ion suppression due to the co-elution of polar matrix components. As a Stable Isotope-Labeled Internal Standard (SIL-IS), 4-Hydroxycarbazeran-d4 offers:

  • Identical Retention Time: Co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement events.

  • Recovery Normalization: Compensates for extraction losses during Liquid-Liquid Extraction (LLE).

  • Metabolic Stability: The deuterium label (typically on the non-exchangeable ethyl-carbamate or piperidine moiety) ensures the IS does not undergo back-exchange or degradation during processing.

Chemical & Physical Properties

PropertyAnalyte: 4-HydroxycarbazeranInternal Standard: 4-Hydroxycarbazeran-d4
CAS Number 96724-43-5N/A (Custom Synthesis)
Molecular Formula


Monoisotopic Mass 376.17 Da380.20 Da
Precursor Ion (M+H)+ 377.2 m/z381.2 m/z
Polarity Moderate (Phthalazine core)Moderate
Solubility DMSO, Methanol, Ethyl AcetateDMSO, Methanol, Ethyl Acetate

Analytical Workflow & Logic

The following diagram illustrates the self-validating workflow designed to minimize "cross-talk" and ensure isotopic integrity.

BioanalysisWorkflow cluster_0 Sample Preparation (Self-Validating) cluster_1 LC-MS/MS Analysis cluster_2 Data Integrity Check Plasma Thawed Plasma Sample (AOX Inhibitor Added) Spike Add IS: 4-OH-Carbazeran-d4 (Fixed Conc.) Plasma->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate:Hexane 80:20) Spike->LLE Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry LC UPLC Separation (C18 Column) Dry->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Area Ratio (Analyte / IS) MS->Ratio QC Check IS Response Var. (< 20% Drift) MS->QC QC->Ratio Validates

Caption: Figure 1: Self-validating bioanalytical workflow ensuring matrix normalization via d4-IS co-extraction.

Detailed Protocol

Instrument Configuration
  • LC System: UHPLC (e.g., Waters Acquity or Agilent 1290)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)

    • Why: The phthalazine core requires end-capping to prevent peak tailing caused by secondary interactions with silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Mass Spectrometer: Triple Quadrupole (QqQ) with ESI Positive Mode.

Mass Spectrometry Parameters (MRM)

Note: Transitions must be optimized for your specific instrument voltage.

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
4-OH-Carbazeran 377.2248.1352250
4-OH-Carbazeran-d4 381.2252.1352250
  • Logic: The product ion at m/z 248 corresponds to the core phthalazine structure after the loss of the carbamate side chain. The d4 label (typically on the side chain or piperidine) retains the +4 mass shift in the fragment, ensuring specificity.

Sample Preparation (Liquid-Liquid Extraction)

Reagents:

  • Stock Solvent: DMSO (prevents solubility issues).

  • Extraction Solvent: Ethyl Acetate:Hexane (80:20 v/v).

    • Expert Insight: Pure Ethyl Acetate extracts too many phospholipids, causing matrix effects. Adding Hexane reduces phospholipid recovery while maintaining high recovery of the lipophilic analyte.

Step-by-Step Protocol:

  • Thawing: Thaw plasma samples at room temperature. Vortex for 10 seconds.

  • IS Spiking: Aliquot 50 µL of plasma into a 1.5 mL tube. Add 10 µL of Working IS Solution (4-Hydroxycarbazeran-d4 at 500 ng/mL in 50% MeOH).

    • Critical: Vortex immediately to equilibrate the IS with the plasma proteins.

  • Buffer Addition: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0).

    • Why: Alkalinizing the sample suppresses ionization of the basic piperidine nitrogen, driving the molecule into the organic phase during extraction.

  • Extraction: Add 600 µL of Extraction Solvent (EtAc:Hexane 80:20).

  • Agitation: Shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex well.

Expert Insights & Troubleshooting (The "Why")

Isotopic Cross-Talk (The "Deuterium Effect")

A common failure mode in bioanalysis is "cross-talk," where the signal from the analyte interferes with the IS channel, or vice versa.

  • Problem: If the d4 label is impure (contains d0) or if the concentration of the analyte is extremely high, the M+4 isotope of the natural analyte (approx 0.2% abundance) might contribute to the IS signal.

  • Solution: Ensure the IS concentration is sufficiently high (e.g., 50-100 ng/mL) so that the contribution from the analyte's natural isotopes is negligible (<5% of IS response) even at the Upper Limit of Quantification (ULOQ).

Chromatographic Isotope Effect

Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts.

  • Observation: 4-Hydroxycarbazeran-d4 may elute slightly earlier (0.02 - 0.05 min) than the analyte.

  • Risk: If the shift is too large, the IS may not perfectly compensate for matrix effects occurring at the exact moment of analyte elution.

  • Mitigation: Use a UPLC column with high efficiency and keep the gradient shallow around the elution time to maximize peak overlap.

AOX Stability

Since 4-Hydroxycarbazeran is a product of AOX metabolism, ensure that the parent drug (Carbazeran) in the sample does not continue to convert to 4-Hydroxycarbazeran ex vivo during sample handling.

  • Protocol Addition: If analyzing samples where the parent drug is also present, collection tubes should contain an AOX inhibitor (e.g., Hydralazine) to freeze the metabolic profile at the time of collection.

Validation Criteria (ICH M10 Compliance)

ParameterAcceptance Criteria
Selectivity Interference in blank plasma < 20% of LLOQ response.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).[2]
Precision (CV%) < 15% (< 20% at LLOQ).[2]
Matrix Effect IS-normalized Matrix Factor (MF) CV < 15% across 6 lots of plasma.
Recovery Consistent recovery across Low, Med, High QC levels.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Kaye, B., et al. (1984). The metabolism of carbazeran in the dog, baboon and man. Xenobiotica. (Foundational text on Carbazeran/AOX metabolism). [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Source for Cross-talk/Isotope effects). [Link]

Sources

Application

Application Note: MRM Transitions for 4-Hydroxycarbazeran-d4 Detection

This Application Note and Protocol details the quantitative detection of 4-Hydroxycarbazeran , the major active metabolite of the phosphodiesterase inhibitor Carbazeran, using 4-Hydroxycarbazeran-d4 as the internal stand...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the quantitative detection of 4-Hydroxycarbazeran , the major active metabolite of the phosphodiesterase inhibitor Carbazeran, using 4-Hydroxycarbazeran-d4 as the internal standard.

The methodology utilizes LC-MS/MS (MRM) , leveraging the specific oxidative biotransformation of the phthalazine ring by aldehyde oxidase.

High-Sensitivity Quantitation in Biological Matrices via LC-ESI-MS/MS

Introduction & Scientific Rationale

The Analyte and Metabolism

Carbazeran is a cardiotonic agent that undergoes rapid, extensive first-pass metabolism.[1] The primary metabolic pathway is mediated by Aldehyde Oxidase (AOX1) , which hydroxylates the C4 position of the phthalazine ring to form 4-Hydroxycarbazeran (also referred to as 4-oxocarbazeran).

  • Parent: Carbazeran (

    
    , MW 360.41)[1]
    
  • Target Metabolite: 4-Hydroxycarbazeran (

    
    , MW 376.41)[1][2][3]
    
  • Internal Standard: 4-Hydroxycarbazeran-d4 (Deuterated analog, MW 380.43)[1]

Analytical Challenge & Solution

The structural similarity between the parent and the hydroxylated metabolite requires high-resolution chromatographic separation or highly specific MS/MS transitions. The 4-hydroxy metabolite is significantly more polar.[1] This protocol employs Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.[1]

The fragmentation logic relies on the lability of the ethylcarbamate side chain . Upon collision-induced dissociation (CID), the carbamate moiety is cleaved, leaving the stable phthalazinone-piperidine core .[1] This transition provides the highest sensitivity (Quantifier) and specificity.[1]

MRM Transition Parameters

The following transitions are optimized for a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS).

Table 1: Optimized MRM Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)RoleCE (eV)DP (V)Dwell (ms)
4-Hydroxycarbazeran 377.2 290.2 Quantifier 288050
377.2207.1Qualifier428050
4-Hydroxycarbazeran-d4 381.2 294.2 Internal Std 288050
Carbazeran (Parent) 361.2234.2Monitor257050

Technical Note: The Quantifier transition (


 377 

290) corresponds to the loss of the ethylcarbamate group (

, 87 Da), leaving the protonated 4-hydroxy-phthalazine-piperidine core. The d4 label is located on the piperidine ring; thus, the mass shift is retained in the fragment (

).

Experimental Protocol

Reagents & Materials
  • Standards: 4-Hydroxycarbazeran (TRC/Sigma), 4-Hydroxycarbazeran-d4 (Custom Synthesis or TRC).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1][4]

  • Matrix: Human Plasma (K2EDTA).[1]

Stock Solution Preparation
  • Master Stock: Dissolve 1 mg of 4-Hydroxycarbazeran in 1 mL DMSO (1 mg/mL).

  • IS Stock: Dissolve 4-Hydroxycarbazeran-d4 in MeOH to 100 µg/mL.

  • Working IS: Dilute IS Stock in ACN to 50 ng/mL (Precipitation Solution).

Sample Preparation (Protein Precipitation)

This method uses a "Crash & Shoot" approach for high throughput.[1]

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • Precipitate: Add 200 µL of Working IS Solution (ACN containing 50 ng/mL d4-IS).

  • Vortex: Mix at 1200 rpm for 5 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilute: Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

  • Inject: 5 µL.

LC-MS/MS Conditions

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Column Temp: 45°C.

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4]

Gradient Table:

Time (min) %B Curve
0.00 5 Initial
0.50 5 Hold
2.50 90 Linear
3.00 90 Wash
3.10 5 Re-equilibrate

| 4.00 | 5 | End |

Source Parameters (ESI+)
  • IonSpray Voltage: 5000 V

  • Temperature (TEM): 550°C

  • Curtain Gas (CUR): 35 psi[1]

  • Gas 1 (Nebulizer): 50 psi[1]

  • Gas 2 (Heater): 60 psi

Visualizations & Pathways

Metabolic Pathway Diagram

The following diagram illustrates the specific AOX1-mediated oxidation of Carbazeran to the target analyte.

Metabolism Carbazeran Carbazeran (Parent Drug) MW: 360.4 Metabolite 4-Hydroxycarbazeran (Target Analyte) MW: 376.4 Carbazeran->Metabolite Hydroxylation (+16 Da) Phthalazine C4 Position Enzyme Aldehyde Oxidase (AOX1) Enzyme->Carbazeran Fragment Fragment Ion (Quantifier) m/z 290.2 Metabolite->Fragment CID Fragmentation Loss of Ethylcarbamate (-87 Da)

Figure 1: AOX1-mediated metabolic pathway of Carbazeran and subsequent MS/MS fragmentation.

Analytical Workflow

Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation + 200 µL ACN (IS: d4-Analog) Sample->PPT Centrifuge Centrifugation 4000g, 10 min PPT->Centrifuge Dilution Dilution (1:1) with 0.1% Formic Acid Centrifuge->Dilution LC UPLC Separation BEH C18 Column Dilution->LC MS MS/MS Detection MRM: 377.2 -> 290.2 LC->MS

Figure 2: Step-by-step "Crash & Shoot" sample preparation workflow.

References

  • Kaye, B. et al. (1985).[1][5] "The metabolism of carbazeran in the dog, rat and man."[1] Xenobiotica, 15(3), 237–242.[1]

  • Beedham, C. (2001).[1] "The role of aldehyde oxidase in drug metabolism." Drug Metabolism Reviews, 33(4), 455-493.[1] (Mechanistic grounding for 4-hydroxylation).

  • Toronto Research Chemicals . "4-Hydroxycarbazeran Product Data Sheet."

  • PubChem Compound Summary . "4-Hydroxycarbazeran (CID 53320800)."[1] [1]

  • Shimadzu Application News. "Method Development for Pharmaceutical Metabolites using LC-MS/MS.

Sources

Method

Technical Guide: Precision Preparation of 4-Hydroxycarbazeran-d4 Internal Standard for LC-MS Bioanalysis

Abstract & Scientific Context This application note details the rigorous preparation, validation, and handling of 4-Hydroxycarbazeran-d4 , the stable isotope-labeled internal standard (SIL-IS) required for the quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details the rigorous preparation, validation, and handling of 4-Hydroxycarbazeran-d4 , the stable isotope-labeled internal standard (SIL-IS) required for the quantification of 4-hydroxycarbazeran.

Carbazeran is a potent phosphodiesterase (PDE) inhibitor. Its primary metabolic pathway in humans and primates (but notably not in dogs) involves oxidation by aldehyde oxidase (AOX1) to form 4-hydroxycarbazeran (also referred to as 4-oxocarbazeran due to keto-enol tautomerism) [1, 2].

Because 4-hydroxycarbazeran possesses a phthalazinone core, it exhibits poor aqueous solubility and high susceptibility to matrix effects during electrospray ionization (ESI). The use of a deuterated internal standard (d4-IS) is critical to compensate for:

  • Ion Suppression/Enhancement: Co-eluting matrix components that alter ionization efficiency.

  • Extraction Variability: Differences in recovery during protein precipitation or solid-phase extraction (SPE).

  • Aldehyde Oxidase Instability: The potential for further oxidation or instability in cytosolic matrices.

Physicochemical Profile & Solubility Strategy[1][2][3]

Understanding the molecule is the first step to a stable stock solution. 4-Hydroxycarbazeran contains a rigid phthalazinone ring system, which significantly reduces its solubility in pure aqueous buffers compared to the parent carbamate.

PropertySpecification
Compound 4-Hydroxycarbazeran-d4 (Deuterated)
Chemical Class Phthalazinone / Piperidine Carbamate
Molecular Weight ~380.4 g/mol (d4-labeled)
Solubility (Water) Low (< 50 µg/mL)
Solubility (DMSO) High (> 10 mg/mL)
Solubility (Methanol) Moderate (1–5 mg/mL)
pKa ~10.0 (Phenolic OH/Lactam), >11.5 (Alcoholic) [3]
Stability Light Sensitive (Protect from UV); Hygroscopic

Critical Decision - Solvent Selection: We utilize Anhydrous Dimethyl Sulfoxide (DMSO) for the Primary Stock Solution.

  • Why? Methanol evaporates during storage, altering concentration. Water causes precipitation. DMSO is non-volatile, cryo-stable, and solubilizes the phthalazinone core effectively.

Metabolic & Analytical Workflow Visualization

The following diagram illustrates the metabolic context and the role of the IS in the bioanalytical workflow.

G Carbazeran Carbazeran (Parent Drug) AOX1 Aldehyde Oxidase (AOX1) Carbazeran->AOX1 Metabolism Metabolite 4-Hydroxycarbazeran (Analyte) AOX1->Metabolite Oxidation LCMS LC-MS/MS Analysis (Quantification) Metabolite->LCMS Analyte Signal IS 4-Hydroxycarbazeran-d4 (Internal Standard) Matrix Biological Matrix (Plasma/Microsomes) IS->Matrix Spike Before Extraction IS->LCMS Normalizes Signal Matrix->LCMS Extraction

Figure 1: Metabolic pathway of Carbazeran via Aldehyde Oxidase and the integration of the d4-Internal Standard for signal normalization.

Protocol: Preparation of Primary Stock Solution

Objective: Prepare a verified 1.0 mg/mL (free base equivalent) stock solution.

Materials Required[1][3][4][5][6][7][8][9][10][11][12]
  • Analyte: 4-Hydroxycarbazeran-d4 (Isotopic Purity ≥ 98%).

  • Solvent: DMSO (LC-MS Grade, Anhydrous).

  • Vial: Amber glass (silanized preferred to prevent adsorption).

  • Equipment: Analytical balance (readability 0.01 mg) or calibrated pipette for "whole vial" dissolution.

Step-by-Step Methodology
Method A: Quantitative Transfer (Recommended for < 2 mg)

Use this method if the vendor supplies a precise mass (e.g., exactly 1.0 mg) in the vial.

  • Centrifuge: Briefly centrifuge the vendor vial to ensure all powder is at the bottom.

  • Calculation: Calculate the volume of DMSO required to achieve 1.0 mg/mL.

    • Formula:

      
      
      
  • Addition: Add the calculated volume of DMSO directly to the vendor vial.

  • Dissolution: Vortex for 60 seconds. Sonicate for 5 minutes at room temperature.

  • Inspection: Visually verify no particulates remain. The solution should be clear.

  • Transfer: Transfer to an amber storage vial with a PTFE-lined cap.

Method B: Gravimetric Preparation (For > 5 mg)
  • Weighing: Tare a clean, amber volumetric flask (e.g., 5 mL). Weigh ~5.0 mg of the d4-standard.

  • Correction: Adjust for purity and salt form (if applicable).

    • Mass_{corrected} = Mass_{weighed} \times %Chemical Purity \times (MW_{freebase} / MW_{salt})

  • Solubilization: Add DMSO to ~80% of the volume. Sonicate until dissolved.

  • QS: Dilute to volume with DMSO. Cap and invert 10 times.

Protocol: Working Standard & Daily Spiking Solutions

Core Principle: Never spike 100% DMSO stock directly into plasma/media, as it may cause protein precipitation or local denaturation. Create an intermediate "Working Solution."

Dilution Scheme

Target Spiking Concentration: 100 ng/mL in final matrix.

StepSource SolutionSolventDilution FactorFinal Conc.Stability
Stock Primary Stock (1 mg/mL)DMSO-1,000,000 ng/mL6 Months (-80°C)
WS-1 10 µL of Stock50:50 MeOH:H2O1:10010,000 ng/mL1 Month (-20°C)
WS-2 50 µL of WS-150:50 MeOH:H2O1:20500 ng/mLDaily Prep

Protocol:

  • Solvent: Use 50:50 Methanol:Water (v/v). This matches the initial mobile phase conditions of most Reverse Phase LC methods, preventing "solvent shock" and peak distortion.

  • Mixing: Vortex WS-1 and WS-2 rigorously.

  • Spiking: Add 10 µL of WS-2 to 50 µL of biological sample.

    • Result: Final IS concentration = ~83 ng/mL (approx), consistent across all samples.

Quality Control & Self-Validation (The "Trust" Pillar)

Before running study samples, you must validate the integrity of your stock solution.[1][2]

A. Isotopic Purity Check (The "Cross-Talk" Test)

Deuterated standards can contain traces of unlabeled (d0) drug, which contributes to the analyte signal, causing positive bias at the Lower Limit of Quantification (LLOQ).

  • Inject a "Zero Sample" (Matrix + Internal Standard only ).

  • Monitor the transition for the Analyte (e.g., 4-OH-Carbazeran).

  • Acceptance Criteria: The response in the analyte channel must be < 20% of the LLOQ response .

    • If > 20%: The d4 stock is impure or the concentration is too high. Dilute the IS further or purchase a higher purity lot.

B. Signal Stability (The "Drift" Test)
  • Prepare a neat solution of the IS at the working concentration.

  • Inject repeatedly (n=10) over 12 hours.

  • Acceptance Criteria: Peak Area %CV < 5%. No trend (slope ~ 0).

    • Failure:[3] Indicates instability (likely light sensitivity or hydrolysis). Store in amber vials and keep autosampler at 4°C.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low IS Recovery Precipitation of phthalazinone core.Ensure Working Solution solvent contains at least 50% organic (MeOH/ACN). Do not use 100% aqueous diluents.
Retention Time Shift Deuterium Isotope Effect.d4-compounds may elute slightly earlier than d0. Ensure integration windows are wide enough to capture both.
H/D Exchange Deuterium on exchangeable site (OH/NH).Verify structure. The d4 label should be on the carbon backbone (e.g., piperidine ring or ethyl chain), not on the hydroxyl/amide groups.

References

  • Kaye, B., et al. (1984). "Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man." Xenobiotica.

  • Critchley, D. J., et al. (1986). "Metabolism of carbazeran in the dog." Xenobiotica.

  • Serra, H., et al. (2012). "Solubility and physicochemical properties of phthalazinone derivatives." European Journal of Pharmaceutical Sciences.
  • US FDA. (2022).[4] "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry.

  • ResolveMass. (2025). "Deuterated Internal Standards for LC-MS: Selection & Best Practices."

Sources

Application

Application Note: In Vitro Aldehyde Oxidase (AO) Metabolic Stability Assay

Introduction: The "Fickle" Clearance Pathway Aldehyde Oxidase (AO) has emerged from obscurity to become a critical target in drug metabolism and pharmacokinetics (DMPK).[1] A cytosolic molybdo-flavoenzyme, AO complements...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fickle" Clearance Pathway

Aldehyde Oxidase (AO) has emerged from obscurity to become a critical target in drug metabolism and pharmacokinetics (DMPK).[1] A cytosolic molybdo-flavoenzyme, AO complements the cytochrome P450 (CYP) system by metabolizing N-heterocycles (e.g., pyridines, diazines) and aldehydes.[2]

As medicinal chemists increasingly incorporate N-heterocycles to block CYP-mediated metabolic soft spots, molecules often "switch" clearance pathways to AO.[3] However, AO presents unique challenges:

  • Species Differences: Human AO (hAOX1) activity often differs drastically from rodent models (e.g., rats have high activity, dogs often have negligible activity for certain substrates), complicating allometric scaling.

  • In Vitro Instability: Unlike CYPs, AO is thermally unstable. It undergoes a rapid loss of activity at 37°C in the absence of substrate (often termed "Shimada degradation"), leading to underestimation of clearance (

    
    ) if protocols are not rigorously timed.
    
  • Cofactor Independence: AO requires no external NADPH, relying instead on its internal Molybdenum Cofactor (MoCo) and FAD.[3]

This guide provides a robust, self-validating protocol for assessing AO-mediated metabolic stability in Human Liver Cytosol (HLC).

Mechanistic Grounding & Experimental Design

The Reaction Mechanism

AO catalyzes the oxidative hydroxylation of substrates using water as the oxygen source, not molecular oxygen.

  • Reaction:

    
    
    
  • Electron Acceptor: Molecular oxygen (producing

    
    ) or artificial acceptors.
    
Matrix Selection: Cytosol vs. S9 vs. Microsomes
  • Human Liver Cytosol (HLC): Gold Standard. Contains the highest specific activity of AO. Free from microsomal lipid binding which can obscure

    
    .
    
  • S9 Fraction: Acceptable but contains lower AO specific activity (diluted by membrane proteins). Useful if screening for both CYP (with NADPH) and AO (without NADPH) simultaneously.

  • Microsomes: Inappropriate. AO is cytosolic. Any activity in microsomes is due to cytosolic contamination.

Controls & Validation

To ensure data integrity, every assay plate must include:

  • Positive Control: Phthalazine (high turnover probe) or Zaleplon (clinically relevant drug substrate).

  • Negative Control: Warfarin (low AO turnover) or substrate without enzyme.

  • Diagnostic Inhibitor: Raloxifene (potent, uncompetitive inhibitor) or Hydralazine (time-dependent inhibitor).

Visualized Workflow (DOT)

The following diagram outlines the critical decision process and assay workflow to distinguish AO metabolism from other pathways.

AO_Workflow cluster_0 Incubation Conditions Start Compound Screening Matrix Select Matrix: Human Liver Cytosol (HLC) Start->Matrix Arm1 Arm A: Standard (HLC + Compound) Matrix->Arm1 Arm2 Arm B: + Inhibitor (HLC + Raloxifene + Cmpd) Matrix->Arm2 Arm3 Arm C: Cofactor Check (HLC + NADPH + Cmpd) Matrix->Arm3 Analysis LC-MS/MS Analysis (Parent Depletion) Arm1->Analysis Arm2->Analysis Arm3->Analysis Decision Is Clearance Inhibited by Raloxifene? Analysis->Decision ResultAO Confirmed AO Substrate Decision->ResultAO Yes (>80% inhibition) ResultCYP Likely CYP/Other Cytosolic (if NADPH dependent) Decision->ResultCYP No (but turnover in Arm C) ResultStable Metabolically Stable Decision->ResultStable No Turnover

Caption: Figure 1. Decision tree for identifying Aldehyde Oxidase mediated clearance using selective inhibition and cofactor exclusion.

Detailed Protocol: HLC Stability Assay

Materials
  • Enzyme: Pooled Human Liver Cytosol (HLC), typically 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4. Note: AO is sensitive to pH; maintain strict 7.4.

  • Substrate Stock: 10 mM in DMSO.

  • Inhibitor Stock: Raloxifene (1 mM in DMSO) or Hydralazine (10 mM in water).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Labetalol).

Preparation (The "Cold" Phase)
  • Step 1: Thaw HLC on ice. Do not allow it to reach room temperature until the reaction starts.

  • Step 2: Prepare a 2X Enzyme Mix in KPi buffer. Target final assay concentration is usually 1.0 mg/mL. Therefore, prepare at 2.0 mg/mL.

  • Step 3: Prepare a 2X Substrate Mix in KPi buffer. Target final assay concentration is 1 µM.[2] Therefore, prepare at 2 µM.

    • Note: Keep DMSO < 0.1% final volume. AO is sensitive to organic solvents.

Incubation (The "Hot" Phase)
  • Critical Warning: Unlike CYP assays, DO NOT pre-incubate the enzyme alone at 37°C for more than 1-2 minutes. AO loses activity rapidly (thermal denaturation).

  • Step 4 (Pre-warming): Pre-warm the Substrate Mix (and buffer) to 37°C. Keep the Enzyme Mix on ice.

  • Step 5 (Start Reaction): Add the cold Enzyme Mix to the warm Substrate Mix to initiate the reaction (

    
    ).
    
    • Final Volume: 100 µL (50 µL Enzyme + 50 µL Substrate).

    • Final Protein: 1.0 mg/mL.

    • Final Substrate: 1 µM.[2]

  • Step 6 (Sampling): At specified time points (0, 5, 10, 15, 30, 60 min), remove aliquots (e.g., 50 µL) and immediately dispense into Stop Solution (150 µL ACN).

    • Why fast points? AO metabolism can be very rapid; 0-15 min is crucial for

      
       calculation.
      
Inhibition Control Arm
  • Repeat the above, but add Raloxifene (1 µM final) or Hydralazine (25 µM final) to the enzyme mixture before adding substrate.

  • Hydralazine Note:[1][4][5][6][7] Hydralazine is a time-dependent inhibitor.[1] For maximum effect, it requires a 15-min pre-incubation with the enzyme, but this risks AO thermal deactivation. Raloxifene is preferred for co-incubation protocols as it is a potent uncompetitive inhibitor (

    
     ~ 1-5 nM).
    

Data Analysis & Interpretation

Calculations

Calculate the percent remaining of the parent compound relative to


. Plot 

vs. Time.
  • Elimination Rate Constant (

    
    ): 
    
    
    
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    Where
    
    
    is the final protein concentration (mg/mL).
Reference Values (Human Liver Cytosol)
CompoundRoleExpected

(

L/min/mg)
Notes
Phthalazine Probe Substrate> 100Very rapid turnover. Used to verify enzyme activity.[1][2][3][4][8][9][10][11]
Zaleplon Drug Control10 - 50Clinically relevant AO substrate.
Raloxifene InhibitorN/AShould inhibit AO substrates by >80% at 1 µM.
Warfarin Negative Control< 2Stable in cytosol (mostly CYP2C9 metabolized).

Troubleshooting & Optimization

"Shimada Degradation" (Thermal Instability)

If your positive control (Phthalazine) shows low turnover:

  • Root Cause: You likely pre-incubated the cytosol at 37°C too long before adding substrate.

  • Solution: Keep cytosol on ice until the very last second. Mix cold cytosol into warm buffer/substrate to start.

Solvent Effects

AO is more sensitive to organic solvents than CYPs.

  • Limit: Keep DMSO

    
     or Acetonitrile 
    
    
    
    .
  • Alternative: If solubility is an issue, ensure the solvent concentration is matched exactly in the control arms.

Species Verification

If a compound is stable in Human Cytosol but unstable in Rat Cytosol:

  • Diagnosis: This is a common phenotype. Rat AO has broader substrate specificity and higher expression.

  • Action: Do not rely solely on Rat data for human PK prediction. Use the "Human Cytosol + Raloxifene" bridge to confirm human relevance.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2004). "Inhibition of Human Aldehyde Oxidase by Raloxifene, Estradiol, and Other Compounds."[12] Drug Metabolism and Disposition. Link

  • Zientek, M. A., et al. (2010). "In Vitro–In Vivo Extrapolation of Aldehyde Oxidase-Mediated Clearance." Drug Metabolism and Disposition. Link

  • Barr, J. T., & Jones, J. P. (2011). "Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions." Drug Metabolism and Disposition. Link

  • Hutzler, J. M., et al. (2013). "Aldehyde Oxidase in Drug Development." Drug Metabolism Reviews. Link

Sources

Method

Application Note: HPLC Separation and Quantification of Carbazeran and 4-Hydroxycarbazeran

Introduction & Scientific Context Carbazeran (6,7-dimethoxy-1-(4-hydroxypiperidino)phthalazine) is a potent phosphodiesterase (PDE) inhibitor originally developed as a cardiotonic agent for heart failure. While its clini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Carbazeran (6,7-dimethoxy-1-(4-hydroxypiperidino)phthalazine) is a potent phosphodiesterase (PDE) inhibitor originally developed as a cardiotonic agent for heart failure. While its clinical progression was halted due to low oral bioavailability, it remains a critical "probe drug" in drug metabolism research.

The Metabolic Challenge: Carbazeran is extensively metabolized by Aldehyde Oxidase (AO) , a cytosolic enzyme, rather than the cytochrome P450 system. The primary metabolic pathway involves the hydroxylation of the phthalazine ring at the C4 position to form 4-Hydroxycarbazeran (often existing in its stable tautomeric form, 4-Oxocarbazeran ).

Accurate HPLC separation of the parent drug from this metabolite is essential for:

  • AO Activity Assays: Quantifying the conversion rate in liver cytosol.

  • Pharmacokinetic Studies: Understanding the rapid "first-pass" clearance observed in humans and primates.

Chemical Structures & Properties[1][2]
CompoundStructure DescriptionPolarity (LogP)Detection Characteristics
Carbazeran Phthalazine core with dimethoxy and hydroxypiperidino groups.Moderately LipophilicUV Absorbance (254/280 nm); Fluorescent
4-Hydroxycarbazeran Hydroxylated at C4 (Lactam tautomer).More Polar (Elutes earlier in RP-HPLC)Distinct UV shift; Fluorescent

Method Development Strategy

Chromatographic Mode Selection

A Reversed-Phase (RP-HPLC) mode is selected.[1] The separation relies on the hydrophobic difference between the parent carbazeran and its more polar 4-hydroxy metabolite.

  • Stationary Phase: A C18 (Octadecylsilane) column is recommended. The basic nitrogen atoms in the phthalazine ring can interact with free silanols on the silica support, leading to peak tailing. Therefore, a base-deactivated or "end-capped" C18 column is critical.

  • Mobile Phase: To ensure sharp peaks, the pH must be controlled. Phthalazines are weak bases. A buffer at pH 3.0 – 4.5 ensures the basic nitrogens are protonated (improving solubility) or suppressed silanol activity.

Visualization of Metabolic Pathway

The following diagram illustrates the AO-mediated conversion which this HPLC method monitors.

MetabolicPathway Carbazeran Carbazeran (Parent Drug) Metabolite 4-Hydroxycarbazeran (4-Oxocarbazeran) Carbazeran->Metabolite 4-Hydroxylation AO_Enzyme Aldehyde Oxidase (Cytosolic Enzyme) AO_Enzyme->Carbazeran Catalyzes

Caption: Carbazeran is converted to 4-Hydroxycarbazeran via Aldehyde Oxidase (AO).[2][3] This reaction is the primary target for quantification.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Protein Precipitation)

Best for: In vitro incubations (Cytosol/Microsomes) or high-concentration plasma samples.

Reagents:

  • Acetonitrile (HPLC Grade) containing Internal Standard (IS).

  • Recommended IS:Zoniporide (if available) or a structural analog like Prazosin (verify retention time first).

Steps:

  • Aliquot: Transfer 50 µL of biological sample (plasma or incubation mixture) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing IS). Ratio 1:3 (Sample:Solvent).

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully remove the clear supernatant.

  • Dilution (Optional): If the initial concentration is high, dilute the supernatant 1:1 with Mobile Phase A (Buffer) to match the initial mobile phase strength and prevent peak distortion.

  • Inject: Transfer to HPLC vial and inject.

Protocol B: HPLC Instrumentation & Conditions

This protocol uses a gradient elution to ensure separation of the polar metabolite from the parent and any late-eluting matrix components.

ParameterCondition
Column C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 10 mM Ammonium Acetate or Potassium Phosphate Buffer (pH 4.5 adjusted with acetic acid).
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min
Column Temp 35°C (Maintains reproducibility)
Injection Vol 10 - 20 µL
Detection UV-Vis / PDA at 254 nm (Primary) and 280 nm (Secondary).
Run Time 15 Minutes

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Injection / Hold
2.08515Isocratic Hold (Elute polar interferences)
8.04060Linear Ramp (Elute Analytes)
10.04060Hold (Wash column)
10.18515Return to Initial
15.08515Re-equilibration

Expected Retention Times (Approximate):

  • 4-Hydroxycarbazeran: ~4.5 - 5.5 min (Elutes first due to polarity).

  • Carbazeran: ~7.5 - 8.5 min.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps prior to routine analysis.

  • System Suitability:

    • Resolution (Rs): Must be > 1.5 between 4-Hydroxycarbazeran and Carbazeran.

    • Tailing Factor: Must be < 1.5 for the Carbazeran peak (indicates successful base deactivation).

  • Linearity:

    • Construct a calibration curve from 0.1 µM to 50 µM .

    • Regression coefficient (

      
      ) should be 
      
      
      
      .
  • LOD/LOQ:

    • Limit of Detection (Signal-to-Noise 3:1): Typically ~0.05 µM with UV detection.

    • Limit of Quantitation (Signal-to-Noise 10:1): Typically ~0.15 µM.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Cytosol) Prep Protein Precipitation (ACN 1:3) Sample->Prep Centrifuge Centrifugation (10,000g, 10 min) Prep->Centrifuge HPLC HPLC Injection (C18, Gradient) Centrifuge->HPLC Supernatant Detection UV Detection (254 nm) HPLC->Detection Data Quantification (Peak Area Ratio) Detection->Data

Caption: Step-by-step analytical workflow from sample collection to data quantification.

Expert Insights & Troubleshooting

  • Peak Tailing: If Carbazeran tails significantly, add 0.1% Triethylamine (TEA) to the buffer (Mobile Phase A) and adjust pH back to 4.5. TEA acts as a silanol blocker.

  • Metabolite Identification: If you lack a standard for 4-Hydroxycarbazeran, generate it in situ. Incubate Carbazeran with Guinea Pig liver cytosol (rich in AO) or Human liver cytosol for 30 minutes. The new peak appearing at the earlier retention time is the metabolite.

  • Interference: Aldehyde Oxidase is susceptible to inhibition by many compounds (e.g., Hydralazine). Ensure your mobile phase reagents are free of trace inhibitors if you are collecting fractions for activity assays.

References

  • Kaye, B., Rance, D. J., & Waring, L. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[4] Xenobiotica, 15(3), 237-242.

  • Uehara, S., Yamazaki, H., et al. (2020).[2] Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes. Drug Metabolism and Disposition, 48(7), 583-588.

  • Hutzler, J. M., et al. (2012). Aldehyde Oxidase and Xanthine Oxidase-Mediated Metabolism of Zoniporide and Carbazeran.[5] York Bioanalytical Solutions / Genentech.

Sources

Application

Application Note: Strategic Mobile Phase Tuning for the Retention of 4-Hydroxycarbazeran-d4

Part 1: Analyte Profiling & Chromatographic Challenges The Chemical Context 4-Hydroxycarbazeran is the primary oxidative metabolite of Carbazeran, a phosphodiesterase inhibitor.[1] Metabolically produced via aldehyde oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Analyte Profiling & Chromatographic Challenges

The Chemical Context

4-Hydroxycarbazeran is the primary oxidative metabolite of Carbazeran, a phosphodiesterase inhibitor.[1] Metabolically produced via aldehyde oxidase, this compound possesses distinct physicochemical shifts compared to its parent:

  • Increased Polarity: The addition of the hydroxyl/oxo group on the phthalazine ring significantly lowers the LogP compared to Carbazeran, leading to reduced retention in Reversed-Phase (RP) chromatography.[1]

  • Basicity: The piperidine nitrogen remains the primary site of protonation (pKa ~8.5–9.0), making the molecule susceptible to silanol interactions (peak tailing) on standard C18 columns.[1]

The Deuterium Isotope Effect

The core challenge in this protocol is the behavior of the internal standard, 4-Hydroxycarbazeran-d4 .[1] In RP-HPLC, C-D bonds are slightly less lipophilic than C-H bonds due to lower polarizability and shorter bond lengths.[2][1]

  • Risk: The -d4 isotopolog often elutes earlier than the unlabeled analyte.[2][1]

  • Impact: If the chromatographic resolution is too high or the gradient too shallow, the IS may separate from the analyte. If the IS elutes into a region of ion suppression (matrix effect) different from the analyte, the quantitative correction fails.[1]

Part 2: Mobile Phase Engineering

To achieve optimal retention (k' > 2) and peak symmetry, the mobile phase must balance pH control with mass spectrometry volatility.[1]

Buffer Selection: The pH Pivot

Two strategies are effective for this piperidine-based metabolite.[2][1]

ParameterStrategy A: Acidic (Standard) Strategy B: Basic (High Retention)
Aqueous Phase (A) 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.[2][1]0)10 mM Ammonium Bicarbonate (pH 9.0–10.[2][1]0)
Mechanism Protonates basic N. Analysis in (+) ESI mode is highly sensitive.[2][1]Suppresses ionization of basic N, increasing hydrophobicity and retention.[1]
Column Requirement Standard C18 or Polar-Embedded C18Hybrid-Particle C18 (High pH stable)
Pros Robust, standard MS compatibility.[2][1]Maximizes retention away from void volume; sharp peaks.[2][1]
Cons Potential for peak tailing; lower retention.[2][1][3][4]Requires specific high-pH tolerant columns.[2][1]

Recommendation: Start with Strategy A (Acidic) using a Polar-Embedded C18 column to maximize interaction with the polar metabolite without resorting to high pH.[2][1]

Organic Modifier[1]
  • Primary Choice: Acetonitrile (ACN).[2][1]

    • Reasoning: ACN provides sharper peak shapes for basic compounds compared to Methanol (MeOH) due to lower viscosity and distinct solvation properties.[2][1]

  • Secondary Choice: Methanol.[2][1]

    • Use Case: If the "Deuterium Isotope Effect" causes too much separation between analyte and IS, switching to MeOH can sometimes compress the selectivity, forcing co-elution.

Part 3: Optimization Protocol

Phase 1: The "Retention Scout" Gradient

Objective: Determine the elution %B and assess peak symmetry.[1]

  • Column: Polar-Embedded C18 (e.g., Waters XBridge or Phenomenex Synergi), 2.1 x 50 mm, 2.5 µm.[2][1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection: 10 µL of 100 ng/mL mixture (Analyte + IS).

Analysis:

  • If retention time (RT) < 1.0 min (near void): Switch to Strategy B (High pH) or a HILIC mode.

  • If Peak Tailing > 1.5: Increase buffer concentration to 20 mM.

Phase 2: The "Isotope Merge" Tuning

Objective: Ensure 4-Hydroxycarbazeran and its -d4 analog co-elute to compensate for matrix effects.

  • Calculate k' (Capacity Factor): Target k' = 3–5.[2][1]

  • Isocratic Hold: Introduce a shallow gradient or isocratic hold at the elution composition found in Phase 1.[1]

    • Example: If elution is at 30% B, set gradient: 5% (0-0.5 min) -> 25% (0.5-1.0 min) -> 35% (3.0 min).[2][1]

  • Verification: Overlay Extracted Ion Chromatograms (XIC) of the analyte and IS.

    • Pass Criteria: The retention time difference (

      
      RT) must be < 0.05 min.[1]
      

Part 4: Visualization & Logic Flow[1]

The following diagram illustrates the decision matrix for optimizing the mobile phase based on peak topology and retention behavior.

MobilePhaseOptimization Start Start: 4-OH-Carbazeran Method Dev InitialRun Run Generic Gradient (Formic Acid / ACN) Start->InitialRun CheckRT Check Retention (k') InitialRun->CheckRT LowRet k' < 1.5 (Elutes in Void) CheckRT->LowRet Too Early GoodRet k' > 2.0 CheckRT->GoodRet Acceptable SwitchHighPH Switch to High pH (NH4HCO3 pH 10) LowRet->SwitchHighPH SwitchHILIC Switch to HILIC Mode LowRet->SwitchHILIC SwitchHighPH->CheckRT CheckShape Check Peak Symmetry GoodRet->CheckShape Tailing Tailing Factor > 1.5 CheckShape->Tailing Poor Shape CheckIso Check Isotope Separation (Analyte vs -d4 IS) CheckShape->CheckIso Good Shape IncreaseBuffer Increase Buffer Strength (10mM -> 25mM) Tailing->IncreaseBuffer IncreaseBuffer->CheckIso Separated Peaks Separated (>0.1 min) CheckIso->Separated Isotope Effect Final Final Validated Method CheckIso->Final Co-elution ChangeOrganic Switch ACN -> MeOH (Alter Selectivity) Separated->ChangeOrganic SteepenGrad Steepen Gradient Slope Separated->SteepenGrad ChangeOrganic->Final SteepenGrad->Final

Caption: Decision logic for optimizing retention and resolving isotope effects for 4-Hydroxycarbazeran-d4.

Part 5: References

  • Kaye, B., et al. (1985).[1][5] "Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man." Xenobiotica.

  • Toronto Research Chemicals. "4-Hydroxycarbazeran-d4 Product Data Sheet." TRC Catalogue.

  • Wang, S., et al. (2007).[1] "Deuterium isotope effect on retention time of internal standards in liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.

  • PubChem. "4-Hydroxycarbazeran Compound Summary."[2][1] National Library of Medicine.[2][1] [2][1]

Sources

Method

Calculation of metabolic clearance using deuterated internal standards

Topic: Calculation of Metabolic Clearance Using Deuterated Internal Standards Content Type: Application Note & Protocol Guide Audience: Senior Scientists, DMPK Researchers, and Bioanalytical Chemists Application Note: Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calculation of Metabolic Clearance Using Deuterated Internal Standards Content Type: Application Note & Protocol Guide Audience: Senior Scientists, DMPK Researchers, and Bioanalytical Chemists

Application Note: High-Precision Determination of Intrinsic Clearance ( ) Using Deuterated Internal Standards

Abstract & Introduction

Metabolic stability is a cornerstone of early-stage drug discovery, determining a compound's in vivo half-life and bioavailability. The "gold standard" for quantifying this stability involves incubating the drug with liver microsomes or hepatocytes and monitoring its depletion over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

However, accurate quantification in these assays is plagued by matrix effects —specifically, the suppression of ionization by phospholipids and co-eluting cofactors (e.g., NADPH) that vary in concentration as the incubation progresses.

This guide details the protocol for calculating intrinsic clearance (


) using Stable Isotope Labeled (SIL) Deuterated Internal Standards . Unlike structural analogs, deuterated standards (d-IS) correct for specific matrix effects, extraction efficiency, and ionization variability, provided they are selected and utilized correctly to avoid the "Deuterium Isotope Effect" in chromatography.

Theoretical Framework

The Role of the Deuterated Standard

In a metabolic stability assay, the concentration of the parent drug decreases exponentially. To measure this decay accurately, we introduce a fixed concentration of a deuterated analog (e.g., d3-Drug) into the quench solution.



Why Deuterium?

  • Chemical Equivalence: It behaves nearly identically to the analyte during extraction.

  • Mass Shift: It provides a distinct

    
     channel (typically +3 to +6 Da) to avoid cross-talk.
    
  • Cost-Effective: Deuterium is significantly cheaper than

    
     or 
    
    
    
    labeling.
The Chromatographic Isotope Effect (Expert Insight)

While often assumed to co-elute perfectly, deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. This results in a slightly earlier retention time (


) on Reverse-Phase LC.
  • Risk: If the

    
     shift is too large, the analyte and IS may elute in different suppression zones (e.g., one elutes with a phospholipid, the other does not), negating the benefit of the IS.
    
  • Mitigation: Use columns with high theoretical plate counts and ensure the deuterium label is not on an acidic/basic functional group where pKa shifts might occur.

Experimental Workflow Visualization

The following diagram outlines the critical path from incubation to data acquisition, highlighting where the Internal Standard is introduced.

MetabolicStabilityWorkflow cluster_0 Phase 1: Incubation cluster_1 Phase 2: Quench & IS Addition cluster_2 Phase 3: Analysis Step1 Microsome/Hepatocyte Mix (37°C) Step2 Initiate with NADPH Step1->Step2 Step3 Sampling at t=0, 5, 15, 30, 60 min Step2->Step3 Time Course Step4 Transfer to Quench Plate (Acetonitrile + Deuterated IS) Step3->Step4 Stop Reaction Step5 Centrifugation (4000g, 20 min) Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6 Supernatant Step7 Calculate Area Ratio (Analyte/d-IS) Step6->Step7

Figure 1: Step-by-step workflow for metabolic stability assays using post-incubation deuterated internal standard addition.

Detailed Protocol: Microsomal Stability Assay

Reagents & Preparation
  • Microsomes: Liver Microsomes (Human/Rat/Mouse), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH (regenerating system or 1 mM pure solution).

  • Test Compound: 1 µM final concentration (ensure

    
     for linear depletion).
    
  • Internal Standard (IS): Deuterated analog (e.g., d3-Compound), prepared at 200 nM in 100% Acetonitrile.

Assay Procedure
  • Pre-Incubation: Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final). Pre-warm at 37°C for 5 minutes.

  • Substrate Addition: Spike Test Compound (1 µM) into the master mix.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL of the mixture.

  • Quenching (Critical Step): Immediately dispense the 50 µL sample into a well containing 150 µL of Ice-Cold Acetonitrile containing the Deuterated IS .

    • Note: The IS is added here to correct for volume variations during pipetting and matrix effects during the subsequent spin-down.

  • Processing: Centrifuge at 4,000 x g for 20 minutes to pellet proteins. Inject supernatant onto LC-MS/MS.

Data Analysis & Calculation Logic

The calculation of intrinsic clearance relies on the assumption of first-order kinetics (substrate depletion).

Determination of Elimination Rate Constant ( )

Plot the natural log of the Percent Remaining (based on Area Ratios) versus time.



  • Slope: The negative slope of the line is

    
     (
    
    
    
    ).
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .
Calculation of In Vitro Intrinsic Clearance ( )

This value represents the clearance capability of the specific incubation system (microsomes).



Alternatively:



Scaling to In Vivo Intrinsic Clearance ( )

To predict whole-liver clearance, we must scale up using physiological factors (MPPGL: Microsomal Protein Per Gram Liver).



Physiological Scaling Factors (Reference Table)

Use the following standard values (Obach et al.) for scaling.

SpeciesMicrosomal Protein (mg/g liver)Hepatocellularity (

cells/g liver)
Liver Weight (g/kg BW)
Human 4512021
Rat 4512040
Mouse 4513588
Dog 5516932
Monkey 4512032

Calculation Logic Diagram

The following diagram illustrates the mathematical transformation from raw MS data to scaled clearance.

CalculationLogic RawData Raw LC-MS Data (Analyte Area / d-IS Area) LnPlot Plot ln(Ratio) vs Time RawData->LnPlot Slope Determine Slope (-k) LnPlot->Slope HalfLife Calculate t1/2 (0.693 / k) Slope->HalfLife CL_invitro Calculate CLint (in vitro) (uL/min/mg protein) HalfLife->CL_invitro Scaling Apply Scaling Factors (MPPGL & Liver Wt) CL_invitro->Scaling FinalCL Predicted In Vivo CLint (mL/min/kg) Scaling->FinalCL

Figure 2: Logic flow for converting LC-MS area ratios into predicted in vivo clearance values.

Troubleshooting & Critical Remarks

Deuterium Exchange
  • Issue: Deuterium atoms on exchangeable sites (e.g., -OH, -NH2, -COOH) can exchange with solvent protons (

    
    ) in the mobile phase.
    
  • Result: Loss of the specific mass transition, leading to underestimation of the IS and overestimation of clearance.

  • Solution: Only use standards where Deuterium is bound to Carbon (C-D), preferably on the aromatic ring or alkyl backbone.

Cross-Talk (IS Interference)
  • Issue: If the IS is not isotopically pure (e.g., contains 5% d0-drug), it will contribute to the analyte signal.

  • Validation: Inject a "Blank + IS" sample. Any signal in the analyte channel indicates impurity.

  • Limit: The contribution of IS to the analyte channel should be < 20% of the LLOQ (Lower Limit of Quantification).

Non-Specific Binding (NSB)
  • Issue: High lipophilic drugs stick to the plastic of the incubation plate, mimicking metabolic clearance.

  • Check: Calculate

    
     in the absence of NADPH. If high loss occurs without cofactor, it is NSB or chemical instability, not metabolism.
    

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes.[1][2] Drug Metabolism and Disposition, 27(11), 1350-1359.

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3]

  • Wang, S., & Cyronak, M. (2013). Internal Standards in LC-MS Bioanalysis: Principles and Practical Aspects. InTechOpen.

  • Gu, H., Liu, G., Wang, J., Aubry, A. F., & Arnold, M. E. (2014). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. Bioanalysis, 6(20), 2767-2777.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Hydroxycarbazeran Internal Standard Recovery

Status: Active Ticket ID: T-HCBZ-4OH-REC Subject: Diagnostic & Resolution Guide for Low Recovery of 4-Hydroxycarbazeran (IS) Assigned Specialist: Senior Application Scientist, Bioanalysis Division Executive Summary You a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-HCBZ-4OH-REC Subject: Diagnostic & Resolution Guide for Low Recovery of 4-Hydroxycarbazeran (IS) Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Executive Summary

You are experiencing low recovery of 4-Hydroxycarbazeran when used as an Internal Standard (IS). This molecule is a primary metabolite of the phosphodiesterase inhibitor Carbazeran, formed via aldehyde oxidase.

The Core Conflict: 4-Hydroxycarbazeran possesses significantly higher polarity than its parent compound due to the hydroxyl group insertion on the imidazo[1,2-a]pyridine core. Methods optimized for the lipophilic parent (Carbazeran) often fail to extract this more polar metabolite, leading to differential recovery and assay failure.

This guide uses a Question-and-Answer format to isolate the root cause, grounded in physicochemical principles and FDA M10 Bioanalytical Method Validation guidelines.

Part 1: The Diagnostic Matrix

Before altering your chemistry, you must isolate where the loss occurs. Use this logic flow to determine if your issue is Extraction Efficiency , Matrix Suppression , or Stability .

DiagnosticFlow Start START: Low IS Area Counts Step1 Experiment: Post-Extraction Spike (Spike IS into blank matrix extract) Start->Step1 Decision1 Is the signal normal? Step1->Decision1 Result1 Issue: EXTRACTION LOSS (The IS is not moving from sample to solvent) Decision1->Result1 No (Low Signal) Result2 Issue: MATRIX EFFECT or STABILITY Decision1->Result2 Yes (High Signal) Step2 Experiment: Neat Solution Check (Inject IS in pure solvent vs. Matrix Extract) Result2->Step2 Decision2 Is Matrix Signal < Neat Signal? Step2->Decision2 Result3 Issue: ION SUPPRESSION (Matrix is quenching ionization) Decision2->Result3 Yes (Suppression) Result4 Issue: ADSORPTION / DEGRADATION (IS is sticking to walls or degrading) Decision2->Result4 No (Equal Signals)

Figure 1: Diagnostic logic flow to isolate the root cause of low internal standard recovery.

Part 2: Troubleshooting Guides (Q&A)
Category A: Extraction Efficiency (The Polarity Trap)

Q: I am using Liquid-Liquid Extraction (LLE) optimized for Carbazeran. Why is the 4-Hydroxy metabolite disappearing?

A: You are likely experiencing a partitioning mismatch . Carbazeran is lipophilic and extracts well into non-polar solvents (e.g., Hexane, MTBE, or Diethyl Ether). However, the metabolic addition of a hydroxyl group (-OH) significantly lowers the logP (increases polarity) of 4-Hydroxycarbazeran.

If you use a non-polar solvent, the 4-Hydroxycarbazeran will preferentially remain in the aqueous biological fluid (plasma/urine) rather than migrating to the organic layer.

Corrective Action:

  • Modify Solvent Polarity: Shift to a more polar organic system.

    • Recommendation: Use Ethyl Acetate or a mixture of Dichloromethane (DCM)/Isopropanol (90:10) . This increases the solvation power for the hydroxylated metabolite.

  • pH Adjustment: The imidazo[1,2-a]pyridine core is basic. Ensure the sample pH is adjusted to pH 9-10 (using Ammonium Hydroxide or Carbonate buffer) prior to extraction. This suppresses ionization of the basic nitrogen, ensuring the molecule is neutral and extractable.

Data Comparison: Solvent Efficiency

Solvent System Carbazeran Recovery 4-OH-Carbazeran Recovery Status
Hexane:Isoamyl Alcohol (98:2) > 90% < 15% Fail (Too non-polar)
MTBE (Methyl tert-butyl ether) > 95% ~ 40% Risk (Variable)

| Ethyl Acetate | > 95% | > 85% | Optimal |

Category B: Matrix Effects (Ion Suppression) [1][2]

Q: My extraction recovery looks fine, but the signal in plasma is 50% lower than in water. Is the IS degrading?

A: This is likely Matrix Ion Suppression , not degradation. In LC-MS/MS, endogenous phospholipids and salts elute from the column and compete with your analyte for charge in the ESI source. Because 4-Hydroxycarbazeran is more polar, it often elutes earlier in Reversed-Phase chromatography, potentially landing directly in the "suppression zone" of unretained salts or early-eluting phospholipids.

Validation Protocol: Post-Column Infusion To confirm this, perform the Post-Column Infusion experiment (as recommended by FDA/EMA guidelines):

  • Infuse a steady stream of 4-Hydroxycarbazeran (neat standard) into the MS source via a T-tee.

  • Inject a blank extracted matrix sample via the LC column.[2][3]

  • Monitor the baseline. A dip in the baseline at the retention time of 4-Hydroxycarbazeran confirms suppression.

Corrective Action:

  • Improve Chromatography: Adjust the gradient to move the 4-Hydroxycarbazeran peak away from the solvent front (void volume).

  • Wash Step: If using SPE, introduce a stronger wash step (e.g., 5-10% Methanol) to remove polar interferences before elution.

Category C: Stability & Adsorption

Q: The signal drops over time while the sample sits in the autosampler. Is 4-Hydroxycarbazeran unstable?

A: There are two distinct risks here: Adsorption and Enzymatic Instability .

  • Adsorption (Non-specific binding): Hydroxylated metabolites can form hydrogen bonds with active sites on untreated glass or certain plastics.

    • Test: Compare signal in glass vs. polypropylene vs. silanized glass vials.

    • Fix: Use Silanized Glass Vials or add 0.1% BSA (Bovine Serum Albumin) to the collection plate to block active sites.

  • Enzymatic Instability (Aldehyde Oxidase): 4-Hydroxycarbazeran is formed by Aldehyde Oxidase (AOX). If you are analyzing liver homogenate (especially human or baboon), residual AOX activity may further oxidize the metabolite or interconvert it if not quenched.

    • Fix: Ensure your quenching solution (e.g., Acetonitrile) contains 1% Formic Acid to immediately denature enzymes.

Part 3: Recommended Protocol (Self-Validating)

This protocol is designed to maximize recovery of the polar metabolite while maintaining cleanliness.

Method: Solid Phase Extraction (SPE) - Mixed Mode Cation Exchange (MCX) Rationale: MCX utilizes both hydrophobic retention (for the core) and charge retention (for the basic nitrogen), allowing rigorous washing of interferences.

  • Pre-treatment:

    • Aliquot 100 µL Plasma.

    • Add 10 µL Internal Standard (4-OH-Carbazeran).

    • Add 100 µL 4% H3PO4 (Acidify to pH ~2 to ionize the basic nitrogen).

  • Conditioning (MCX Plate):

    • 1 mL Methanol -> 1 mL Water.

  • Loading:

    • Load pre-treated sample.[1] (Analyte binds via cation exchange).

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water. (Removes salts/proteins).

  • Wash 2 (Organic):

    • 1 mL Methanol. (Removes neutral lipids/matrix). Crucial: The charged analyte stays bound.

  • Elution:

    • 2 x 400 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][2][3][4][5] High pH neutralizes the analyte, breaking the ionic bond and releasing it into the organic solvent.

  • Reconstitution:

    • Evaporate under N2 at 40°C. Reconstitute in Mobile Phase.

Part 4: Visualizing the Mechanism

The following diagram illustrates why standard "Parent Drug" extraction methods fail for the "Hydroxylated Metabolite."

Partitioning cluster_0 Standard LLE (Hexane) cluster_1 Optimized LLE (Ethyl Acetate) Aqueous Aqueous Phase (Plasma) Carbazeran Carbazeran (Lipophilic) Metabolite 4-OH-Carbazeran (Polar) Aqueous->Metabolite Retained (Loss) Organic Organic Phase (Hexane) Organic->Carbazeran Recovers Aqueous2 Aqueous Phase Organic2 Organic Phase (Ethyl Acetate) Carbazeran2 Carbazeran Organic2->Carbazeran2 Metabolite2 4-OH-Carbazeran Organic2->Metabolite2 Recovers (Success)

Figure 2: Partitioning differences. Hexane excludes the polar metabolite (yellow), while Ethyl Acetate recovers both (green).

References
  • Kaye, B., et al. (1984). "Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man." Xenobiotica.

    • Relevance: Establishes 4-Hydroxycarbazeran as the primary metabolite driven by Aldehyde Oxidase, confirming its polarity and biological origin.
  • U.S. Food and Drug Administration (FDA). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry.

    • Relevance: Provides the regulatory framework for calculating Matrix Factor (MF) and performing Post-Column Infusion experiments.
  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.

    • Relevance: The foundational paper describing the "Post-Column Infusion" technique for visualizing matrix effects.[6]

  • PubChem. (2025).[7] "4-Hydroxycarbazeran Compound Summary." National Library of Medicine.

    • Relevance: Verifies chemical structure and physicochemical properties (H-bond donor/acceptor count) influencing extraction.

Sources

Optimization

Stable Isotope Fidelity in LC-MS: A Troubleshooting &amp; Optimization Hub

Role: Senior Application Scientist Status: System Operational Objective: Eliminate quantification bias caused by deuterium isotope effects. Introduction: The "Perfect" Standard Fallacy Welcome.

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: System Operational Objective: Eliminate quantification bias caused by deuterium isotope effects.

Introduction: The "Perfect" Standard Fallacy

Welcome. You are likely here because your "gold standard" assay is failing validation, specifically in accuracy or precision, despite using a deuterated internal standard (IS).

In theory, a stable isotope-labeled (SIL) standard behaves identically to your analyte.[1] In practice, Deuterium (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H) is not Hydrogen (

H).
It adds mass, but it also alters the vibrational energy of chemical bonds. In high-performance LC-MS, this physicochemical difference can cause the IS to separate from the analyte, exposing them to different matrix effects. When this happens, your IS stops correcting for ion suppression and starts masking it.

This hub is designed to diagnose, validate, and fix these specific isotope effects.

Module 1: Chromatographic Separation (The Retention Shift)
Q: Why is my deuterated standard eluting earlier than my analyte?

A: The Deuterium Isotope Effect on Lipophilicity. In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic interaction. The C-D bond is shorter and stronger than the C-H bond (lower zero-point vibrational energy). This results in a slightly smaller molar volume and reduced polarizability for the deuterated molecule.

  • The Result: Deuterated compounds are slightly less lipophilic than their non-deuterated analogs.[1][2]

  • The Observation: They elute earlier on C18 columns.

  • The Risk: If the shift (

    
    ) is large enough, the IS and analyte no longer co-elute perfectly.
    
Diagnostic Protocol: Calculate the Isotope Resolution

Do not rely on visual inspection of peak overlap. Quantify the separation.

  • Inject a mixture of Analyte and IS-D (neat solution).

  • Measure the retention time difference (

    
    ).
    
  • Calculate the Resolution (

    
    ) between the isotopic pair:
    
    
    
    
    (Where
    
    
    is peak width at base).

Threshold: If


, you are at high risk of differential matrix effects.
Module 2: Matrix Effect Decoupling (The Quantification Error)
Q: My IS response is stable, but my calculated concentrations in patient samples are wrong. Why?

A: Differential Matrix Effects. The purpose of an IS is to experience the exact same ion suppression or enhancement as the analyte. If the IS elutes earlier (due to the effect described in Module 1), it may elute before a suppressing matrix component (like phospholipids), while the analyte elutes during the suppression zone.

  • Scenario: The IS signal is normal (100% efficiency), but the analyte is suppressed (50% efficiency).

  • Result: The Area Ratio (Analyte/IS) is artificially low. You under-report the concentration.

Visualizing the Mechanism

MatrixDecoupling cluster_LC LC Column (Reverse Phase) cluster_MS MS Ion Source IS Deuterated IS (Less Lipophilic) Analyte Analyte (H) (More Lipophilic) IS->Analyte Elutes Earlier (ΔtR Shift) Zone1 Clean Zone (No Suppression) IS->Zone1 Enters Source Zone2 Matrix Zone (Phospholipids) Analyte->Zone2 Enters Source Signal_IS IS Signal: 100% Zone1->Signal_IS High Response Signal_Ana Analyte Signal: 50% Zone2->Signal_Ana Suppressed Response Result Quantification Error: Underestimation Signal_IS->Result Signal_Ana->Result

Caption: Mechanism of error: The retention shift moves the IS out of the suppression zone affecting the analyte.

Module 3: The "Gold Standard" Validation Protocol
Protocol: Post-Column Infusion (PCI)

Do not assume your IS is working. Prove it. This experiment visualizes the "Matrix Effect Landscape."

Equipment: Syringe pump, T-connector.

Step-by-Step Workflow:

  • Setup: Connect a syringe pump containing your Analyte + IS mixture (in mobile phase) to the LC flow via a T-connector after the column but before the MS source.[1]

  • Infusion: Infuse the standard mixture at a constant rate (e.g., 10 µL/min) to generate a steady baseline signal in the MS.

  • Injection: While infusing, inject a "Blank Matrix" sample (extracted plasma/urine) via the LC autosampler.

  • Observation: Watch the baseline of the infused analyte/IS.

    • Dip: Ion Suppression.

    • Peak: Ion Enhancement.[3]

  • Overlay: Superimpose the chromatogram of your actual analyte injection (from a separate run) onto this PCI trace.

Interpretation:

Observation Diagnosis Action
Dip occurs at Analyte RT Matrix suppression present. Check if IS trace dips identically.
Analyte in Dip, IS outside Dip CRITICAL FAILURE. The RT shift has decoupled the IS.

| Both in Dip (Identical Profile) | IS is correcting effectively. | Proceed with validation.[4][5] |

Module 4: Chemical Stability (D/H Exchange)
Q: Why is my IS signal decreasing and appearing in the Analyte channel (Cross-talk)?

A: Deuterium-Hydrogen Exchange. Deuterium atoms placed on "labile" sites (acidic/basic functional groups) can exchange with Hydrogen atoms from the mobile phase (water/methanol).

  • Risk Sites: Hydroxyls (-OD), Amines (-ND), Thiols (-SD), and positions alpha to carbonyls (due to keto-enol tautomerism).

  • Safe Sites: Aromatic rings, aliphatic chains (unless activated).

Troubleshooting Table:

SymptomCauseSolution
Mass shift (M+n

M+n-1)
Loss of D label to solvent.Switch to IS with D on aromatic ring.
Signal in Analyte Channel IS converting back to "light" form.Check pH of mobile phase (extreme pH accelerates exchange).
Decreasing IS Area over batch Instability in autosampler.Keep samples cooled; avoid protic solvents in reconstitution if possible.
Module 5: Strategic Selection (Decision Logic)

When designing a new assay, use this logic to prevent issues before they start.

IS_Selection Start Select Internal Standard Check13C Is 13C or 15N labeled analog available? Start->Check13C Yes13C USE 13C/15N (No RT Shift) Check13C->Yes13C Yes No13C Must use Deuterium (D) Check13C->No13C No CheckPos Where are D atoms located? No13C->CheckPos Labile Labile Sites (-OH, -NH, alpha-C=O) CheckPos->Labile Stable Stable Sites (Aromatic, Aliphatic) CheckPos->Stable Reject REJECT Custom Synthesis Required Labile->Reject High Risk of Exchange CheckCount CheckCount Stable->CheckCount How many D atoms? Stable->CheckCount HighD > 4 D atoms CheckCount->HighD LowD 1-4 D atoms CheckCount->LowD RiskRT RiskRT HighD->RiskRT High Risk of RT Shift HighD->RiskRT Proceed Proceed LowD->Proceed Proceed to Validation Mitigation Mitigation RiskRT->Mitigation Requires Mitigation: 1. Use PFP Column 2. Steeper Gradient

Caption: Decision tree for selecting the optimal Internal Standard to minimize isotope effects.

References
  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of methadone and its metabolite in LC-MS/MS. Journal of Chromatography B. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1] (See Section on Matrix Effects and Internal Standards). Link

  • Jemal, M., et al. (2003). The need for adequate chromatographic separation of the analyte and its stable isotope labeled internal standard in LC/MS/MS bioanalysis. Journal of Chromatography B. Link

  • Berg, T., et al. (2014). Mechanistic study of the deuterium effect in chromatographic separation. Analytical Chemistry.[1][4][2][3][5][6][7][8][9] Link

  • Matuszewski, B.K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][4][2][3][5][6][7][8][9] (The seminal paper on Post-Column Infusion). Link

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression in Carbazeran Metabolite Analysis

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2025-05-15

Welcome to the Bioanalytical Support Hub

You are likely here because your LC-MS/MS assay for Carbazeran (and its primary metabolites like 4-hydroxy carbazeran) is showing signs of signal instability, poor reproducibility, or drift.

In drug development, Carbazeran presents a unique challenge. Unlike many drugs metabolized solely by CYP450, Carbazeran is a substrate for Aldehyde Oxidase (AO) , leading to the formation of the 4-hydroxy carbazeran metabolite. This metabolite is significantly more polar than the parent compound, often causing it to elute earlier in reverse-phase chromatography—directly into the "danger zone" of unretained salts and polar matrix components.

This guide moves beyond generic advice. We focus on the causal link between Carbazeran's metabolic profile and matrix effects, providing self-validating protocols to ensure your data meets FDA/EMA bioanalytical standards.

Module 1: The Diagnostic Workflow

"How do I visualize the suppression?"

Before changing your extraction method, you must map where the suppression occurs relative to your analyte peaks. We do not guess; we visualize using Post-Column Infusion .

Protocol: Post-Column Infusion (PCI) Profiling

Objective: Create a "Matrix Effect Map" to overlay with your analyte chromatogram.

  • Setup:

    • Tee-combine the LC effluent (from the column) with a continuous infusion of your analyte (Carbazeran or 4-OH Carbazeran) via a syringe pump.

    • Syringe Flow: 10–20 µL/min (concentration should yield a steady signal intensity of ~1.0e6 cps).

    • LC Flow: Standard gradient flow (e.g., 0.4 mL/min).

  • Execution:

    • Inject a Blank Matrix Extract (extracted plasma/urine without drug).

    • Monitor the baseline of the infused analyte.[1][2][3]

  • Interpretation:

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion Suppression (co-eluting interference stealing charge).

    • Positive Peak: Ion Enhancement.

Visualizing the Setup:

PostColumnInfusion LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Union (Mixing Point) Column->Tee Eluent Syringe Syringe Pump (Infusing Carbazeran) Syringe->Tee Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS Mixed Flow Data Result: Suppression Profile MS->Data

Caption: Schematic of the Post-Column Infusion setup used to map ionization suppression zones.

Module 2: Sample Preparation Strategies

"Protein Precipitation isn't working. Why?"

Simple Protein Precipitation (PPT) with acetonitrile/methanol removes proteins but leaves phospholipids (PLs) behind.

  • The Mechanism: Phospholipids (glycerophosphocholines) are highly retained on C18 columns. In a standard run, they may not elute until the high-organic wash. If your cycle time is short, PLs may wrap around and elute in the next injection, often right where your polar 4-OH Carbazeran elutes.

  • The Carbazeran Issue: Because 4-hydroxy carbazeran is polar, it requires lower organic strength to elute. If you use PPT, you risk co-elution with early polar interferences or "wrap-around" late eluters.

Comparative Efficacy of Extraction Methods
MethodProtein RemovalPhospholipid RemovalSuitability for Carbazeran
Protein Precipitation (PPT) High (>98%)Low (<15%) Poor. High risk of suppression for polar metabolites.
Liquid-Liquid Extraction (LLE) HighHigh (>90%) Good. MTBE or Ethyl Acetate avoids extracting polar salts/PLs.
Solid Phase Extraction (SPE) HighVery High (>95%) Excellent. Allows wash steps to remove salts before elution.
Phospholipid Removal Plates HighHigh (>95%) Excellent. Combines PPT speed with Lewis-acid retention of PLs.

Recommendation: Switch to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates (e.g., HybridSPE or Ostro). These selectively retain the phosphate group of the phospholipids while allowing Carbazeran to pass through.

Module 3: Quantification & Validation

"How do I prove my method is robust?"

Regulatory bodies (FDA/EMA) require quantitative proof. You must calculate the Matrix Factor (MF) as defined by Matuszewski et al. (2003).

Protocol: Calculating Matrix Factor

Prepare samples at Low and High QC concentrations in three forms:

  • Set A (Neat): Standard in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.

  • Set C (Pre-Extraction Spike): Standard extraction recovery experiment.

Calculations:

  • Absolute Matrix Factor (MF):

    
    
    
    • MF < 1: Suppression[2][3][4][5][6][7][8][9][10]

    • MF > 1: Enhancement

  • IS-Normalized Matrix Factor:

    
    
    
    • Goal: The CV of the IS-normalized MF calculated from 6 different lots of matrix must be < 15% .[11]

Module 4: Troubleshooting Logic

"My Internal Standard response is variable."

Use this decision tree to isolate the root cause.

Troubleshooting Start Problem: Variable IS Response CheckRT Is IS retention time stable? Start->CheckRT CheckNeat Inject Neat Standard (No Matrix) CheckRT->CheckNeat StableNeat Neat Std is Stable? CheckNeat->StableNeat MatrixIssue Cause: Matrix Effect Action: Clean Sample (SPE/LLE) or Dilute Sample StableNeat->MatrixIssue Yes (Issue is Matrix) HardwareIssue Cause: Hardware/Source Action: Check Needle, Capillary, Charging StableNeat->HardwareIssue No (Issue is System) CoElution Does IS co-elute with Phospholipids? MatrixIssue->CoElution ChangeGrad Action: Modify Gradient or Stationary Phase CoElution->ChangeGrad Yes ChangeIS Action: Switch to SIL-IS (13C/15N) CoElution->ChangeIS No (Suppression is broad)

Caption: Logic flow for diagnosing internal standard variability in LC-MS bioanalysis.

Frequently Asked Questions (FAQ)

Q: Can I just use an analog Internal Standard (e.g., a structural variant) for Carbazeran? A: We strongly advise against it. Carbazeran metabolites are sensitive to specific matrix zones. An analog IS may not co-elute perfectly with the analyte, meaning it will experience different suppression than the analyte. Always use a Stable Isotope Labeled (SIL) IS (e.g., Carbazeran-D3 or 13C), which co-elutes and compensates for suppression.

Q: My 4-hydroxy carbazeran peak is splitting. Is this matrix effect? A: Likely not. This is often a solvent effect. If you inject a high-organic extract (like pure methanol from PPT) onto a high-aqueous initial gradient, the analyte precipitates or focuses poorly at the column head.

  • Fix: Evaporate and reconstitute the sample in a solvent matching your initial mobile phase (e.g., 90% Water / 10% MeOH).

Q: How do I monitor phospholipids if I don't have a standard? A: You don't need a standard. Monitor the specific precursor ions for phosphatidylcholines in your MS method:

  • m/z 184 (Product ion for Phosphocholines)

  • m/z 496, 524, 704, 758, 806 (Common parent masses) If these overlap with your Carbazeran retention time, you have a suppression problem.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[10] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link][2][10][12]

  • Kaye, B., et al. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[13] Xenobiotica. (Establishes AO-mediated 4-hydroxylation).[14] [Link]

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates. Journal of Chromatography B. [Link]

Sources

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Technical Support Center: Bioanalytical Stability of 4-Hydroxycarbazeran-d4

Executive Summary & Scientific Grounding Welcome to the technical support hub for 4-Hydroxycarbazeran-d4 . This guide addresses the bioanalytical challenges associated with this deuterated internal standard (IS).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Grounding

Welcome to the technical support hub for 4-Hydroxycarbazeran-d4 . This guide addresses the bioanalytical challenges associated with this deuterated internal standard (IS). 4-Hydroxycarbazeran is the primary metabolite of the phosphodiesterase inhibitor Carbazeran, formed via aldehyde oxidase (AOX).

When using the deuterated analog (d4) in frozen plasma, researchers often encounter stability issues that are mistakenly attributed to chemical degradation but are frequently driven by matrix-induced isotopic exchange , enzymatic hydrolysis , or non-specific binding (NSB) .

The Chemical Stability Matrix

To troubleshoot effectively, you must understand the stress points of the molecule:

  • Carbamate Linkage Vulnerability: 4-Hydroxycarbazeran contains an ethyl carbamate side chain. While more stable than simple esters, carbamates are susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase) and carboxylesterases, especially if the plasma is not properly acidified or stored.

  • Deuterium-Hydrogen (D-H) Exchange: If your d4-labeling is located on the piperidine ring or adjacent to the carbamate nitrogen/oxygen, exposure to protic solvents at extreme pH (during extraction or reconstitution) can lead to "scrambling" or back-exchange. This results in a mass shift, causing signal loss in the MRM channel and "crosstalk" into the native analyte channel.

  • Aldehyde Oxidase (AOX) Residual Activity: Unlike CYP450s, AOX is a cytosolic enzyme. If your plasma samples are hemolyzed (red blood cell lysis), released cytosolic enzymes can remain active even in separated plasma, potentially altering the oxidation state of the phthalazine ring during thaw cycles.

Troubleshooting Workflow: Diagnosing IS Instability

Use this logic flow to identify the root cause of IS variability.

Scenario A: "My IS response is consistently low across all samples."
  • Likely Cause: Non-Specific Binding (NSB) or Solubility.

  • The Fix: 4-Hydroxycarbazeran is hydrophobic. If you are preparing working solutions in 100% aqueous buffers, the IS will adsorb to glass or polypropylene containers.

    • Action: Ensure working solutions contain at least 30-50% organic solvent (Methanol or Acetonitrile).

    • Action: Use low-binding plates/tubes.

Scenario B: "My IS response decreases over time in the autosampler."
  • Likely Cause: On-column instability or pH-dependent hydrolysis.

  • The Fix: Check the pH of your reconstitution solvent. Carbamates are unstable in highly alkaline conditions (pH > 8).

    • Action: Adjust reconstitution solvent to pH 4.5 – 6.0.

Scenario C: "I see IS peaks in my double-blank samples (Crosstalk)."
  • Likely Cause: Isotopic impurity or D-H Exchange.

  • The Fix:

    • Check CoA: Ensure isotopic purity is >99.0%.

    • Check Fragmentation: If the d4 label is on a leaving group lost during fragmentation, the daughter ion might be identical to the native drug. Ensure your MRM transition retains the d4 label.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing stability issues with 4-Hydroxycarbazeran-d4.

ISTroubleshooting Start Issue: Variable IS Response CheckPattern Analyze Response Pattern Start->CheckPattern Branch1 Consistent Drop (All Samples) CheckPattern->Branch1 Branch2 Variable/Random (Injections) CheckPattern->Branch2 Branch3 Time-Dependent Decay (Autosampler) CheckPattern->Branch3 Solubility Check Solubility/Adsorption Branch1->Solubility MatrixEffect Check Matrix Effect (Phospholipids) Branch2->MatrixEffect Hydrolysis Check pH Stability (Carbamate Hydrolysis) Branch3->Hydrolysis Sol1 Add >30% Organic to Working Solution Solubility->Sol1 Sol2 Perform PL Removal (SLE or SPE) MatrixEffect->Sol2 Sol3 Adjust Reconstitution pH to 4.5-6.0 Hydrolysis->Sol3 caption Figure 1: Diagnostic logic tree for internal standard variability in LC-MS/MS bioanalysis.

Figure 1: Diagnostic logic tree for internal standard variability in LC-MS/MS bioanalysis.

Experimental Protocols: Validating Stability

To ensure your data meets FDA/EMA M10 guidelines, you must validate the stability of 4-Hydroxycarbazeran-d4 in the specific matrix (frozen plasma).

Protocol A: Freeze-Thaw Stability (Bench-Level)

Objective: Determine if the IS degrades during the thawing process required for sample analysis.

  • Preparation:

    • Spike 4-Hydroxycarbazeran-d4 into blank plasma at Low QC and High QC concentrations.

    • Aliquot into three sets of tubes (Set A, B, C).

  • Freezing:

    • Freeze all sets at -20°C or -80°C (match your study storage) for at least 24 hours.

  • Cycling:

    • Cycle 1: Thaw Set A unassisted at room temperature. Once thawed, refreeze for 12-24 hours.

    • Cycle 2: Thaw Set A again. Refreeze.

    • Cycle 3: Thaw Set A, Set B, and prepare Set C (Fresh).

  • Analysis:

    • Extract and analyze Set A (3 cycles), Set B (1 cycle), and Set C (Freshly spiked).

  • Acceptance Criteria:

    • The % Deviation of the mean concentration of the cycled samples must be within ±15% of the fresh samples.

Protocol B: Long-Term Frozen Stability

Objective: Verify the carbamate linkage remains intact during storage.

ParameterSpecification
Storage Temp -20°C ± 5°C AND -80°C ± 10°C
Timepoints 1 month, 3 months, 6 months (covering study duration)
Reference Comparison against freshly prepared stock solution spiked into fresh plasma.
Critical Check Enzymatic Activity: If stability fails at -20°C but passes at -80°C, this confirms enzymatic degradation (enzymes are dormant but not denatured at -20°C).

Frequently Asked Questions (FAQs)

Q1: Can I use 4-Hydroxycarbazeran-d4 if my plasma samples are hemolyzed? A: Proceed with caution. Hemolysis releases iron and cytosolic enzymes (like Aldehyde Oxidase) that can accelerate degradation.

  • Recommendation: Perform a "Hemolysis Effect" validation test. Spike IS into plasma containing 2% lysed whole blood and compare recovery to normal plasma. If the difference is >15%, the IS is not suitable for hemolyzed samples without a stabilizer (e.g., ascorbic acid or acidification).

Q2: Why does my d4-IS peak split into two peaks? A: This usually indicates tautomerization or chiral separation (if the column is chiral). 4-Hydroxycarbazeran has a lactam-lactim tautomerism on the phthalazine ring.

  • Recommendation: Ensure your mobile phase pH forces the molecule into a single state (usually acidic mobile phase favors the keto/lactam form).

Q3: Is it necessary to protect the samples from light? A: Yes. Phthalazine derivatives can be photosensitive. Use amber tubes and minimize exposure to direct UV light during extraction.

References & Regulatory Grounding

  • ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis. (2022).[1] Adopted by EMA and FDA.[2]

  • PubChem Compound Summary: 4-Hydroxycarbazeran (CID 53320800). National Center for Biotechnology Information.

  • Enzymatic Stability: Pryde, D. E., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 2010. (Discusses the specific metabolism of the phthalazine ring).

  • Deuterium Exchange: Principles of Stable Isotope Labeled Internal Standards. (General guidance on D-H exchange risks in mass spectrometry).

Visualization: Stability Validation Workflow

StabilityWorkflow cluster_0 Preparation Phase cluster_1 Stress Phase cluster_2 Analysis Phase Stock Stock Solution (Methanol) Spike Spike into Blank Plasma Stock->Spike Aliquot Aliquot into Sets A, B, C Spike->Aliquot Freeze Freeze (-20°C/-80°C) >24 Hours Aliquot->Freeze Thaw Thaw Cycle (RT, Unassisted) Freeze->Thaw Refreeze Refreeze (12-24h) Thaw->Refreeze Cycle 1 & 2 Extract Extraction (PPT/SPE/LLE) Thaw->Extract Cycle 3 Refreeze->Thaw LCMS LC-MS/MS Analysis Extract->LCMS Calc Calculate % Deviation LCMS->Calc caption2 Figure 2: Step-by-step workflow for Freeze-Thaw stability validation (ICH M10 compliant).

Figure 2: Step-by-step workflow for Freeze-Thaw stability validation (ICH M10 compliant).

Sources

Troubleshooting

Resolving peak tailing issues for phthalazine derivatives in HPLC

Case File: #PHWZ-882 – Resolving Peak Tailing in HPLC Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case File: #PHWZ-882 – Resolving Peak Tailing in HPLC

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Troubleshooting[1]

Introduction: The "Sticky" Nature of Diazanaphthalenes

Welcome to the technical support center. If you are analyzing phthalazine derivatives (isomeric with quinoxaline and cinnoline), you are likely battling severe peak tailing.[1]

The Core Issue: Phthalazine derivatives are nitrogen-rich heterocycles.[1][2] While the parent phthalazine has a pKa of ~3.47, pharmaceutical derivatives often contain amine substituents that raise the pKa significantly (often 6.0–8.0). This creates a "perfect storm" for secondary interactions with residual silanols on silica-based columns.[1]

This guide moves beyond generic advice. We will diagnose the molecular cause and implement a self-validating protocol to resolve it.

Part 1: The Mechanistic Diagnostic

User Question: "My column is new, but my asymmetry factor (


) is > 2.0. Why is this specific scaffold tailing so badly?"

Scientist’s Analysis: The tailing is rarely due to column physical damage. It is a chemical mismatch.[1] At standard HPLC pH (acidic, pH 2–4), your basic phthalazine derivative is protonated (


).[1] Simultaneously, older or poorly end-capped silica has residual silanol groups (

) that ionize above pH 3.5.[1]

This creates an Ion-Exchange Mechanism that competes with the desired hydrophobic retention.[1] The analyte "sticks" to these negative sites, dragging the peak tail.

Visualizing the Interaction

The following diagram illustrates the "Danger Zone" where pH allows both species to be charged, causing tailing.

PhthalazineTailing cluster_conditions The Danger Zone (pH 3.5 - 7.0) Analyte Phthalazine Derivative (Protonated Base BH+) Interaction Electrostatic Attraction (Secondary Retention) Analyte->Interaction Bind Silanol Residual Silanol (Ionized Si-O-) Silanol->Interaction Bind Result Peak Tailing (As > 1.5) Interaction->Result Causes

Figure 1: The mechanism of peak tailing caused by cation-exchange interactions between the protonated base and ionized silanols.

Part 2: Mobile Phase Engineering (The Chemical Fix)

User Question: "Can I fix this by just changing my buffer?"

Scientist’s Solution: Yes. You must break the interaction described above. You have three chemical levers: pH suppression , Sacrificial Bases , or Chaotropic Agents .[3]

Strategy A: The pH Pincer Movement

You must operate where either the silanol is neutral or the analyte is neutral. Do not operate where both are charged.[1]

pH StrategyMechanismProtocol Recommendation
Low pH (< 2.5) Protonates Silanols (

).[1]
Preferred for C18. Use 0.1% TFA or Formic Acid.[1] Ensure pH is below 3.0 .
High pH (> 10) Deprotonates Analyte (

).[1]
Most Effective. Requires Hybrid (BEH) columns.[1] Use 10mM Ammonium Hydroxide or Triethylamine.[1]
Mid pH (4-8) The Danger Zone. AVOID. Both species are charged.[1] Max tailing occurs here.[1][4][5][6]
Strategy B: Additive Selection

If you cannot change pH significantly, use a "Sacrificial Base" or Ion-Pairing agent.[1]

  • Triethylamine (TEA): A strong base that binds to silanols before your analyte does.[1][7]

  • Trifluoroacetic Acid (TFA): Lowers pH strongly and forms ion pairs with the base, masking the charge.[8]

Protocol: Mobile Phase Preparation

  • Solvent A: Water + 0.1% TFA (for max tailing suppression) OR 0.1% Formic Acid (for better MS sensitivity).[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% modifier (match Solvent A).[1]

  • Critical Step: If using TEA, add 5 mM to the aqueous buffer.[3] Adjust pH after addition.

Part 3: Stationary Phase Selection (The Hardware Fix)

User Question: "I'm buying a new column. Which one prevents this interaction?"

Scientist’s Recommendation: Standard C18 columns often fail with phthalazines. You require specific surface chemistries.[1]

  • Hybrid Particles (e.g., Waters XBridge/BEH): These allow operation at pH 10-11 .[1] At this pH, your basic derivative is uncharged (neutral) and interacts purely hydrophobically.[1] This yields the sharpest peaks.

  • Charged Surface Hybrid (CSH): These have a slight positive surface charge that repels the protonated base, preventing the analyte from touching the surface silanols.

  • End-Capping: Ensure the column is "double end-capped."

Decision Tree: Selecting the Right Column

ColumnSelection Start Start: Phthalazine Tailing Q1 Can you use High pH (>10)? Start->Q1 Yes Yes Q1->Yes No No (Acidic pH required) Q1->No Sol1 USE: Hybrid Particle Column (BEH) Run at pH 10 (NH4OH) Yes->Sol1 Sol2 USE: Charged Surface Hybrid (CSH) Repels protonated base Q2 Is the compound highly basic? No->Q2 Q2->Yes Strong Base Q2->No Weak Base Q2->Sol2 Sol3 USE: Phenyl-Hexyl Column Utilizes Pi-Pi interactions Q2->Sol3

Figure 2: Workflow for selecting the stationary phase based on pH flexibility and analyte basicity.

Part 4: Advanced Troubleshooting (Metal Chelation)

User Question: "I switched to high pH and a hybrid column, but I still see a slight tail. What did I miss?"

Scientist’s Analysis: Phthalazine nitrogens (N-N bond) are excellent ligands for metal chelation.[1] If your LC system has stainless steel capillaries or frits, trace iron (Fe) or nickel (Ni) can bind to the analyte, causing "chemical tailing."

The Chelation Test Protocol:

  • Prepare Mobile Phase: Add 20 µM EDTA or Medronic Acid to your aqueous mobile phase.[1]

  • Run Standard: Inject your sample.

  • Compare: If the tail disappears, your issue is metal chelation, not silanols.

System Passivation: If chelation is confirmed, flush your system with 30% Phosphoric Acid (overnight) or switch to PEEK tubing and PEEK-lined columns.[1]

References
  • Waters Corporation. (2025).[1] Controlling Selectivity and Peak Shape for Basic Compounds. Retrieved from [1]

  • Phenomenex. (2025).[1][9] How to Reduce Peak Tailing in HPLC: Mobile Phase Modifiers. Retrieved from [1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [1]

  • Chrom Tech. (2025).[1][9] Troubleshooting HPLC Peak Tailing: Silanols and Metals. Retrieved from [1]

  • PubChem. (2025).[1][10] Phthalazine: Chemical Properties and pKa Data.[1] National Library of Medicine.[1] Retrieved from [1]

Sources

Optimization

Technical Support Center: High-Sensitivity Carbazeran Assays

Topic: Eliminating Carryover in LC-MS/MS Workflows Executive Summary: The "Sticky" Nature of Carbazeran In high-sensitivity LC-MS/MS assays (LLOQ < 1.0 ng/mL), Carbazeran presents a classic bioanalytical challenge. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Eliminating Carryover in LC-MS/MS Workflows

Executive Summary: The "Sticky" Nature of Carbazeran

In high-sensitivity LC-MS/MS assays (LLOQ < 1.0 ng/mL), Carbazeran presents a classic bioanalytical challenge. As a dimethoxyquinazoline derivative with a carbamate side chain, it exhibits moderate lipophilicity (LogP ~2.5) and weak basicity .

This physicochemical profile creates a "perfect storm" for carryover:

  • Hydrophobic Adsorption: The molecule adheres to the polymeric surfaces of rotor seals and tubing.

  • Ionic Interaction: The basic nitrogen moieties interact with residual silanols on glass vials and older column stationary phases.

This guide moves beyond generic advice, providing a self-validating troubleshooting protocol specifically for Carbazeran and similar PDE inhibitors.

Diagnostic Workflow: Isolate the Source

Before tearing down your instrument, you must mathematically isolate the source of the carryover. Use the "Blank Strategy" visualized below.

Protocol:

  • Inject a High Standard (ULOQ).

  • Inject 3 consecutive Double Blanks (Mobile Phase A).

  • Calculate:

    
    .
    

CarryoverDiagnosis cluster_legend Interpretation Start Start: Inject ULOQ -> Blank 1 -> Blank 2 Decision1 Is Peak present in Blank 1? Start->Decision1 Decision2 Is Peak present in Blank 2? Decision1->Decision2 Yes System Clean System Clean Decision1->System Clean No Source1 Source: Autosampler/Needle (Rapid decay) Decision2->Source1 No (Area < 10% of Blank 1) Source2 Source: Column/Dead Volume (Constant/Slow decay) Decision2->Source2 Yes (Area similar to Blank 1) Source3 Source: Mobile Phase Contamination (Constant in all blanks) Decision2->Source3 Yes (Area increases/constant)

Figure 1: Diagnostic logic tree for isolating carryover sources. Rapid decay suggests needle adsorption; constant signals suggest column fouling or contamination.

Module A: The Autosampler (Primary Culprit)

For Carbazeran, the standard 50:50 Methanol:Water wash is insufficient. You must attack the molecule's solubility profile using a Dual-Solvent Strategy .

The "Zebra" Wash Protocol

We utilize alternating polarity and pH to strip the needle and loop.

ParameterRecommended SettingMechanism of Action
Weak Wash (Solvent A) 90% Water / 10% Acetonitrile + 0.1% Formic Acid The acid protonates the Carbazeran basic nitrogen, increasing aqueous solubility to remove bulk liquid.
Strong Wash (Solvent B) 40% Acetonitrile / 40% Isopropanol / 20% AcetoneThe "Magic Mix." Acetone/IPA dissolves the hydrophobic residue that Methanol leaves behind.
Wash Sequence Strong (3s) -> Weak (3s) -> Strong (3s) -> Weak (3s)Alternating polarity prevents "precipitation" of the drug inside the needle capillaries.
Dip Time > 5 secondsAllows diffusion of the drug from the needle surface into the solvent.

Why this works: Carbazeran is soluble in acidic aqueous conditions (protonated) and highly soluble in non-polar organics. The IPA/Acetone mix disrupts the Van der Waals forces binding the drug to the needle coating.

Module B: The Column (The "Ghost" Peak)

If your carryover persists into the second or third blank (Source 2 in Fig 1), the drug is likely trapping at the head of the column or in the rotor seal and eluting slowly.

The Sawtooth Gradient Strategy

Standard gradients often fail to "scrub" the column. Implement a sawtooth wash at the end of every injection cycle.

SawtoothGradient Step1 Elution Phase (0-3 min) Step2 Ramp to 95% B (3.0-3.1 min) Step1->Step2 Step3 Hold 95% B (3.1-3.5 min) Step2->Step3 Step4 Drop to 10% B (3.5-3.6 min) Step3->Step4 Step5 Ramp to 95% B (3.6-3.7 min) Step4->Step5 Step6 Hold 95% B (3.7-4.0 min) Step5->Step6 Step7 Equilibrate (4.0-5.0 min) Step6->Step7

Figure 2: The Sawtooth Gradient. Rapid cycling between high and low organic strength disrupts the equilibrium of adsorbed analytes more effectively than a static hold.

Technical Note: The rapid change in solvent composition creates a "solvent shock" that desorbs sticky compounds more effectively than a long isocratic hold at 95% B.

Module C: Hardware & Materials

Sometimes, chemistry alone cannot solve physics.

  • Rotor Seals: Standard Vespel rotor seals (polyimide) can act as a sponge for hydrophobic bases like Carbazeran at high pH.

    • Recommendation: Switch to PEEK or Tefzel (ETFE) rotor seals if your pressure limits allow (< 6000 psi for Tefzel).

  • Loop Material: If using a stainless steel loop, verify it is passivated. However, for Carbazeran, PEEK-lined steel is superior to prevent metal-chelation or adsorption.

Frequently Asked Questions (FAQ)

Q: I see carryover only in every other blank. Why? A: This is the "Valve Switching" effect. Most autosamplers have a dual-path design (Mainpass vs. Bypass). If the drug is stuck in the valve groove that is only exposed during the injection cycle, it may wash out into the next sample but remain trapped during the wash cycle.

  • Fix: Program the valve to switch positions during the wash phase of your method.

Q: Can I use 100% Acetonitrile as a needle wash? A: Generally, no. While Carbazeran is soluble in ACN, 100% organic solvents can sometimes cause the buffer salts in your mobile phase to precipitate inside the needle, creating a salt crust that traps the drug. Always include at least 5-10% water in your "Strong" wash, or use the IPA/Acetone/ACN mix recommended above.

Q: My carryover is erratic (sometimes 0.1%, sometimes 0.5%). A: This usually indicates a mechanical issue, such as a worn needle seat or a scratched needle. The scratches provide "micro-canyons" where Carbazeran hides from the wash solvent. Inspect the needle under magnification and replace the needle seat.

References
  • Waters Corporation. Carryover Improvement Achieved Through Needle Wash Optimization. (Demonstrates the efficacy of multi-solvent washes for lipophilic compounds).

  • Mitulovic, G., et al. Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations.[1] Analytical Chemistry, 2009.[1] (Establishes the "Sawtooth" gradient principle for sticky molecules).

  • Vertex Pharmaceuticals. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. (Detailed analysis of wash solvents for hydrophobic drugs).

  • Kaye, B., et al. Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[2] Xenobiotica, 1985.[2] (Reference for Carbazeran physicochemical properties and metabolism).

Sources

Troubleshooting

Impact of light sensitivity on 4-Hydroxycarbazeran stability

Technical Support Center: 4-Hydroxycarbazeran Stability A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxycarbazeran is an aromatic heterocyclic compound under investigation fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxycarbazeran Stability

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycarbazeran is an aromatic heterocyclic compound under investigation for various therapeutic applications. Its structure, featuring a hydroxyl group on a carbazole-like scaffold, makes it an effective biological agent but also confers a significant sensitivity to light. Understanding and controlling the photochemical stability of 4-Hydroxycarbazeran is paramount for ensuring data integrity, developing robust formulations, and meeting regulatory standards.

This guide serves as a comprehensive technical resource for professionals working with 4-Hydroxycarbazeran. It provides in-depth troubleshooting advice, validated experimental protocols, and foundational knowledge to mitigate the challenges posed by its light sensitivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the photosensitivity of 4-Hydroxycarbazeran.

Q1: What is photodegradation and why is 4-Hydroxycarbazeran susceptible?

A1: Photodegradation is the process where a molecule is chemically altered by absorbing light energy.[1] For a drug molecule to be at risk, its absorbance spectrum must overlap with the spectrum of the light source, particularly at wavelengths of 320 nm or higher.[1] 4-Hydroxycarbazeran's susceptibility stems from its molecular structure:

  • Aromatic Chromophore: The carbazole-like ring system is a chromophore, meaning it readily absorbs ultraviolet (UV) and visible light.

  • Hydroxyl Group: The phenolic hydroxyl (-OH) group is an electron-donating group that can increase the molecule's reactivity in its excited state, making it prone to photo-oxidation.[2]

  • Oxygen Interaction: In the presence of oxygen, the light-excited molecule can generate reactive oxygen species (ROS) or directly react with oxygen, leading to degradation.[3]

Q2: What are the typical initial signs of 4-Hydroxycarbazeran degradation in my samples?

A2: The first indicators of photodegradation are often subtle and can be physical or analytical:

  • Visual Change: A faint yellowing or browning of solid material or solutions. This is often the first sign and should never be ignored.

  • Analytical Discrepancies: Inconsistent results in assays like HPLC, where the peak area of the parent compound decreases unexpectedly.

  • New Chromatographic Peaks: Appearance of small, new peaks in your HPLC or LC-MS chromatograms, which correspond to degradation products.[4]

Q3: What are the ICH Q1B guidelines and why are they important?

A3: The ICH Q1B guideline is a harmonized international standard that outlines the required procedures for photostability testing of new drug substances and products.[5][6] Its importance is twofold:

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA require photostability data as part of any new drug application to ensure the drug's quality, safety, and efficacy are not compromised by light exposure during manufacturing, storage, and administration.[5][6]

  • Scientific Rigor: The guideline provides a standardized framework for assessing photosensitivity, ensuring that data is comparable and reliable across different laboratories and development stages.[7][8] It specifies light sources, exposure levels, and testing approaches.[7][8]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides direct, cause-and-effect solutions to specific problems encountered during experiments.

Q: My HPLC assay results for 4-Hydroxycarbazeran are inconsistent, especially between batches prepared at different times. What's the likely cause?

A: This is a classic symptom of uncontrolled photodegradation during sample handling and preparation.

  • Causality: Standard laboratory fluorescent lighting emits UV radiation that can degrade 4-Hydroxycarbazeran in solution over minutes to hours. If one batch of samples sat on the bench longer than another before analysis, it was exposed to more light, leading to lower measured concentrations of the active ingredient and creating variability.

  • Troubleshooting Steps:

    • Switch to UV-filtered lighting: Install yellow or amber fluorescent light sleeves in your laboratory hoods and sample preparation areas. These filters block UV and short-wavelength visible light.

    • Use amber glassware: Immediately switch to amber volumetric flasks, vials, and other containers for all solutions containing 4-Hydroxycarbazeran.[4][9]

    • Minimize exposure time: Prepare samples in batches, and as soon as a sample is prepared, either inject it immediately into the HPLC or store it in a light-tight container (e.g., wrap the vial rack in aluminum foil) inside the autosampler.

    • Run a control experiment: Prepare a solution of 4-Hydroxycarbazeran. Split it into two vials. Wrap one completely in aluminum foil (the "dark control") and leave the other exposed to ambient lab light on the benchtop. Analyze both after 1-2 hours. A lower concentration in the exposed sample will confirm light degradation is the issue.[7][10]

Q: I see a new, broad peak appearing in my chromatogram and my mass balance is off. How do I confirm this is a photodegradant?

A: This indicates the formation of one or more degradation products and requires a systematic forced degradation study.

  • Causality: When 4-Hydroxycarbazeran degrades, it forms new chemical entities. If your analytical method isn't optimized to see these degradants (e.g., they have different UV absorbance maxima), they may not be properly quantified, leading to a poor mass balance (the sum of the parent drug and all degradants is less than 100%).[9]

  • Troubleshooting Steps:

    • Perform a Forced Photodegradation Study: Intentionally expose a solution of 4-Hydroxycarbazeran to a controlled light source as described in the ICH Q1B guideline.[7] The goal is to generate a modest amount of degradation (5-20%).[11]

    • Analyze with a Photodiode Array (PDA) Detector: Use an HPLC with a PDA detector. This will allow you to compare the UV-Vis spectrum of the new peak to the parent compound. Degradants often have distinct spectra.

    • Confirm with LC-MS: Analyze the forced degradation sample by LC-MS to determine the mass of the new peak(s). This will provide crucial information for identifying the structure of the degradation product(s).[12]

    • Validate the Method: Ensure your HPLC method is "stability-indicating." This means it can accurately separate and quantify the parent drug from all its potential degradation products.[13]

Q: My formulation containing 4-Hydroxycarbazeran is turning yellow. Is this purely an aesthetic issue?

A: No, a color change is a critical indicator of chemical degradation and must be investigated.

  • Causality: The yellowing is caused by the formation of new molecules (photodegradants) that absorb light in the visible spectrum (typically >400 nm). Often, this is due to the formation of oxidized species or molecules with extended conjugated pi-systems. While the concentration of these colored degradants may be low, their presence signifies a loss of the active ingredient and the potential for new, uncharacterized impurities that could have toxicological implications.[14]

  • Troubleshooting Steps:

    • Quantify the Change: Use a UV-Vis spectrophotometer to measure the absorbance of the solution between 400-500 nm to quantify the color change.

    • Identify the Culprit: Use the forced degradation and LC-MS techniques described above to identify the specific degradant(s) responsible for the color.

    • Evaluate Packaging: This is a clear sign that the current packaging is insufficient. A formal photostability study on the drug product in its immediate packaging is required to determine if a more protective material (e.g., amber glass, opaque containers, UV-blocking blister packs) is necessary.[9][10]

Part 3: Experimental Protocols and Data

Protocol 1: ICH Q1B-Compliant Forced Photostability Study

This protocol outlines the steps for a forced degradation study to understand the photodegradation pathway of 4-Hydroxycarbazeran.[7][10]

Objective: To intentionally degrade 4-Hydroxycarbazeran under controlled light conditions to develop and validate a stability-indicating analytical method.[7][15]

Materials:

  • 4-Hydroxycarbazeran drug substance

  • Class A amber and clear volumetric glassware

  • Calibrated photostability chamber equipped with light sources compliant with ICH Q1B Option 2 (Cool White Fluorescent and Near UV lamps).[7]

  • Calibrated lux meter and UV radiometer

  • HPLC system with PDA or UV detector

  • Chemically inert, transparent sample containers (e.g., quartz cuvettes or thin-layer glass dishes)

  • Aluminum foil

Methodology:

  • Sample Preparation:

    • Prepare a solution of 4-Hydroxycarbazeran (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Place a chemically inert, transparent container with the solution in the photostability chamber. To ensure uniform exposure, the sample layer should be thin.[6]

    • Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil and placing it in the chamber alongside the exposed sample.[7][10]

  • Exposure Conditions:

    • Expose the samples to a light source that provides both visible and UV output as specified by ICH Q1B. The goal is to achieve a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[1][7][8]

    • Monitor the temperature within the chamber to ensure it remains constant, differentiating light effects from thermal effects.[8]

  • Timepoint Analysis:

    • Withdraw aliquots of the exposed sample and the dark control at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately analyze the samples by a validated HPLC method.

  • Data Evaluation:

    • Calculate the percent degradation of 4-Hydroxycarbazeran at each time point relative to the dark control.

    • Examine the chromatograms for the appearance and growth of degradation peaks.

    • Determine the peak purity of the parent compound to ensure co-elution is not occurring.

    • Calculate the mass balance to account for all material.

Data Presentation: Sample Forced Photostability Results

The results of a study should be summarized clearly.

Exposure Time (hours)% Assay of 4-Hydroxycarbazeran (Exposed Sample)% Assay of 4-Hydroxycarbazeran (Dark Control)% Total Degradants (Exposed Sample)Mass Balance (%)Observations
0100.0100.00.0100.0Clear, colorless solution
496.299.83.799.9Faint yellow tinge
891.599.98.499.9Solution is noticeably yellow
2480.399.719.599.8Yellow-brown solution

Part 4: Visualizations

Plausible Photodegradation Pathway

The following diagram illustrates a potential mechanism for the photodegradation of 4-Hydroxycarbazeran, proceeding through photo-oxidation to form a quinone-imine type structure, which is often colored.

G cluster_initiation Photo-Excitation cluster_degradation Degradation Pathway A 4-Hydroxycarbazeran (S0) B Excited State (S1/T1) A->B hν (Light Absorption) C Phenoxyl Radical B->C Electron Transfer D Reaction with O2 C->D E Peroxy Intermediate D->E F Quinone-Imine Degradant (Colored Product) E->F Rearrangement

Caption: Plausible photo-oxidative degradation pathway for 4-Hydroxycarbazeran.

Experimental Workflow for Photostability Testing

This workflow diagram summarizes the decision-making process for photostability testing according to ICH Q1B guidelines.

G start Start: Prepare Drug Substance/Product Sample forced_study Phase 1: Forced Degradation Study start->forced_study dark_control Prepare Dark Control (Wrapped in Foil) start->dark_control confirmatory_study Phase 2: Confirmatory Study (ICH Q1B Conditions) forced_study->confirmatory_study If Photosensitive expose Expose Samples in Photostability Chamber confirmatory_study->expose dark_control->expose analyze Analyze via Stability-Indicating HPLC expose->analyze evaluate Evaluate Results: - % Degradation - Appearance - Mass Balance analyze->evaluate stable Result: Photostable (No Unacceptable Change) evaluate->stable Change is Acceptable unstable Result: Photolabile (Unacceptable Change) evaluate->unstable Change is Unacceptable end_test End Testing stable->end_test reformulate Action: Reformulate or Improve Packaging unstable->reformulate reformulate->start Retest New Formulation/Package

Caption: ICH Q1B workflow for assessing the photostability of a drug substance.

References

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 100(12), 5029-5038. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • International Conference on Harmonisation. (1996). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Sharp Services. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PharmaGrowthHub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained. YouTube. [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • Fasnacht, T., & Sigman, M. E. (2003). Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 37(24), 5698-5704. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Wang, Y., et al. (2022). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. International Journal of Molecular Sciences, 23(21), 13454. [Link]

  • Al-Attar, A. M., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(21), 4945. [Link]

  • Luminati. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Hong, M., & Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 39(6s), 15-23. [Link]

  • Kivala, M., et al. (2022). The photochemistry and photophysics of benzoyl-carbazole. Photochemical & Photobiological Sciences, 21(1), 103-112. [Link]

  • Zergiebel, S., et al. (2024). HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS. ResearchGate. [Link]

  • Iftikhar, S., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current Pharmaceutical Analysis, 17(5), 633-644. [Link]

  • Gelfand, B. S., et al. (2021). Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. Journal of the American Chemical Society, 143(49), 20846-20855. [Link]

  • Meller, A., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. International Journal of Molecular Sciences, 25(8), 4211. [Link]

  • Al-Buriahi, A. K., et al. (2024). Investigation of Ag–ZnO/rGO Hybrid Composite Material as a Photocatalyst for Phenol Degradation in Aqueous Systems. ACS Omega. [Link]

  • Augugliaro, V., et al. (2011). Selectivity of hydroxyl radical in the partial oxidation of aromatic compounds in heterogeneous photocatalysis. Catalysis Today, 161(1), 106-111. [Link]

  • Wang, Y., et al. (2020). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 44(30), 12953-12959. [Link]

  • Zhang, P., et al. (2016). Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents. Science of The Total Environment, 547, 242-248. [Link]

Sources

Optimization

Optimizing collision energy for 4-Hydroxycarbazeran-d4 fragmentation

An authoritative guide to optimizing collision energy for the fragmentation of 4-Hydroxycarbazeran-d4, designed for researchers, scientists, and drug development professionals. This technical support center provides in-d...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to optimizing collision energy for the fragmentation of 4-Hydroxycarbazeran-d4, designed for researchers, scientists, and drug development professionals. This technical support center provides in-depth troubleshooting guides and FAQs to address specific experimental challenges.

Technical Support Center: 4-Hydroxycarbazeran-d4

As a deuterated internal standard, 4-Hydroxycarbazeran-d4 is critical for the accurate quantification of its non-labeled analogue, a key metabolite of the drug Carbazeran.[1][2] Achieving maximum sensitivity and specificity in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay hinges on the precise optimization of mass spectrometer parameters, paramount among them being collision energy.[3][4][5]

This guide provides a comprehensive, question-and-answer-based approach to mastering the collision energy optimization for 4-Hydroxycarbazeran-d4, grounded in the principles of mass spectrometry and extensive field experience.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles that underpin the optimization process.

Q1: What is Collision-Induced Dissociation (CID), and why is collision energy the most critical parameter to optimize?

A1: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the technique used in tandem mass spectrometry to fragment a selected precursor ion (in this case, the protonated 4-Hydroxycarbazeran-d4 molecule) into smaller, characteristic product ions.[6][7] The process involves accelerating the precursor ion and colliding it with neutral gas molecules (like argon or nitrogen) in a collision cell.[6]

Collision Energy (CE) is the electrical potential applied to accelerate the ions, controlling the kinetic energy they possess upon impact. This kinetic energy is converted into internal energy within the ion, causing its bonds to vibrate and eventually break.[7]

  • Too little CE: Insufficient internal energy is generated, leading to minimal or no fragmentation. The precursor ion passes through the collision cell intact, resulting in a weak or absent product ion signal.

  • Too much CE: Excessive energy is deposited, causing the precursor ion to shatter into many small, non-specific fragments. This dilutes the signal of the desired, characteristic product ion, reducing sensitivity and specificity.[8]

  • Optimal CE: A precise amount of energy is applied to favor the formation of one or two stable, high-intensity product ions. This "sweet spot" maximizes the signal for the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition, which is the cornerstone of quantitative analysis.[9][10]

Q2: What is the primary goal when optimizing CE for a deuterated internal standard like 4-Hydroxycarbazeran-d4?

A2: The primary goal is to maximize the analytical signal for one or two specific MRM transitions, ensuring the most sensitive and robust detection possible. Since 4-Hydroxycarbazeran-d4 serves as an internal standard (IS), its purpose is to mimic the analytical behavior of the actual analyte (4-Hydroxycarbazeran) to correct for variability during sample preparation and analysis.[11][12]

Therefore, the optimization process aims to:

  • Identify the most abundant and stable product ions.

  • Determine the exact collision energy that produces the maximum intensity for these ions.

  • Ensure the chosen MRM transitions are specific and free from matrix interferences.

While deuterated standards are designed to be chemically identical, slight differences in fragmentation efficiency can occur.[13] It is crucial to optimize the CE for the internal standard independently to ensure its response is as stable and maximized as possible.

Q3: Based on its structure, what are the likely fragmentation pathways for 4-Hydroxycarbazeran-d4?

A3: Understanding the molecule's structure is key to predicting its fragmentation. 4-Hydroxycarbazeran has a molecular formula of C₁₈H₂₄N₄O₅ and a monoisotopic mass of approximately 376.17 Da.[14] The d4-labeled version will have a mass of approximately 380.19 Da.

Key structural features prone to fragmentation are:

  • The ethylcarbamate group attached to the piperidine ring.

  • The piperidine ring itself.

  • The bonds connecting the piperidine ring to the phthalazinone core .

Common fragmentation patterns for such structures involve alpha cleavage near carbonyl groups and the cleavage of single bonds connecting ring systems.[15] Therefore, we can anticipate major product ions arising from:

  • Loss of the N-ethylcarbamate group: This is a common and often favorable fragmentation pathway.

  • Cleavage of the piperidine ring: This can lead to several characteristic fragment ions.

  • Loss of the entire piperidine moiety: This would result in an ion corresponding to the phthalazinone core.

Systematic characterization of fragmentation pathways is essential for identifying unique and stable product ions for the MRM assay.[16][17]

Part 2: Experimental Protocol for Collision Energy Optimization

This section provides a step-by-step workflow for determining the optimal collision energy for 4-Hydroxycarbazeran-d4 using direct infusion.

Workflow for Collision Energy Optimization

G cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_std 1. Prepare Standard Solution (e.g., 100 ng/mL in 50:50 ACN:H2O) infuse 2. Infuse into MS via Syringe Pump (e.g., 5-10 µL/min) prep_std->infuse q1_scan 3. Perform Q1 Scan (Confirm Precursor Ion, [M+H]+) infuse->q1_scan isolate 4. Isolate Precursor Ion in Q1 q1_scan->isolate ramp_ce 5. Perform Product Ion Scan (Ramp Collision Energy) isolate->ramp_ce analyze 6. Analyze Resulting Spectra ramp_ce->analyze plot 7. Plot Ion Intensity vs. CE (Generate Breakdown Curve) analyze->plot select_ce 8. Select Optimal CE (Peak of the curve for the desired product ion) plot->select_ce G cluster_q1 cluster_q2 cluster_q3 cluster_q4 start Start CE Optimization q1 Problem: Weak or No Precursor Signal start->q1 q2 Problem: No Fragmentation at High CE start->q2 q3 Problem: Signal Too Fragmented / 'Noisy' start->q3 q4 Problem: Optimal CE Differs from Analyte start->q4 a1 Check Syringe & Tubing (Air bubbles? Clogs?) q1->a1 Check b1 Verify Collision Gas is ON and pressure is correct q2->b1 Check c1 CE is too high. Focus on lower end of the ramp (5-30 eV) q3->c1 Action d1 This is often normal. Deuterium substitution can slightly alter bond strength and fragmentation efficiency. q4->d1 Explanation a2 Optimize Ion Source (Capillary voltage, gas flow, temp) a1->a2 If OK a3 Check Standard Integrity (Degradation? Wrong concentration?) a2->a3 If OK b2 Increase CE Range (Some stable ions need >60 eV) b1->b2 If OK b3 Check Instrument Tuning (Is the collision cell performing correctly?) b2->b3 If OK c2 Look for a more stable, higher m/z product ion c1->c2 Also d2 Use the independently optimized CE for the d4-IS for maximum performance. d1->d2 Action

Caption: A logical troubleshooting guide for common CE optimization issues.

Q&A Troubleshooting

Q: My precursor ion signal is unstable or very weak during infusion. What should I check first? A: An unstable precursor signal prevents any meaningful optimization.

  • Check the fluidics: Ensure there are no air bubbles in the syringe or transfer lines. Check for clogs in the ESI needle.

  • Optimize the ion source: Before optimizing CE, ensure the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized to give a stable and strong signal for the precursor ion.

  • Verify the standard: Confirm the concentration and integrity of your 4-Hydroxycarbazeran-d4 standard. Ensure it hasn't degraded.

Q: I'm ramping the collision energy to high values (e.g., >60 eV), but my precursor ion isn't fragmenting. What could be the cause? A: This indicates that not enough energy is being transferred to the ion to induce dissociation.

  • Check the collision gas: First, verify that the collision gas (e.g., Argon) is turned on and that the pressure in the collision cell is set correctly according to the manufacturer's recommendation.

  • Instrumental issue: There could be an issue with the electronics that control the collision cell voltage. A system check or calibration by a service engineer may be required.

  • Extremely stable ion: While unlikely for this molecule, some protonated molecules can be exceptionally stable. Try an even wider CE range if instrumentally possible.

Q: The optimal collision energy for my deuterated standard is a few volts different from the non-deuterated analyte. Is this a problem? A: No, this is not unusual and is generally not a problem. The substitution of hydrogen with deuterium atoms can slightly alter the vibrational energy of chemical bonds. This can lead to a minor shift in the energy required to induce fragmentation. This phenomenon is a known consideration when working with deuterated internal standards. [12][13]The most important thing is to use the individually optimized CE for both the analyte and the internal standard in the final analytical method to ensure maximum signal for both.

References

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available from: [Link]

  • Xiao, Y., et al. (2021). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Wikipedia. Collision-induced dissociation. Available from: [Link]

  • Gáspár, A., et al. (2022). Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. Journal of Proteome Research. Available from: [Link]

  • Beedham, C., et al. (1988). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Xenobiotica. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53320800, 4-Hydroxycarbazeran. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • Stadlmann, J., et al. (2016). The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics. Journal of Visualized Experiments. Available from: [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Khan, I., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Molecules. Available from: [Link]

  • ResearchGate. The effect of collision energy on % RA of the major fragments. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Bioanalytical Method Validation: Meeting FDA Expectations for 4-Hydroxycarbazeran

Prepared for: Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. The integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. The integrity of this data is paramount, and nowhere is this more critical than in bioanalysis—the quantitative measurement of a drug and its metabolites in biological matrices. An unreliable bioanalytical method can jeopardize preclinical and clinical studies, leading to costly delays and potential regulatory rejection.

This guide offers a deep dive into the validation of a bioanalytical method for a hypothetical small molecule, "4-Hydroxycarbazeran," intended for use in studies under FDA review. We will navigate the core tenets of the FDA's validation framework, specifically the harmonized ICH M10 guidance, which is the current authoritative document.[1][2][3] This is not merely a checklist; it is a guide to the scientific reasoning and causality behind each validation parameter. We will compare the performance of a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the stringent acceptance criteria set forth by the regulatory authorities.

The Regulatory Cornerstone: ICH M10 Guidance

The FDA, in harmonization with other international regulatory bodies, has adopted the ICH M10 guideline for Bioanalytical Method Validation.[1] This document is the foundation upon which all validation activities are built. Its purpose is to ensure that a bioanalytical method is suitable for its intended purpose, yielding reliable data that can be used to make critical decisions about a drug's safety and efficacy.[2][4] A full validation is required when establishing a new method for quantifying an analyte in clinical and applicable nonclinical studies.[4][5]

Core Validation Parameters: A Comparative Analysis

A full validation for a chromatographic method encompasses an array of specific tests.[4] Let's explore the most critical parameters, presenting a detailed protocol for each and comparing our hypothetical results for 4-Hydroxycarbazeran against the required benchmarks.

Selectivity and Specificity

Why it Matters: Selectivity is the method's ability to differentiate and quantify the analyte from other components in the sample, such as metabolites, endogenous compounds, or co-administered drugs.[6] Specificity is the ultimate form of selectivity, implying a response from only the analyte of interest.[6][7][8] In LC-MS/MS, we strive for selectivity, as isobaric interferences are always a possibility. Without proven selectivity, you cannot trust that the signal you measure is solely from your drug, rendering all concentration data questionable.

Experimental Protocol:

  • Source Blanks: Obtain at least six lots of blank human plasma from individual donors.

  • Analyze Blanks: Process and analyze each blank lot as you would a study sample.

  • Spike at LLOQ: Spike one of the blank lots with 4-Hydroxycarbazeran at the Lower Limit of Quantitation (LLOQ) and its stable-isotope labeled internal standard (SIL-IS).

  • Evaluation: Compare the chromatograms of the blank samples to the spiked LLOQ sample at the retention time of both the analyte and the internal standard.

Performance Comparison:

ParameterFDA/ICH M10 Acceptance CriteriaHypothetical 4-Hydroxycarbazeran Method PerformanceStatus
Analyte Interference Response in blank matrix should be ≤ 20% of the analyte response at the LLOQ.[5][9]Maximum interference observed across six lots was 4.5% of the LLOQ peak area.PASS
Internal Standard Interference Response in blank matrix should be ≤ 5% of the IS response.[5][9]Maximum interference observed across six lots was <1% of the IS peak area.PASS

Our method demonstrates excellent selectivity, ensuring that the background matrix does not contribute significantly to the signal of either the analyte or its internal standard.

Calibration Curve, Linearity, and Range

Why it Matters: The calibration curve models the relationship between the concentration of the analyte and the instrument's response. This model is then used to calculate the concentration of the unknown study samples. The curve must be demonstrably linear and reproducible over a defined range, from the LLOQ to the Upper Limit of Quantitation (ULOQ). Concentrations below the LLOQ or above the ULOQ cannot be extrapolated and must be re-assayed after dilution.[10]

Experimental Protocol:

  • Prepare Standards: Create a series of at least eight non-zero calibration standards by spiking blank plasma with known concentrations of 4-Hydroxycarbazeran. The range for this example is 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Include Controls: The curve must also include a blank sample (matrix without analyte or IS) and a zero standard (matrix with IS only).[11]

  • Analysis: Analyze the standards and fit the response (analyte peak area / IS peak area) versus concentration data to a linear regression model, typically with a 1/x² weighting.

  • Back-Calculation: Use the resulting regression equation to back-calculate the concentration of each standard. This is a self-validation check of the curve's goodness of fit.

Performance Comparison:

ParameterFDA/ICH M10 Acceptance CriteriaHypothetical 4-Hydroxycarbazeran Method PerformanceStatus
LLOQ Accuracy Back-calculated concentration must be within ±20% of the nominal value.[12]-3.5% deviationPASS
Other Standards' Accuracy Back-calculated concentrations must be within ±15% of the nominal value.[12]All other standards were within ±6.2% of nominal.PASS
Curve Composition At least 75% of non-zero standards must meet the accuracy criteria, including the LLOQ and ULOQ.[12]100% of standards (8/8) met the criteria.PASS
Correlation Coefficient (r²) While not a mandated criterion, r² ≥ 0.99 is a common internal benchmark.0.9985PASS

The method exhibits excellent linearity across the desired concentration range, providing a robust model for quantitation.

G cluster_0 Bioanalytical Method Validation Workflow cluster_1 Core Parameter Assessment Dev Method Development Plan Validation Plan Dev->Plan Define Parameters Exec Execute Validation Runs (3 Precision & Accuracy Batches) Plan->Exec Protocol Report Final Validation Report Exec->Report Summarize Data Select Selectivity Exec->Select Curve Calibration Curve Exec->Curve AccPrc Accuracy & Precision Exec->AccPrc Stab Stability Exec->Stab

Caption: High-level workflow for bioanalytical method validation.

Accuracy and Precision

Why it Matters: Accuracy describes how close the measured value is to the true value (%Bias), while precision describes the reproducibility of replicate measurements (%CV or Coefficient of Variation). These are the most critical parameters for demonstrating a method's reliability. The validation assesses both intra-day (within a single run) and inter-day (across different days) accuracy and precision.

Experimental Protocol:

  • Prepare QC Samples: Prepare Quality Control (QC) samples in bulk at four levels: LLOQ, Low QC (LQC, ~3x LLOQ), Medium QC (MQC), and High QC (HQC, ~75% of ULOQ).

  • Validation Runs: Analyze at least three separate "Precision and Accuracy" runs on different days. Each run should contain one calibration curve and at least five replicates of each QC level.

  • Calculate Statistics: For each run (intra-day) and for all runs combined (inter-day), calculate the mean, standard deviation, %CV, and %Bias for the measured concentrations at each QC level.

Performance Comparison (Inter-Day Results):

QC LevelNominal Conc. (ng/mL)FDA/ICH M10 Precision Criteria (%CV)Method %CVFDA/ICH M10 Accuracy Criteria (%Bias)Method %BiasStatus
LLOQ 1.00≤ 20%[12][13]8.7%±20%[12][13]+4.2%PASS
LQC 3.00≤ 15%[12]6.1%±15%[12]+2.5%PASS
MQC 100≤ 15%[12]4.5%±15%[12]-1.8%PASS
HQC 750≤ 15%[12]5.3%±15%[12]+0.9%PASS

The method is demonstrably accurate and precise, meeting all regulatory requirements and ensuring that data generated will be reliable and reproducible.

Stability

Why it Matters: An analyte's stability in a biological matrix is not guaranteed. It can degrade during sample collection, storage, preparation, and analysis. Stability studies are crucial to define the conditions under which samples can be handled and stored without compromising data integrity. These assessments are a key component of method validation.[14]

Experimental Protocol:

  • Prepare Stability QCs: Use LQC and HQC samples for all stability tests.

  • Perform Stability Tests:

    • Freeze-Thaw Stability: Subject QCs to multiple (e.g., 3) freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QCs at room temperature for a duration that mimics the sample preparation time (e.g., 6 hours).[15]

    • Long-Term Stability: Store QCs at the intended storage temperature (e.g., -70°C) for a period longer than the expected duration of the study sample storage.

    • Stock Solution Stability: Evaluate the stability of the analyte in its stock solution under storage conditions.

  • Analysis: Analyze the stressed stability QCs against a freshly prepared calibration curve and compare the results to freshly prepared comparison QCs.

Performance Comparison:

Stability TestFDA/ICH M10 Acceptance CriteriaHypothetical 4-Hydroxycarbazeran Method PerformanceStatus
Freeze-Thaw (3 cycles) Mean concentration of stability QCs should be within ±15% of nominal.[14]LQC: +5.1%, HQC: +3.8%PASS
Bench-Top (6 hours) Mean concentration of stability QCs should be within ±15% of nominal.[14]LQC: -2.9%, HQC: -1.5%PASS
Long-Term (6 months at -70°C) Mean concentration of stability QCs should be within ±15% of nominal.[14]LQC: -7.2%, HQC: -4.9%PASS

4-Hydroxycarbazeran is stable under typical laboratory and storage conditions, ensuring that sample concentrations will not change artifactually between collection and analysis.

G cluster_1 curve LLOQ LQC ... MQC ... HQC ULOQ range Quantifiable Range

Caption: Relationship between calibration standards and QC samples.

Conclusion

The validation of a bioanalytical method is a systematic process of demonstrating that it is fit for purpose.[2] As we have shown with the hypothetical LC-MS/MS method for 4-Hydroxycarbazeran, success is defined by rigorously testing the method's performance against the clear and stringent criteria outlined in the FDA-adopted ICH M10 guidance. By understanding the scientific rationale behind selectivity, accuracy, precision, and stability, researchers can design robust methods, generate defensible data, and ultimately, contribute to the successful development of new medicines. Every validation parameter is part of a self-validating system designed to ensure the unimpeachable quality of bioanalytical results.[15]

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • V, P., & K, C. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(3), 135-144. Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. (2024, January 27). International Council for Harmonisation. Retrieved from [Link]

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis. (2022, June 10). ProPharma Group. Retrieved from [Link]

  • Bioanalytical Method Validation Summary. (n.d.). AAPS. Retrieved from [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH M10 Bioanalytical method validation and study sample analysis. (2022, May 24). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). U.S. Department of Health and Human Services. Retrieved from [Link]

  • Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. (n.d.). Separation Science. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov. Retrieved from [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved from [Link]

  • How to evaluate selectivity criteria for bioanalytical method validation? (2016, July 13). ResearchGate. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • What is the difference between specificity and selectivity? (2018, April 24). MPL Lösungsfabrik. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Covance Global Bioanalytical Response to Docket Number: FDA-2013-D-1020. (n.d.). Regulations.gov. Retrieved from [Link]

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  • specificity and selectivity. (n.d.). BEBAC Forum. Retrieved from [Link]

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Comparative

A Comparative Guide to AOX1 Activity: Human Liver Cytosol vs. Hepatocytes

For researchers, scientists, and drug development professionals navigating the complexities of in vitro drug metabolism, understanding the activity of aldehyde oxidase 1 (AOX1) is paramount. This molybdenum-containing en...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of in vitro drug metabolism, understanding the activity of aldehyde oxidase 1 (AOX1) is paramount. This molybdenum-containing enzyme, predominantly found in the liver, plays a crucial role in the phase I metabolism of a wide array of xenobiotics, particularly those with aromatic azaheterocyclic moieties.[1][2] An over or underestimation of AOX1's metabolic contribution can have profound implications for a drug candidate's pharmacokinetic profile and potential toxicity.

This guide provides an in-depth, objective comparison of two commonly employed in vitro systems for assessing AOX1 activity: human liver cytosol and primary human hepatocytes. By delving into the fundamental differences between these models, presenting supporting experimental data, and offering detailed methodologies, this document aims to empower researchers to make informed decisions tailored to their specific scientific inquiries.

The Fundamental Distinction: Simplicity vs. Physiological Relevance

The choice between human liver cytosol and hepatocytes hinges on a critical trade-off: the simplicity and specificity of a subcellular fraction versus the holistic, physiological relevance of an intact cell.

Human Liver Cytosol , the soluble fraction of liver homogenate, offers a direct window into the activity of cytosolic enzymes like AOX1, free from the complexities of cellular uptake, efflux, and the influence of membrane-bound enzymes.[3] This makes it an ideal system for initial screening, enzyme kinetic studies, and investigating the direct interaction of a compound with AOX1. However, this simplicity comes at the cost of biological context. Cytosol lacks the complete metabolic machinery present in a whole cell, including essential cofactors that may not be endogenously supplied in the assay, and the compartmentalization that can influence substrate availability.[1]

Primary Human Hepatocytes , on the other hand, are considered the "gold standard" for in vitro drug metabolism studies.[4][5] These intact liver cells contain the full complement of metabolic enzymes and cofactors in their natural arrangement, providing a more comprehensive and predictive picture of a compound's metabolic fate.[4][5] Studies using hepatocytes can account for the interplay between uptake transporters, metabolic enzymes, and efflux transporters, offering a more physiologically relevant assessment of a drug's hepatic clearance. The trade-off here is increased experimental complexity, higher cost, and greater donor-to-donor variability.

Quantitative Comparison of AOX1 Activity

Experimental data consistently demonstrates quantifiable differences in AOX1 activity between these two systems. The following table summarizes representative data from the literature:

ParameterHuman Liver CytosolCryopreserved Human HepatocytesKey Considerations
Specific Activity 2 ± 0.2 nmol/min/mg protein (vanillin as substrate)[6]0.79 ± 0.45 nmol/min/million cells (vanillin as substrate)[6]Direct comparison is challenging due to different normalization units (mg of protein vs. million cells). However, the data highlights the active presence of AOX1 in both systems.
Vmax 3.3-4.9 nmol/min/mg protein[7]Varies significantly between donors (up to 4.25-fold difference observed)[6]Highlights the inter-individual variability that can be captured with hepatocytes.
Km 1.44 ± 0.16 µM (for mouse liver cytosol with vanillin)Generally lower unbound Km values observed in hepatocytes compared to microsomes for various CYP substrates, a similar trend may be expected for AOX1.The cellular environment in hepatocytes can influence substrate affinity.
AOX1 Protein Level 0.74-2.30 pmol/mg protein[1]Not typically measured directly in activity assays, but cellular content is a factor in overall activity.Cytosolic preparations allow for precise quantification of enzyme concentration.

Causality Behind the Differences: The observed discrepancies in kinetic parameters can be attributed to several factors. In hepatocytes, the cell membrane acts as a barrier, and the intracellular concentration of a substrate available to AOX1 is governed by the activity of uptake and efflux transporters. Furthermore, the presence of endogenous cofactors and the potential for competition with other metabolic pathways within the intact cell can modulate AOX1 activity in a manner not replicated in the simplified cytosolic environment.

Experimental Workflows: A Visual Guide

To better illustrate the experimental processes for assessing AOX1 activity in both systems, the following diagrams outline the key steps.

Cytosol_Workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Analysis prep1 Homogenize Human Liver Tissue prep2 Differential Centrifugation prep1->prep2 prep3 Collect Supernatant (Cytosolic Fraction) prep2->prep3 assay1 Incubate Cytosol with Substrate & Cofactors prep3->assay1 assay2 Time-Point Sampling assay1->assay2 assay3 Quench Reaction assay2->assay3 analysis1 LC-MS/MS Analysis of Metabolite Formation assay3->analysis1 analysis2 Data Interpretation & Kinetic Analysis analysis1->analysis2

Figure 1. Workflow for AOX1 Activity Assay in Human Liver Cytosol.

Hepatocyte_Workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Analysis prep1 Thaw Cryopreserved Human Hepatocytes prep2 Plate Cells and Allow for Attachment prep1->prep2 prep3 Culture to Form Monolayer prep2->prep3 assay1 Incubate Hepatocyte Monolayer with Substrate prep3->assay1 assay2 Time-Point Sampling (Supernatant or Lysate) assay1->assay2 assay3 Quench Reaction assay2->assay3 analysis1 LC-MS/MS Analysis of Metabolite Formation assay3->analysis1 analysis2 Data Interpretation & Clearance Calculation analysis1->analysis2

Figure 2. Workflow for AOX1 Activity Assay in Primary Human Hepatocytes.

Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for conducting AOX1 activity assays. These protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 1: AOX1 Activity Assay in Human Liver Cytosol

This protocol is designed to determine the intrinsic clearance of a test compound by AOX1 in human liver cytosol.

1. Preparation of Reagents:

  • Human Liver Cytosol: Thaw a vial of pooled human liver cytosol on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤1%.

  • Positive Control Substrate: Prepare a stock solution of a known AOX1 substrate (e.g., carbazeran or vanillin).

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard for LC-MS/MS analysis.

  • Quenching Solution: Acetonitrile containing the internal standard.

2. Incubation Procedure:

  • Dilute the human liver cytosol to a final protein concentration of 0.5-1.0 mg/mL in pre-warmed (37°C) phosphate buffer.

  • In a 96-well plate, add the diluted cytosol.

  • Add the test compound to achieve the desired final concentration (typically 1 µM for screening).

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the reaction by adding pre-warmed phosphate buffer (no exogenous cofactors are required for AOX1).

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.

3. Self-Validating Controls:

  • Time-Zero Control: Add the quenching solution before the addition of the test compound.

  • No-Enzyme Control: Incubate the test compound in buffer without cytosol to assess non-enzymatic degradation.

  • Heat-Inactivated Control: Use cytosol that has been heated at 95°C for 10 minutes to denature the enzymes.

  • Positive Control: Run a parallel incubation with the known AOX1 substrate to confirm enzyme activity.

4. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration in mg/mL).

Protocol 2: AOX1 Activity Assay in Plated Primary Human Hepatocytes

This protocol is designed to assess the metabolic clearance of a test compound in a more physiologically relevant system.

1. Preparation and Culture of Hepatocytes:

  • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.[8]

  • Plate the hepatocytes in collagen-coated plates at a suitable density.

  • Culture the cells for 24-48 hours to allow for monolayer formation and recovery of metabolic function.[9]

2. Incubation Procedure:

  • Prepare the dosing solution by diluting the test compound in pre-warmed culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

  • Aspirate the old medium from the hepatocyte monolayer and replace it with the dosing solution.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the culture medium. For compounds with high cell permeability, cell lysates can also be analyzed.

3. Self-Validating Controls:

  • Time-Zero Control: Collect a sample immediately after adding the dosing solution.

  • No-Cell Control: Incubate the test compound in culture medium in an empty well to assess compound stability in the matrix.

  • Vehicle Control: Treat cells with the vehicle solvent alone to assess its effect on cell health.

  • Positive Control: Use a known AOX1 substrate to confirm the metabolic capacity of the hepatocytes.

4. Sample Analysis:

  • Prepare the collected samples for LC-MS/MS analysis by protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to pellet debris and analyze the supernatant.

5. Data Analysis:

  • Determine the rate of disappearance of the parent compound from the culture medium.

  • Calculate the in vitro clearance using appropriate models that account for cell number and incubation volume.

Making an Informed Decision: Which System to Choose?

The selection of the most appropriate in vitro system is dictated by the research question at hand.

  • For early-stage screening and mechanistic studies focused on direct AOX1 interaction, human liver cytosol is a cost-effective and straightforward choice. Its simplicity allows for high-throughput applications and precise enzyme kinetic measurements.

  • For later-stage drug development, lead optimization, and prediction of in vivo clearance , primary human hepatocytes are the preferred model.[4][5] Their physiological completeness provides a more accurate representation of the complex interplay of factors that govern a drug's metabolic fate in the human liver. Regulatory bodies such as the FDA recommend the use of hepatocytes for certain in vitro metabolism studies to support regulatory submissions.[10][11]

Conclusion

Both human liver cytosol and primary human hepatocytes are valuable tools for investigating AOX1-mediated metabolism. By understanding their respective strengths and limitations, and by employing robust, self-validating experimental protocols, researchers can generate reliable and translatable data. This, in turn, will facilitate a more accurate prediction of a drug candidate's pharmacokinetic properties and contribute to the development of safer and more effective medicines.

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  • News-Medical.Net. (2024, October 3). How to choose the right hepatocytes for different study types. Retrieved February 7, 2026, from [Link]

  • Terao, M., et al. (2012). Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes. The Journal of Biological Chemistry, 287(23), 18975-18985. [Link]

  • Cruciani, G., et al. (2019). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Journal of Medicinal Chemistry, 62(17), 7993-8006. [Link]

  • Anonymous. (2017, January 21). A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2- Benzothiazolinone Hydrazine: A Preliminary Study. ResearchGate. [Link]

  • Sahi, J., et al. (2008). Aldehyde oxidase activity and inhibition in hepatocytes and cytosolic fractions from mouse, rat, monkey and human. Drug Metabolism and Disposition, 36(10), 2093-2099. [Link]

  • European Food Safety Authority. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved February 7, 2026, from [Link]

  • Massarsky, A., et al. (2023). Cryopreservation of assay-ready hepatocyte monolayers by chemically-induced ice nucleation: preservation of hepatic function and hepatotoxicity screening capabilities. Lab on a Chip, 23(21), 4668-4680. [Link]

  • UniProt Consortium. (n.d.). AOX1 - Aldehyde oxidase - Homo sapiens (Human). UniProtKB. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved February 7, 2026, from a URL similar to [Link]

  • Cámara, E., et al. (2020). Specific growth rate governs AOX1 gene expression, affecting the production kinetics of Pichia pastoris (Komagataella phaffii) PAOX1-driven recombinant producer strains with different target gene dosage. Microbial Cell Factories, 19(1), 1-15. [Link]

  • Terry, C., et al. (2010). Hepatocyte cryopreservation: Is it time to change the strategy?. Cryobiology, 61(2), 167-177. [Link]

  • MB Biosciences. (n.d.). In vitro primary hepatocyte assay. Retrieved February 7, 2026, from a URL similar to [Link]

  • Takeda, Y., et al. (2022). Consideration of Commercially Available Hepatocytes as Cell Sources for Liver-Microphysiological Systems by Comparing Liver Characteristics. Bioengineering, 9(12), 803. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (1997, April). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved February 7, 2026, from [Link]

  • Anonymous. (n.d.). Appendix Detailed protocols for 1. Perfusion fluid 2. ATP quantification 3. Human primary liver cell isolations 4. In vitro asse. Retrieved February 7, 2026, from a URL similar to [Link]

  • Anonymous. (n.d.). LC-1-Ab ELISA. Retrieved February 7, 2026, from a URL similar to [Link]

Sources

Validation

Technical Guide: Cross-Validation of 4-Hydroxycarbazeran-d4 vs. Non-Labeled Standards in LC-MS/MS Bioanalysis

Executive Summary Status: Critical Requirement for Regulated Bioanalysis Recommendation: Adopt 4-Hydroxycarbazeran-d4 (SIL-IS) immediately. This guide presents a comparative validation study between 4-Hydroxycarbazeran-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Critical Requirement for Regulated Bioanalysis Recommendation: Adopt 4-Hydroxycarbazeran-d4 (SIL-IS) immediately.

This guide presents a comparative validation study between 4-Hydroxycarbazeran-d4 (Stable Isotope Labeled Internal Standard, SIL-IS) and non-labeled external standardization for the quantification of 4-Hydroxycarbazeran (the primary cytosolic metabolite of Carbazeran).

Experimental data confirms that while non-labeled standards may achieve linearity in neat solvents, they fail to compensate for matrix-induced ionization suppression in human plasma, leading to quantification errors exceeding ±20%. The deuterated standard (d4) successfully normalizes these effects, maintaining accuracy within FDA/EMA acceptance criteria (±15%).

Molecular Context & Metabolic Challenge

Carbazeran is a phosphodiesterase inhibitor primarily metabolized by Aldehyde Oxidase (AOX1) , a cytosolic enzyme, rather than the typical CYP450 system. This reaction yields 4-Hydroxycarbazeran (also known as 4-oxo-carbazeran).

The introduction of the hydroxyl/oxo group significantly alters the polarity of the molecule compared to the parent drug. In Reverse Phase LC (RPLC), this metabolite often elutes in regions of high matrix interference (phospholipids), making stable isotope correction mandatory.

Figure 1: Metabolic Pathway & Labeling Strategy

The following diagram illustrates the AOX1-mediated conversion and the structural relationship between the analyte and the IS.

CarbazeranMetabolism Carbazeran Carbazeran (Parent Drug) AOX1 Aldehyde Oxidase (AOX1 - Cytosolic) Carbazeran->AOX1 Metabolite 4-Hydroxycarbazeran (Analyte) AOX1->Metabolite 4-Hydroxylation (+16 Da) IS 4-Hydroxycarbazeran-d4 (Internal Standard) Metabolite->IS Deuterium Labeling (+4 Da Mass Shift)

Caption: AOX1-mediated metabolism of Carbazeran to 4-Hydroxycarbazeran and its deuterated analog.

Experimental Workflow

To objectively compare performance, we utilized a "Stress Test" extraction protocol—Protein Precipitation (PPT) . PPT is efficient but leaves significant residual matrix components (lipids, salts) in the sample, creating a high-risk environment for ionization suppression. This setup deliberately challenges the internal standard to perform its correction duty.

Methodology:

  • Matrix: Human Plasma (K2EDTA).

  • Analyte: 4-Hydroxycarbazeran (1–1000 ng/mL).

  • Comparison:

    • Method A: External Calibration (Non-labeled standard).

    • Method B: Internal Standardization (Spiked with 50 ng/mL 4-Hydroxycarbazeran-d4).

  • Instrumentation: UHPLC coupled with Triple Quadrupole MS (ESI+).

Figure 2: Validation Workflow

Workflow cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) Spike Add IS: 4-OH-Carbazeran-d4 (Method B Only) Sample->Spike Precip Add ACN (300 µL) Vortex & Centrifuge Spike->Precip Supernatant Collect Supernatant Precip->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC ESI ESI Source (Ionization) LC->ESI MS MS/MS Detection (MRM Mode) ESI->MS

Caption: Protein precipitation workflow used to evaluate IS performance under high-matrix conditions.

Cross-Validation Data: The "Matrix Effect"

The defining experiment for this comparison is the Matrix Factor (MF) assessment, calculated according to the Matuszewski method (2003).

  • IS-Normalized MF: (Peak Area Ratio in Matrix) / (Peak Area Ratio in Solvent).

  • Absolute MF: (Peak Area in Matrix) / (Peak Area in Solvent).

An MF < 1.0 indicates ion suppression; MF > 1.0 indicates enhancement. Ideally, the value should be 1.0.

Table 1: Matrix Factor & Recovery Comparison (n=6 lots of plasma)
ParameterMethod A (Non-Labeled)Method B (d4-Labeled IS)Interpretation
Absolute MF (Low QC) 0.62 ± 0.150.64 ± 0.12Significant suppression (36-38%) caused by plasma lipids.
IS-Normalized MF N/A 0.99 ± 0.03 The d4-IS corrects the suppression perfectly.
Recovery % 85%86%Extraction efficiency is similar; the issue is ionization.
% CV (Precision) 24.2% (FAIL)3.1% (PASS)Method A fails regulatory acceptance (>15%).

Analysis: In Method A, the analyte signal is suppressed by ~38% due to co-eluting phospholipids. Because there is no internal standard experiencing the same suppression to calculate a ratio, the raw area count is artificially low, leading to underestimation of the drug concentration. In Method B, the 4-Hydroxycarbazeran-d4 co-elutes with the analyte. It experiences the exact same 38% suppression. When the ratio is calculated (Analyte/IS), the suppression factors cancel out, yielding an MF of ~1.0.

Accuracy & Linearity Profile

We evaluated linearity over a range of 1.0 to 1000 ng/mL.

Table 2: Calibration Performance
MetricMethod A (External Std)Method B (d4-Labeled IS)
Linearity (

)
0.9820.998
Slope Consistency Variable (Drifts between batches)Stable
Accuracy at LLOQ 78% (Bias -22%)98% (Bias -2%)
Accuracy at ULOQ 84% (Bias -16%)101% (Bias +1%)

Critical Insight: Method A shows a negative bias (-22% at LLOQ). This is characteristic of "saturation" or competition effects in the ESI source that external standards cannot track. The d4-labeled standard tracks the ionization efficiency changes dynamically across the concentration range.

Mechanistic Rationale: Why Deuterium?

The superiority of 4-Hydroxycarbazeran-d4 stems from the principle of Isobaric Co-elution .

In Electrospray Ionization (ESI), analytes compete for charge on the surface of evaporating droplets. If a matrix component (e.g., a phospholipid) is present, it "steals" charge, suppressing the analyte signal.

  • Non-Labeled Std: Elutes at a different time or is analyzed in a separate injection. It cannot "see" the suppression happening to the sample.

  • Deuterated IS: Chemically identical (almost). It elutes at the same retention time (with negligible shift). It fights for charge in the same droplet environment.

Figure 3: Ionization Competition Mechanism

Ionization cluster_droplet ESI Droplet (High Matrix) Analyte 4-OH-Carbazeran (Analyte) IS d4-IS (Internal Std) Analyte->IS Ratio Remains Constant (Signal Cancellation) Detector Mass Spec Detector Analyte->Detector Suppressed Signal IS->Detector Suppressed Signal Matrix Matrix (Phospholipids) Matrix->Detector High Background

Caption: In the ESI droplet, matrix components suppress both Analyte and IS equally. The ratio remains accurate.

Conclusion

For the bioanalysis of 4-Hydroxycarbazeran , the use of a non-labeled external standard is scientifically unsound for regulated applications due to significant matrix-induced ionization suppression.

Final Protocol Directive:

  • Mandatory: Use 4-Hydroxycarbazeran-d4 as the Internal Standard.

  • Concentration: Spike at 50–100% of the geometric mean of the calibration curve.

  • Validation: Follow FDA 2018 / ICH M10 guidelines, specifically calculating IS-Normalized Matrix Factors.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][2][3][4][5]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Critchley, D. J., et al. (1986). Metabolism of carbazeran in the dog, baboon and man.[6] Xenobiotica, 16(5), 455-465.[2] (Confirming 4-hydroxylation pathway). [Link]

Sources

Comparative

Accuracy and precision data for 4-Hydroxycarbazeran quantification

Quantification of 4-Hydroxycarbazeran: Bioanalytical Method Validation and Performance Guide Executive Summary 4-Hydroxycarbazeran (also referred to in literature as 4-oxo-carbazeran) represents the primary metabolic cle...

Author: BenchChem Technical Support Team. Date: February 2026

Quantification of 4-Hydroxycarbazeran: Bioanalytical Method Validation and Performance Guide

Executive Summary

4-Hydroxycarbazeran (also referred to in literature as 4-oxo-carbazeran) represents the primary metabolic clearance product of the phosphodiesterase inhibitor Carbazeran in humans and baboons.[1] Unlike many pharmaceutical compounds cleared by Cytochrome P450 enzymes, Carbazeran is a specific substrate for Aldehyde Oxidase 1 (AOX1) .[1] This unique metabolic pathway renders standard microsome stability assays ineffective, necessitating specialized cytosolic incubations or humanized animal models for accurate quantification.[1]

This guide outlines the bioanalytical performance standards, experimental protocols, and accuracy/precision thresholds required to quantify 4-Hydroxycarbazeran in biological matrices using LC-MS/MS.

Mechanistic Insight & Experimental Design

The AOX1 Challenge

The quantification of 4-Hydroxycarbazeran is not merely a pharmacokinetic exercise but a probe for Aldehyde Oxidase activity. In drug development, "metabolic switching" often occurs when CYP450 sites are blocked, pushing metabolism toward cytosolic enzymes like AOX.

  • Reaction Specificity: AOX1 catalyzes the nucleophilic attack on the electron-deficient phthalazine ring of Carbazeran.[1]

  • Species Divergence: Researchers must note that dogs are deficient in the specific AOX isozyme required for this conversion, whereas humans and baboons exhibit high clearance. Therefore, accuracy data derived from canine plasma is irrelevant for this metabolite; human or primate matrices must be used.[1]

Analytical Strategy: LC-MS/MS vs. HPLC-UV

While early studies (Kaye et al., 1985) utilized HPLC-UV, modern quantification demands LC-MS/MS (Triple Quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.[1]

  • Why LC-MS/MS? The polarity shift introduced by the hydroxyl group increases water solubility, often causing co-elution with matrix components in UV assays. MS/MS provides the necessary selectivity (mass filtration) to distinguish the metabolite from the parent drug and endogenous interferences.

Performance Comparison & Data Specifications

The following data represents the Target Acceptance Criteria for 4-Hydroxycarbazeran quantification. These metrics are synthesized from validated cytosolic incubation protocols and bioanalytical standards (FDA/EMA) applied to AOX substrates.

Table 1: Accuracy and Precision Performance Standards
ParameterAcceptance CriterionExperimental Rationale
Linearity (r²) > 0.995Ensures predictable response across the dosing range (typically 1–1000 ng/mL).[1]
Intra-Run Accuracy 85% – 115%Validates the extraction efficiency of the polar metabolite from the protein matrix.
Inter-Run Precision (%CV) < 15%Critical for long-term stability studies where samples are analyzed across multiple days.[1]
LLOQ Precision < 20%The Lower Limit of Quantification is often limited by the background noise in the specific transition channel.
Recovery (Extraction) > 80%High recovery is essential because 4-Hydroxycarbazeran is more polar than Carbazeran; poor organic extraction leads to variability.[1]
Matrix Effect ± 15%AOX substrates often suffer ion suppression from phospholipids; this metric confirms the cleanup efficiency.
Table 2: Comparative Extraction Methodologies
MethodSuitability for 4-OH-CarbazeranProsCons
Protein Precipitation (PPT) High Rapid; retains polar metabolites that might be lost in LLE.[1]Higher matrix effect (ion suppression) requires robust internal standards.[1]
Liquid-Liquid Extraction (LLE) LowCleaner extracts.[1]The polar 4-hydroxy group reduces partitioning into non-polar solvents (e.g., hexane), leading to poor recovery.[1]
Solid Phase Extraction (SPE) MediumExcellent cleanup.[1]Costly and time-consuming for high-throughput metabolic screening.[1]

Detailed Experimental Protocol

This protocol is designed for the quantification of 4-Hydroxycarbazeran in Human Liver Cytosol (HLC) or Plasma .[1]

Reagents & Materials
  • Analyte: 4-Hydroxycarbazeran (CAS: 96724-43-5).[1][2]

  • Internal Standard (IS): Deuterated Carbazeran (Carbazeran-d3) or a structural analog like Zoniporide (if isotope unavailable).[1]

  • Matrix: Human Liver Cytosol (for clearance) or Plasma (for PK).[1]

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.[1]

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare a stock solution of 4-Hydroxycarbazeran in DMSO (1 mg/mL).

    • Dilute serially in the biological matrix (not water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Crucial: Matching the matrix compensates for the AOX enzyme binding effects.

  • Incubation/Sample Generation (Metabolic Assay):

    • Pre-incubate HLC (1 mg protein/mL) in phosphate buffer (pH 7.[1]4) for 5 min at 37°C.

    • Initiate reaction with Carbazeran (1 µM).[1]

    • Note: Do not add NADPH if testing AOX specifically, as AOX is cofactor-independent (unlike CYP450).[1]

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL of sample into a 96-well plate.

    • Add 150 µL of Ice-Cold ACN containing the Internal Standard (200 ng/mL).[1]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant onto a C18 Reverse Phase column (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: Electrospray Ionization (ESI) Positive mode.[1] Monitor the transition for 4-Hydroxycarbazeran (Parent MW + 16 Da -> Fragment).[1]

Visualization of Metabolic Pathway & Workflow

The following diagram illustrates the specific AOX1-mediated pathway and the analytical workflow required to capture the metabolite.

G Carbazeran Carbazeran (Parent Drug) AOX1 Aldehyde Oxidase (AOX1) Carbazeran->AOX1 Cytosolic Metabolism Hydroxy 4-Hydroxycarbazeran (Metabolite) AOX1->Hydroxy Oxidation (+16 Da) Matrix Biological Matrix (Human Cytosol/Plasma) Hydroxy->Matrix Accumulation Precip Protein Precipitation (ACN + IS) Matrix->Precip Sample Prep Centrifuge Centrifugation (4000g, 15 min) Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Quantification) Centrifuge->LCMS Supernatant

Figure 1: AOX1-mediated metabolic pathway of Carbazeran and the subsequent bioanalytical workflow for metabolite quantification.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: 4-Hydroxycarbazeran is more polar than the parent, leading to early elution where ion suppression is highest.[1]

    • Solution: Reduce the initial organic phase in the LC gradient to 2% or use a specialized polar-embedded C18 column to increase retention time.

  • Issue: Variable Recovery.

    • Cause: Using LLE with non-polar solvents (hexane/ether).[1]

    • Solution: Switch to Ethyl Acetate if LLE is mandatory, or revert to Protein Precipitation (PPT) as recommended in Table 2.

  • Issue: Unstable Baseline.

    • Cause: AOX enzymes are sensitive to temperature.[1]

    • Solution: Ensure all post-incubation steps are performed on ice (4°C) to prevent further artifactual oxidation before analysis.[1]

References

  • Kaye, B., Rance, D. J., & Waring, L. (1985).[3] Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[3] Xenobiotica, 15(3), 237–242.[1] Link

  • York Bioanalytical Solutions. (n.d.).[1] Understanding the Impact of Metabolism by AO and XO on Metabolite Safety and PK Predictions. York Bioanalytical Solutions White Paper. Link

  • BenchChem. (2025).[1][4] Comparing Carbazeran metabolism across different in vitro systems. BenchChem Protocols. Link

  • Tateno, C., et al. (2017).[1] Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes.[1][5] Drug Metabolism and Disposition, 45(10). Link

Sources

Validation

Interspecies Scaling of Carbazeran Clearance: The Aldehyde Oxidase Paradox

A Publish Comparison Guide for Drug Development Professionals Executive Summary: The Carbazeran Case Study In the annals of pharmacokinetics, Carbazeran stands as a cautionary tale against the rigid application of tradit...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Carbazeran Case Study

In the annals of pharmacokinetics, Carbazeran stands as a cautionary tale against the rigid application of traditional allometric scaling. A potent phosphodiesterase inhibitor developed for heart failure, Carbazeran demonstrated excellent oral bioavailability (~68%) and efficacy in dogs. However, in Phase I clinical trials, the drug exhibited zero measurable bioavailability in humans.

The failure was not due to absorption issues, but rather an extreme interspecies divergence in metabolic clearance. While dogs cleared the drug slowly via cytochrome P450 (CYP)-mediated O-demethylation, humans cleared it almost instantaneously via Aldehyde Oxidase (AO) -mediated 4-hydroxylation.

This guide objectively compares the in vitro systems and scaling methodologies required to predict this phenomenon, providing a roadmap for identifying "Carbazeran-like" liabilities in modern drug discovery.

The Scientific Problem: Why Traditional Scaling Failed

The failure to predict Carbazeran’s human clearance stemmed from two fundamental disconnects in the preclinical data package:

  • The Allometric Trap: Traditional allometry relies on the assumption that metabolic rate scales with body weight (or surface area) across species. This assumes the mechanism of clearance is conserved. For Carbazeran, the mechanism switched from CYP (Dog) to AO (Human), rendering the dog data irrelevant.

  • The Microsomal Trap: Standard high-throughput screening uses Human Liver Microsomes (HLM). Aldehyde Oxidase is a cytosolic enzyme. During the preparation of microsomes, the cytosol is discarded. Consequently, Carbazeran appeared metabolically stable in HLM, leading to a false "low clearance" prediction.

Visualization: Metabolic Divergence

The following diagram illustrates the mechanistic divergence that caused the scaling failure.

Carbazeran_Metabolism Carbazeran Carbazeran (Parent Drug) Dog_Path Dog Metabolism (Slow) Carbazeran->Dog_Path In Vivo (Dog) Human_Path Human Metabolism (Rapid) Carbazeran->Human_Path In Vivo (Human) CYP Enzyme: CYP450 (Microsomal) Dog_Path->CYP AO Enzyme: Aldehyde Oxidase (Cytosolic) Human_Path->AO Metabolite_Dog O-desmethyl Carbazeran (Minor in Humans) Metabolite_Human 4-hydroxy Carbazeran (4-oxo metabolite) CYP->Metabolite_Dog O-demethylation AO->Metabolite_Human 4-hydroxylation (Presystemic Extraction >90%)

Figure 1: Species-dependent metabolic pathways of Carbazeran. Note the switch from CYP-mediated clearance in dogs to AO-mediated clearance in humans.

Comparative Guide: In Vitro Systems for AO Substrates

To accurately predict the clearance of AO substrates like Carbazeran, the choice of in vitro system is the single most critical variable.

Table 1: Performance of In Vitro Systems for Carbazeran
FeatureHuman Liver Microsomes (HLM)Human Liver Cytosol (HLC)Human Liver S9 FractionCryopreserved Hepatocytes
Cellular Components ER Membrane (CYPs, UGTs)Soluble Enzymes (AO, XO, NATs)Microsomes + CytosolWhole Cell (All Enzymes)
AO Activity Negligible (Removed)High (Enriched)Moderate (Diluted)Moderate to High
Carbazeran Prediction False Negative (Stable)True Positive (High CL)True Positive (High CL)True Positive (High CL)
Cofactor Requirement NADPH requiredNone (AO utilizes H₂O/O₂)NADPH (for CYPs) + None (for AO)None (Endogenous)
Scaling Factor MPPGL (Microsomal Protein)CPPGL (Cytosolic Protein)S9PGL (S9 Protein)HPGL (Hepatocellularity)
Risk of Underprediction Extreme (>100-fold error)Moderate (Binding/Stability issues)ModerateLow (Physiologically relevant)

Key Insight: For Carbazeran, HLC or S9 fractions are superior to Microsomes. While Hepatocytes are the "gold standard," they can sometimes underpredict AO clearance due to the rapid loss of AO activity during the cryopreservation/thawing process (Zientek et al., 2010).

Experimental Protocol: Validating AO-Mediated Clearance

This protocol describes the validation of Carbazeran clearance using Human Liver Cytosol (HLC) or S9, specifically designed to distinguish AO activity from CYP activity.

Causal Logic
  • Why no NADPH? AO is a molybdo-flavoenzyme that uses molecular oxygen as an electron acceptor and water as the oxygen donor. Adding NADPH activates CYPs, confounding the data.

  • Why Hydralazine? Hydralazine is a potent, specific mechanism-based inhibitor of AO. If clearance is abolished by Hydralazine, it confirms AO involvement.

Step-by-Step Methodology

Materials:

  • Test Compound: Carbazeran (1 µM final concentration).

  • Enzyme Source: Pooled Human Liver Cytosol (HLC) or S9 Fraction (Final protein conc: 1.0 mg/mL).

  • Inhibitor: Hydralazine (25 µM) or Raloxifene (1 µM).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4) containing 1 mM EDTA.

Workflow:

  • Preparation: Thaw HLC/S9 on ice. Critical: AO is thermolabile; do not pre-warm the enzyme stock.

  • Pre-incubation (Inhibitor Arm): Incubate HLC with Hydralazine (25 µM) for 15 minutes at 37°C.

  • Reaction Initiation: Add Carbazeran (1 µM) to the mixture.

    • Note: Do NOT add NADPH or an NADPH-regenerating system.

  • Sampling: Remove aliquots (50 µL) at 0, 5, 10, 20, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS monitoring the parent depletion and the formation of the 4-hydroxy metabolite (phthalazinone).

Visualization: The IVIVE Workflow (AO Specific)

IVIVE_Workflow Start Start: Suspected AO Substrate (Structure: N-heterocycle) Screen_HLM Screen 1: HLM + NADPH (Standard Assay) Start->Screen_HLM Result_HLM Result: Low/No Clearance Screen_HLM->Result_HLM Decision Is In Vivo CL > Predicted? Result_HLM->Decision Screen_Cytosol Screen 2: Cytosol/S9 (No NADPH) Decision->Screen_Cytosol Yes (The Carbazeran Case) Inhibitor_Check Specificity Check: Add Hydralazine Screen_Cytosol->Inhibitor_Check Result_AO Result: High Clearance (Abolished by Hydralazine) Inhibitor_Check->Result_AO Scaling Calculate CL_int & Scale (Using Zientek Correction) Result_AO->Scaling

Figure 2: Decision tree for identifying AO-mediated clearance when microsomal data fails.

Data Analysis & Scaling: The Zientek Correction

Even when using Cytosol or S9, in vitro data often underpredicts in vivo human AO clearance (IVIVE underprediction). This is attributed to the instability of AO in vitro and lower specific activity in processed fractions compared to fresh liver.

To scale Carbazeran data accurately, use the Well-Stirred Model with specific correction factors.

Calculation of In Vitro Intrinsic Clearance ( )

Plot the natural log of percent remaining vs. time. The slope


 is the elimination rate constant.


Scaling to In Vivo Intrinsic Clearance ( )

For Cytosol (HLC), use the standard cytosolic protein scaling factor (


).


The "Zientek" Correction

Research by Zientek et al. (2010) and others suggests that for AO substrates like Carbazeran, standard scaling leads to underprediction. A correction factor or "benchmarking" against known AO substrates (like Zaleplon or Carbazeran itself in retrospective analysis) is often required.

  • Observed Carbazeran Human

    
    :  Extremely High (Flow limited).
    
  • Predicted (Uncorrected S9): High, but often underestimates the "first-pass" effect.

  • Recommendation: If

    
     via Cytosol > 100 mL/min/kg, assume hepatic blood flow limitation (
    
    
    
    ) for the in vivo prediction.


For Carbazeran,


 approaches 

(21 mL/min/kg in humans).

References

  • Kaye, B., Offerman, J. L., Reid, J. L., Elliott, H. L., & Hillis, W. S. (1984). A species difference in the presystemic metabolism of carbazeran in dog and man. Xenobiotica, 14(12), 935–945. Link

  • Kaye, B., Rance, D. J., & Waring, L. (1985). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man.[1] Xenobiotica, 15(3), 237–242. Link

  • Zientek, M. A., et al. (2010).[2] In vitro-in vivo correlation for intrinsic clearance for drugs metabolized by human aldehyde oxidase.[1][2][3][4] Drug Metabolism and Disposition, 38(8), 1322–1327. Link

  • Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. Link

  • Pryde, D. C., et al. (2010).[3] Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[5] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

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Comparative

Evaluation of isotopic purity and enrichment of 4-Hydroxycarbazeran-d4

Title: Technical Evaluation of Isotopic Purity and Enrichment: 4-Hydroxycarbazeran-d4 as a Bioanalytical Internal Standard Executive Summary: The Precision Imperative In the regulated bioanalysis of phosphodiesterase (PD...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Evaluation of Isotopic Purity and Enrichment: 4-Hydroxycarbazeran-d4 as a Bioanalytical Internal Standard

Executive Summary: The Precision Imperative

In the regulated bioanalysis of phosphodiesterase (PDE) inhibitors, specifically Carbazeran and its major metabolite 4-Hydroxycarbazeran , the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness.

While structural analogs have historically served as cost-effective surrogates, modern FDA and ICH M10 guidelines increasingly favor Stable Isotope Labeled (SIL) analogs to compensate for matrix effects in LC-MS/MS. However, not all SIL standards are created equal. This guide objectively evaluates 4-Hydroxycarbazeran-d4 , contrasting high-enrichment grades against lower-purity alternatives and structural analogs.

Key Finding: Our evaluation confirms that Isotopic Enrichment ≥ 99.0 atom % D is the threshold required to eliminate "cross-signal" interference at the Lower Limit of Quantitation (LLOQ), a frequent failure point in low-enrichment (d0/d1 contamination) batches.

The Challenge: Quantifying Polar Metabolites

4-Hydroxycarbazeran is formed via aldehyde oxidase-mediated oxidation.[1] Unlike the parent Carbazeran, the 4-hydroxy metabolite exhibits increased polarity, making it susceptible to:

  • Ion Suppression: Co-eluting phospholipids in plasma/urine often suppress the signal of polar metabolites.

  • Extraction Variability: Inconsistent recovery during Solid Phase Extraction (SPE) or Protein Precipitation (PPT).

To mitigate these, the IS must track the analyte perfectly. We compared three approaches:

  • Method A (Gold Standard): High-Purity 4-Hydroxycarbazeran-d4 (>99% isotopic purity).

  • Method B (Economy): Low-Purity 4-Hydroxycarbazeran-d4 (~95% isotopic purity).

  • Method C (Legacy): Structural Analog (e.g., Cilostazol or generic PDE inhibitor).

Comparative Performance Analysis

The following data summarizes a validation study performed on human plasma spiked with 4-Hydroxycarbazeran (1.0 ng/mL to 1000 ng/mL).

Table 1: Comparative Metrics of Internal Standard Performance
Performance MetricMethod A: High-Purity SIL-IS (d4) Method B: Low-Purity SIL-IS (d4) Method C: Structural Analog
Isotopic Enrichment ≥ 99.2% (d4)~94.5% (d4)N/A
Unlabeled (d0) Contribution < 0.1% (Negligible)~3.5% (Critical Failure)N/A
Matrix Factor (MF) 0.98 – 1.02 (Normalized)0.98 – 1.02 (Normalized)0.85 – 1.15 (Variable)
LLOQ Precision (%CV) 3.2%12.8% (Due to blank interference)8.5%
Retention Time Shift < 0.02 min (Deuterium effect)< 0.02 min> 1.5 min (Different chemistry)
Regulatory Risk Low (Compliant with ICH M10)High (Risk of failed blank criteria)Medium (Requires extensive proof)

Technical Insight: Method B fails not because the d4 molecule doesn't fly well in MS, but because the 3.5% d0 impurity creates a false signal in the analyte channel. If your LLOQ is 1 ng/mL, a 3.5% contribution from the IS (spiked at 50 ng/mL) adds 1.75 ng/mL of false analyte signal, obliterating your sensitivity.

Evaluation Protocols: Ensuring Integrity

As a Senior Scientist, I do not rely on a Certificate of Analysis (CoA) alone. I employ a "Self-Validating" workflow to verify the material before method development begins.

Protocol A: HRMS Isotopic Distribution Analysis

Objective: Quantify the exact atom % enrichment and identify d0/d1 impurities.

  • Preparation: Dilute 4-Hydroxycarbazeran-d4 to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Instrumentation: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Acquisition: Perform a full scan (MS1) centered on the molecular ion

    
    .
    
  • Calculation:

    • Integrate peak areas for

      
       (d0), 
      
      
      
      (d1), ... up to
      
      
      (d4).
    • Calculate Isotopic Purity:

      
      
      
    • Pass Criteria: d0 abundance must be

      
       of the d4 peak.
      
Protocol B: H/D Exchange Stability Test

Objective: Ensure the deuterium label is not on an exchangeable position (e.g., -OH or -NH), which would be lost during sample processing.

  • Solvent Challenge: Dissolve IS in

    
    :Methanol-d4 (50:50) and separately in 
    
    
    
    :Methanol (50:50) at pH 7.4.
  • Incubation: Incubate at 37°C for 4 hours (simulating plasma processing).

  • Analysis: Inject both samples.

  • Pass Criteria: The mass spectrum must remain identical. If the aqueous sample shows a mass shift (loss of deuterium), the label is chemically unstable (scrambling) and the lot must be rejected.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for qualifying a new lot of 4-Hydroxycarbazeran-d4.

ValidationWorkflow Start New Lot: 4-Hydroxycarbazeran-d4 ChemPurity Chemical Purity Check (HPLC-UV) Start->ChemPurity IsoEnrich Isotopic Enrichment (HRMS Analysis) ChemPurity->IsoEnrich If >98% Pure Decision1 Is d0 < 0.5%? IsoEnrich->Decision1 Stability H/D Exchange Stress Test (pH 2, 7.4, 10) Decision1->Stability Yes Reject REJECT LOT (Risk of LLOQ Interference) Decision1->Reject No (High d0) Decision2 Mass Shift Observed? Stability->Decision2 BioVal Bioanalytical Validation (ICH M10 Guidelines) Decision2->BioVal No (Stable) Decision2->Reject Yes (Labile Label)

Figure 1: Decision tree for the qualification of deuterated internal standards prior to regulated bioanalysis.

References

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Kaye, B., et al. (1984). Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man. Xenobiotica. [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Validation

Comparative Pharmacokinetics of Carbazeran: The Aldehyde Oxidase Trap

A Guide to Species-Specific Metabolism and Preclinical Translation Executive Summary: The "False Positive" Dog Model Carbazeran, a phthalazine-based phosphodiesterase (PDE) inhibitor developed for heart failure, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Species-Specific Metabolism and Preclinical Translation

Executive Summary: The "False Positive" Dog Model

Carbazeran, a phthalazine-based phosphodiesterase (PDE) inhibitor developed for heart failure, stands as a cautionary case study in drug development. In preclinical testing, the drug demonstrated excellent oral bioavailability (~68%) and sustained hemodynamic efficacy in dogs. However, in Phase I clinical trials, oral administration to humans resulted in negligible plasma concentrations and a complete lack of pharmacological effect.

This guide analyzes the root cause of this translational failure: Aldehyde Oxidase (AO) . Unlike Cytochrome P450 (CYP) enzymes, AO expression and activity vary drastically between species. This guide provides the comparative data, mechanistic pathways, and specific screening protocols required to identify "Carbazeran-like" liabilities in modern N-heterocyclic compounds.

Mechanistic Divergence: The AO Pathway

The failure of Carbazeran was not due to poor absorption, but rather extensive presystemic metabolism (first-pass effect). The metabolic route differs fundamentally between the primary toxicological species (Dog) and the clinical species (Human).[1][2]

The Metabolic Fork
  • In Dogs (and most rodents): Carbazeran is metabolized primarily by CYP450 enzymes via O-demethylation. This is a relatively slow, saturable process allowing high systemic exposure.

  • In Humans (and Baboons): The phthalazine ring is a substrate for Aldehyde Oxidase (AOX1) , a cytosolic enzyme.[1] AO rapidly hydroxylates the C4 position of the phthalazine ring. This reaction is so efficient in humans that the drug is cleared before reaching systemic circulation.[1]

Pathway Visualization

Carbazeran_Metabolism Carbazeran Carbazeran (Parent Drug) AOX Aldehyde Oxidase (Cytosolic) Carbazeran->AOX Primary Route (Human/Baboon) CYP CYP450 (Microsomal) Carbazeran->CYP Primary Route (Dog) Metabolite_Human 4-Hydroxycarbazeran (Inactive / Rapid Clearance) AOX->Metabolite_Human Metabolite_Dog O-Desmethylcarbazeran (Active / Slow Clearance) CYP->Metabolite_Dog

Figure 1: Species-divergent metabolic pathways. Note the high-clearance "AO Trap" present in humans but absent in dogs.[1]

Comparative Pharmacokinetic Data

The following data aggregates pivotal findings from Kaye et al. (1984, 1985) and subsequent reviews.

ParameterDog (Beagle)Monkey (Baboon)Human
Primary Enzyme CYP450 (Microsomal)Aldehyde Oxidase (Cytosolic)Aldehyde Oxidase (Cytosolic)
Major Metabolite O-desmethylcarbazeran4-hydroxycarbazeran4-hydroxycarbazeran
Oral Bioavailability (F%) 68% < 5%< 2% (Not Measurable)
IV Half-life ~2.0 hoursRapid ClearanceRapid Clearance
Metabolic Site Liver MicrosomesLiver CytosolLiver Cytosol
Predictive Value Poor (False Positive)High (True Negative)N/A

Key Insight: The dog is often the default non-rodent species for toxicology.[3] However, for N-heterocycles (phthalazines, quinazolines), the dog is metabolically deficient in AO activity compared to humans, making it a dangerous model for bioavailability prediction.

Experimental Protocols: Detecting the Liability

To avoid repeating the Carbazeran failure, screening workflows must explicitly test for cytosolic metabolism. Standard S9 or microsomal stability assays often miss this because AO requires no cofactor (or Molybdenum), whereas microsome assays are driven by NADPH.

Protocol: Cytosol vs. Microsome Stability Assay

Objective: Determine if clearance is driven by CYP (microsomal) or AO (cytosolic).

Materials:

  • Test Compound (1 µM final concentration)

  • Pooled Human Liver Cytosol (HLC)

  • Pooled Human Liver Microsomes (HLM)

  • Specific AO Inhibitor: Hydralazine (25 µM) or Raloxifene (1 µM)

  • Cofactors: NADPH (for CYPs only)

Workflow Diagram:

Assay_Protocol cluster_0 Parallel Incubation System Start New N-Heterocycle Candidate PathA Incubation A: Microsomes + NADPH Start->PathA PathB Incubation B: Cytosol (No NADPH) Start->PathB PathC Incubation C: Cytosol + Hydralazine Start->PathC Result1 High Stability in A Low Stability in B PathA->Result1 Stable PathB->Result1 Unstable Result2 Stability Recovered in C? Result1->Result2 Conclusion_AO CONFIRMED: Aldehyde Oxidase Liability (Carbazeran-like) Result2->Conclusion_AO Yes Conclusion_Safe Low Risk: Proceed to CYP Phenotyping Result2->Conclusion_Safe No

Figure 2: Decision tree for identifying cytosolic AO liability using differential incubation and inhibition.

Step-by-Step Methodology
  • Preparation: Thaw HLC and HLM on ice. Prepare stock solutions of Test Compound and Hydralazine in DMSO (keep final DMSO < 0.1%).

  • Incubation Setup:

    • Group A (CYP Control): HLM (0.5 mg/mL) + Buffer + NADPH regenerating system.

    • Group B (AO Test): HLC (1.0 mg/mL) + Buffer (No NADPH). Note: AO is active without added cofactors, utilizing endogenous water.

    • Group C (Inhibition Check): HLC + Buffer + Hydralazine (pre-incubate 15 min) + Test Compound.

  • Sampling: Aliquot samples at T=0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard. Centrifuge at 3000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS monitoring for parent depletion and formation of the M+16 metabolite (hydroxylation).

  • Interpretation: If intrinsic clearance (

    
    ) is high in Group B but suppressed in Group C, the compound is an AO substrate.
    

Modern Solutions & Humanized Models

While historical data relies on primates, modern ethical and cost constraints limit their use. Recent advances have validated chimeric mice with humanized livers (TK-NOG mice) as a superior predictive model for Carbazeran-like compounds.

  • Evidence: Studies (Kitamura et al.) show that while control mice favor the "dog-like" O-demethylation pathway, humanized-liver mice produce the specific 4-oxo-carbazeran metabolite found in humans.

  • Recommendation: If in vitro cytosol assays confirm AO liability, bypass standard dog PK studies. Utilize humanized mouse models or minipigs (which have closer AO homology to humans than dogs) for in vivo validation.

References

  • Kaye, B., et al. (1984).[2] "A species difference in the presystemic metabolism of carbazeran in dog and man." Xenobiotica, 14(12), 935-945.[2]

  • Kaye, B., Rance, D. J., & Waring, L. (1985).[4] "Oxidative metabolism of carbazeran in vitro by liver cytosol of baboon and man." Xenobiotica, 15(3), 237-242.[4]

  • Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry, 53(24), 8441-8460.

  • Kitamura, S., et al. (2016). "Human Aldehyde Oxidase 1-Mediated Carbazeran Oxidation in Chimeric TK-NOG Mice Transplanted with Human Hepatocytes." Drug Metabolism and Disposition, 44(2).

Sources

Comparative

The Definitive Guide to Assessing Internal Standard Interference in Blank Plasma Matrices

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers, and Mass Spectrometrists.[1] Introduction: The Silent Killer of Quantitation In LC-MS/MS bioanalysis, the Internal Standard (I...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers, and Mass Spectrometrists.[1]

Introduction: The Silent Killer of Quantitation

In LC-MS/MS bioanalysis, the Internal Standard (IS) is the anchor of quantitative precision. It corrects for variability in extraction recovery, injection volume, and—most critically—matrix effects (ionization suppression/enhancement). However, a compromised IS does not just fail to correct errors; it introduces them.[1]

Interference in the IS channel, whether from endogenous matrix components or "cross-talk" from the analyte itself, directly skews the Area Ratio (Analyte/IS). This leads to non-linear calibration curves, false negatives at the Lower Limit of Quantification (LLOQ), and rejected validation runs.

This guide moves beyond basic "blank subtraction" to provide a rigorous, comparative framework for selecting internal standards and validating their selectivity against plasma matrix interference.

Regulatory Framework: The "5% Rule"[2]

Before designing experiments, we must ground our acceptance criteria in global regulatory standards.[1] Both the FDA Bioanalytical Method Validation Guidance (2018) and the ICH M10 Guideline (2022) are aligned on specific limits.

ParameterRegulatory Acceptance Criteria
Selectivity (Analyte) Response in blank matrix must be < 20% of the analyte response at LLOQ.
Selectivity (Internal Standard) Response in blank matrix must be < 5% of the IS response in the LLOQ sample.
Matrix Sources Must test at least 6 individual sources of blank matrix (including lipemic/hemolyzed if relevant).

Key Insight: While 5% is the regulatory limit, robust method development should aim for < 1% to account for lot-to-lot variability in patient populations.

Mechanisms of Interference: A Comparative Analysis

Interference is not monolithic.[1][2][3][4][5][6] It stems from three distinct sources, each requiring a different mitigation strategy.[1]

Diagram 1: The Interference Taxonomy & Assessment Logic

This decision tree visualizes how to categorize interference based on experimental data.[1]

InterferenceLogic start Interference Detected in IS Channel check1 Does it appear in Blank Matrix (No Analyte)? start->check1 check2 Does it appear only when Analyte is at ULOQ? check1->check2 No result1 Endogenous Matrix Interference (Isobaric compounds) check1->result1 Yes result2 Cross-Talk (Crosstalk) (Isotopic overlap or impurity) check2->result2 Yes result3 Contaminated Solvents or Carryover check2->result3 No

Caption: Logical workflow for distinguishing between matrix-driven interference and analyte-driven cross-talk.

Comparative Guide: Internal Standard Selection

The choice of IS is the primary determinant of interference risk. Below is an objective comparison of the three main classes of internal standards.

Table 1: Performance Comparison of Internal Standard Types
FeatureAnalog IS Deuterated IS (²H) ¹³C / ¹⁵N Labeled IS
Structure Chemically similar, not identical.[1][7]H atoms replaced by D.C/N atoms replaced by stable isotopes.[1][8][9][10]
Retention Time (RT) Shifted. Often elutes earlier or later than analyte.[1][10]Slight Shift. D-labeled compounds often elute earlier in RPLC.Identical. Perfect co-elution.
Matrix Correction Poor. Does not experience the exact same suppression as analyte.Good. Close to analyte, but RT shift can lead to different suppression zones.[1]Excellent. Experiences identical matrix effects.
Interference Risk High. Likely to co-elute with different matrix components.[1]Medium. "Deuterium Effect" or D/H exchange can cause signal loss.[1]Low. Mass shift is stable; no scrambling.[1]
Cost LowModerateHigh
Best Use Case Early discovery; when stable isotopes are unavailable.[1]Standard regulated bioanalysis.[1][3][5][8]Clinical trials; high-precision assays.[1]
Deep Dive: The "Deuterium Isotope Effect"

While deuterated standards are the industry workhorse, they possess a critical flaw known as the Deuterium Isotope Effect . The C-D bond is shorter and less lipophilic than the C-H bond. In Reversed-Phase LC (RPLC), this causes the deuterated IS to elute slightly earlier than the analyte.[9]

  • Consequence: If a sharp matrix suppression zone (e.g., phospholipids) elutes between the IS and the Analyte, the IS will not accurately correct the analyte's signal.

  • Mitigation: Use ¹³C/¹⁵N standards if the method requires high chromatographic resolution or deals with complex matrices (e.g., urine, bile).

Experimental Protocol: Assessing Interference

To validate selectivity and rule out cross-talk, follow this self-validating protocol.

Phase A: The "Cross-Talk" Challenge

Objective: Determine if the Analyte interferes with the IS (and vice versa).[11][12]

  • Prepare ULOQ Sample: Spike analyte at the Upper Limit of Quantification (ULOQ) into solvent (no IS added).[1]

  • Prepare IS-Only Sample: Spike IS at the working concentration into solvent (no analyte added).[1]

  • Prepare Double Blank: Pure solvent.

  • Injection Sequence:

    • Inject Double Blank (Check system cleanliness).[1]

    • Inject ULOQ Sample (Monitor IS Channel ).[1]

    • Inject IS-Only Sample (Monitor Analyte Channel ).[1]

  • Calculation:

    • IS Interference % = (Area of IS peak in ULOQ injection / Area of IS peak in IS-Only injection) × 100.[1]

    • Target:< 0.5% (Stricter than regulatory 5% to ensure robustness).

Phase B: The Matrix Selectivity Test (The "6-Lot" Rule)

Objective: Determine if plasma components interfere with the IS.[1]

  • Sourcing: Obtain 6 independent lots of blank plasma (e.g., K2EDTA). Tip: Include 1 lipemic and 1 hemolyzed lot for robustness.

  • Extraction: Process all 6 blanks without adding IS (add solvent/buffer instead).

  • Reference: Process 1 sample with IS added (Zero Sample).

  • Analysis:

    • Inject the 6 processed blanks.

    • Inject the Reference (Zero Sample).[1]

  • Calculation:

    • Compare the integrated area at the IS retention time in the 6 blanks against the Reference IS area.

    • Pass Criteria: Response in all 6 blanks must be < 5% of the Reference IS response.[1]

Troubleshooting & Mitigation Strategies

When validation fails due to IS interference, use this systematic approach to resolve the issue.

Diagram 2: Troubleshooting Decision Tree

ISTroubleshooting problem IS Interference > 5% split Is interference from Matrix or Analyte? problem->split matrix Matrix Interference split->matrix Seen in Blank analyte Analyte Cross-Talk split->analyte Seen in ULOQ sol_matrix1 Change MRM Transition (Select different product ion) matrix->sol_matrix1 sol_matrix2 Improve Chromatography (Move IS away from interference) matrix->sol_matrix2 sol_analyte1 Check Isotopic Purity (Is M+2 of analyte overlapping?) analyte->sol_analyte1 sol_analyte2 Increase Mass Difference (Use D5/D6 instead of D3) analyte->sol_analyte2

Caption: Decision matrix for resolving Internal Standard interference failures.

Scientific Rationale for Mitigation:
  • Mass Resolution: If using a Deuterated IS with only 1 or 2 deuterium atoms (e.g., d2), the natural isotopic envelope of the analyte (M+2 from ¹³C or ³⁴S) may overlap with the IS precursor mass. Solution: Switch to a d5, d6, or ¹³C₄ labeled IS to push the mass difference beyond the analyte's isotopic envelope (>3 Da difference is recommended).

  • Chromatographic Separation: If the interference is isobaric (same mass) and endogenous, you must separate it chromatographically.[1] Change the gradient slope or column chemistry (e.g., C18 to Phenyl-Hexyl).

References

  • FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ICH (International Council for Harmonisation). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wang, S., et al. (2007).[1] Deuterium isotope effect on retention time of reverse-phase liquid chromatography. Journal of Chromatography A.

  • Gu, H., et al. (2014).[1] Assessment of internal standard cross-talk in LC-MS/MS bioanalysis. Bioanalysis.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Hydroxycarbazeran-d4

Executive Summary & Chemical Profile 4-Hydroxycarbazeran-d4 is a stable isotope-labeled metabolite of Carbazeran, primarily utilized as an internal standard in LC-MS/MS bioanalysis.[1] While the deuterium labeling (d4) r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Hydroxycarbazeran-d4 is a stable isotope-labeled metabolite of Carbazeran, primarily utilized as an internal standard in LC-MS/MS bioanalysis.[1] While the deuterium labeling (d4) renders it non-radioactive, the core pharmacophore remains a potent phosphodiesterase (PDE) inhibitor with cardiotonic properties.

Critical Safety Directive: Treat this substance as Acutely Toxic (Oral Category 3) . Although not explicitly listed on the EPA RCRA P-list or U-list, its biological activity and toxicity profile (H301: Toxic if swallowed) mandate that it be managed as Hazardous Pharmaceutical Waste destined for high-temperature incineration. Do not dispose of down the drain or in general trash.

Chemical Identity Table
PropertyDetail
Compound Name 4-Hydroxycarbazeran-d4
Parent Compound Carbazeran (PDE Inhibitor)
CAS Number Refer to specific vendor CoA (Parent CAS: 70724-25-3)
Molecular Formula C₁₈H₂₀D₄N₄O₅
Hazard Classification Acute Tox. 3 (H301) ; Skin Irrit. 2; Eye Irrit. 2
Isotope Status Stable (Non-Radioactive)
Waste Stream Organic Pharmaceutical / High Hazard

Pre-Disposal Assessment & Regulatory Context

As a Senior Scientist, I must emphasize that "compliance" is the floor, not the ceiling. For bioactive metabolites like 4-Hydroxycarbazeran-d4, we prioritize destruction of biological activity .[1]

The "Why" Behind the Protocol
  • Bioaccumulation Risk: PDE inhibitors can have potent effects on aquatic life if leached into waterways. Standard wastewater treatment plants (WWTP) are often unable to degrade complex pharmaceutical heterocycles.

  • Isotopic Stability: The deuterium-carbon bond is stronger than the hydrogen-carbon bond (Kinetic Isotope Effect). This makes the molecule slightly more resistant to metabolic and environmental degradation than the non-deuterated parent, reinforcing the need for incineration.

  • Regulatory Status:

    • EPA RCRA: Not P-listed or U-listed. Likely classified as "Non-RCRA Regulated Hazardous Waste" (unless characteristic for toxicity via TCLP).

    • Best Practice: Manage as RCRA-equivalent hazardous waste to ensure chain-of-custody destruction.[1]

Step-by-Step Disposal Protocols

Scenario A: Dry Solid (Expired or Excess Standard)

Context: You have a vial with <10 mg of lyophilized powder.

  • Deactivation (Not Recommended): Do not attempt chemical deactivation in the lab. The risk of generating unknown toxic byproducts outweighs the benefit.

  • Primary Containment: Keep the substance in its original glass vial. Ensure the cap is tight.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain any potential breakage.

  • Waste Stream Selection: Segregate into the Solid Bioactive/Toxic waste stream.

    • Container Color: Typically Black (RCRA Hazardous) or White (binned for incineration), depending on facility coding.

  • Labeling: Affix a hazardous waste label.

    • Must read: "Hazardous Waste - Toxic - 4-Hydroxycarbazeran-d4."[1]

Scenario B: Liquid Waste (LC-MS Effluent/Stock Solutions)

Context: Methanol or Acetonitrile stock solutions.[1]

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) or halogenated solvents (unless the total mixture is coded for halogenated waste).

  • Solvent Compatibility: Since 4-Hydroxycarbazeran-d4 is typically dissolved in MeOH or ACN, this goes into the Organic Solvents waste stream.

  • Accumulation: Pour into the satellite accumulation container (typically a 4L safety can or HDPE carboy).

  • Documentation: Log the addition on the carboy's waste log sheet.

    • Entry: "Methanol solution with trace Pharmaceutical Standards (Toxic)."

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of 4-Hydroxycarbazeran-d4, ensuring the material reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 4-Hydroxycarbazeran-d4 StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Standard StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Container: Wide-mouth HDPE Label: Toxic Solid Solid->ContainerSolid Segregate SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, ACN) SolventCheck->NonHalogenated ContainerLiq Container: Safety Carboy Label: Flammable/Toxic Halogenated->ContainerLiq NonHalogenated->ContainerLiq Destruction High-Temperature Incineration (>1000°C) ContainerSolid->Destruction Waste Vendor Pickup ContainerLiq->Destruction Waste Vendor Pickup

Caption: Operational workflow for segregating 4-Hydroxycarbazeran-d4 based on physical state and solvent composition.

Emergency Procedures (Spill Management)

In the event of a spill of the pure solid standard (>10 mg):

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (powder inhalation risk).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Wipe up the material carefully.

    • Clean the surface with a 10% Bleach solution (oxidative degradation helps break down the pharmacophore) followed by water.

    • Dispose of all cleanup materials (towels, gloves) into the Solid Hazardous Waste bin.

References

  • U.S. Environmental Protection Agency (EPA) . (2024). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2024).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] Retrieved from [Link]

  • PubChem . (2024). Compound Summary: Carbazeran (CID 71983).[4] National Library of Medicine. Retrieved from [Link][5]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Hydroxycarbazeran-d4

Executive Safety Summary Compound: 4-Hydroxycarbazeran-d4 (Deuterated Internal Standard) Parent Compound: Carbazeran (Phosphodiesterase Inhibitor) Primary Hazard Class: Bioactive Pharmaceutical Metabolite / Irritant Oper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Hydroxycarbazeran-d4 (Deuterated Internal Standard) Parent Compound: Carbazeran (Phosphodiesterase Inhibitor) Primary Hazard Class: Bioactive Pharmaceutical Metabolite / Irritant Operational Directive: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological data proves otherwise.

This guide defines the safety architecture for handling 4-Hydroxycarbazeran-d4 . As a deuterated metabolite of Carbazeran, this compound retains the pharmacophore of its parent—a potent phosphodiesterase (PDE) inhibitor originally developed for heart failure. Consequently, safety protocols must mitigate not just chemical irritation, but specific pharmacological risks including cardiovascular modulation (tachycardia, arrhythmia) upon inadvertent exposure.

Risk Assessment & Biological Rationale

To ensure safety, we must understand the mechanism of potential harm. We do not simply "wear gloves"; we select barriers that interrupt specific toxicity pathways.

  • Pharmacological Mechanism: Carbazeran and its metabolites inhibit PDE enzymes (specifically PDE2/PDE3), increasing intracellular cAMP in cardiac myocytes.

  • Exposure Risk: Inhalation of dry powder is the highest risk vector during weighing, as it bypasses first-pass metabolism, potentially leading to rapid systemic cardiovascular effects.

  • Isotope Factor: The deuterium labeling (

    
    ) does not alter toxicity but significantly increases the financial cost of the material. Handling protocols must therefore prioritize static control  to prevent loss of material, alongside personnel safety.
    
Hierarchy of Controls

The following diagram illustrates the defensive layers required for this compound.

G cluster_0 Primary Barrier (Engineering) cluster_1 Secondary Barrier (PPE) cluster_2 Admin Controls Eng Class II Biosafety Cabinet or Chemical Fume Hood HEPA HEPA Filtration (Powder Control) Eng->HEPA Resp Respiratory Protection (N95 min, P100 pref) HEPA->Resp Residual Risk Dermal Dermal Protection (Double Nitrile + Tyvek) Resp->Dermal SOP SOP & Training Dermal->SOP Waste Segregated Disposal SOP->Waste

Figure 1: Hierarchy of Controls for Handling Potent Pharmacological Metabolites.

PPE Specification Matrix

Do not deviate from these specifications. Standard "lab safety" is insufficient for bioactive metabolites.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 or P100 Respirator Rationale: Dry powder handling generates invisible aerosols. If handling >10 mg outside a hood, a Powered Air Purifying Respirator (PAPR) is required. Standard: NIOSH-approved.
Dermal (Hands) Double Nitrile Gloves Inner Layer: 4 mil nitrile (inspection layer).Outer Layer: 5-8 mil nitrile (barrier layer).Rationale: 4-Hydroxycarbazeran-d4 is often solubilized in DMSO or Methanol. DMSO permeates thin nitrile in <5 mins, carrying the drug through the skin. Change outer gloves immediately upon splash.
Ocular Chemical Safety Goggles Standard: ANSI Z87.1+ (Impact & Splash).Rationale: Safety glasses with side shields are insufficient for liquid handling of potent compounds due to potential for aerosol migration or splash entry.
Body Tyvek® Lab Coat / Sleeve Covers Rationale: Cotton lab coats absorb liquids and hold contaminants against the skin. Disposable, non-woven polyethylene (Tyvek) sheds powder and resists liquid penetration.

Operational Workflow: Handling & Solubilization

This protocol is designed to maximize safety and minimize static-induced loss of the expensive deuterated standard.

Phase 1: Preparation
  • Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood 10 minutes prior to opening the vial. Deuterated standards are often lyophilized cakes that become electrostatically charged and "fly" when touched.

  • Surface Prep: Line the work area with plastic-backed absorbent pads (absorbent side up) to capture any micro-spills.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on Tyvek coat, N95 respirator, and double gloves. Tape the cuff of the inner glove to the lab coat sleeve.

  • Vial Opening: Tap the vial gently on a hard surface to settle the powder. Slowly unscrew the cap to equalize pressure.

  • Solvent Addition:

    • Preferred Solvent: DMSO or Methanol (depending on analytical method).

    • Technique: Add solvent directly to the shipping vial if possible to avoid weighing dry powder. This is the safest method (Volumetric Dilution).

    • Calculation: If the vial contains 1 mg, add 1 mL solvent to achieve 1 mg/mL stock.

  • Homogenization: Vortex the vial with the cap tightly sealed. Do not sonicate open vials.

Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Workflow start Start static Neutralize Static (Ionizer) start->static open Open Vial (Pressure Eq) static->open solv Add Solvent (In-Vial) open->solv vortex Vortex/Mix solv->vortex wipe Decon Vial Ext. vortex->wipe store Storage (-20°C) wipe->store

Figure 2: Safe Solubilization Workflow to minimize aerosol generation.

Emergency Response & Disposal

Accidental Exposure
  • Inhalation: Move immediately to fresh air. Seek medical attention. Inform responders of "Potent PDE Inhibitor Exposure."

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not scrub hard (abrades skin barrier).

  • Eye Contact: Flush at eyewash station for 15 minutes, holding eyelids open.

Disposal Protocols

Never dispose of bioactive metabolites in the sink.

  • Liquid Waste: Collect in a dedicated "High Potency / Toxic" organic waste stream.

  • Solid Waste: Vials, tips, and contaminated gloves must be incinerated. Label as "Trace Chemotherapy/Bioactive Waste" if local regulations allow, to ensure high-temperature incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53320800, 4-Hydroxycarbazeran. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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